(R)-1-(3-Bromophenyl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(3-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMJQMDYAOJNCC-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370558 | |
| Record name | (R)-1-(3-Bromophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134615-24-0 | |
| Record name | (+)-1-(3-Bromophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134615-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(3-Bromophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(3-bromophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1-(3-Bromophenyl)ethanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(3-Bromophenyl)ethanol is a chiral aromatic alcohol that has garnered significant attention in the field of organic synthesis and medicinal chemistry. Its unique structural features, namely the stereogenic carbinol center and the synthetically versatile bromophenyl moiety, render it a valuable building block for the construction of complex, high-value molecules. This guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, and key applications of this compound, with a particular focus on its role as a critical intermediate in the development of novel therapeutics. As a senior application scientist, this document aims to synthesize technical data with practical insights to empower researchers in their synthetic endeavors.
Physicochemical and Spectroscopic Properties
This compound is a clear, colorless liquid at room temperature.[1] Its molecular structure and key properties are summarized in the table below. The presence of the bromine atom and the hydroxyl group significantly influences its reactivity and physical characteristics, such as its boiling point and solubility.[2]
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| CAS Number | 134615-24-0 | [1] |
| Appearance | Clear colorless liquid | [1] |
| Boiling Point | 264 °C | [1] |
| Density | 1.470 g/cm³ | [1] |
| Refractive Index | n²⁰/D 1.573 | [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (t, J=1.8 Hz, 1H), 7.33 (dt, J=7.8, 1.3 Hz, 1H), 7.18 (t, J=7.8 Hz, 1H), 7.11 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 4.88 (q, J=6.5 Hz, 1H), 2.05 (s, 1H, -OH), 1.45 (d, J=6.5 Hz, 3H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 147.9, 130.4, 129.9, 128.9, 124.0, 122.5, 70.0, 25.2 |
Stereoselective Synthesis: A Gateway to Enantiopurity
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of efficient methods for the asymmetric synthesis of this compound is of paramount importance. The primary strategy involves the enantioselective reduction of the prochiral ketone, 3'-bromoacetophenone.
Biocatalytic Asymmetric Reduction
Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral alcohols.[3][4] Whole-cell biotransformations utilizing various microorganisms, such as Aspergillus niger and Rhodococcus erythropolis, have demonstrated excellent enantioselectivity in the reduction of 3'-bromoacetophenone to this compound.[5] These enzymatic reductions often proceed with high conversion rates and enantiomeric excesses (e.e.) exceeding 99%.[5]
The causality behind this experimental choice lies in the inherent stereospecificity of the ketoreductase enzymes present in these microorganisms. These enzymes create a chiral active site that preferentially binds the substrate in an orientation leading to hydride delivery to one specific face of the carbonyl group, thus dictating the stereochemical outcome of the product. This method is self-validating as the enzymatic machinery ensures a high degree of enantiopurity.
Caption: Generalized Mitsunobu reaction of this compound.
Reactions of the Aryl Bromide
The bromine atom on the phenyl ring serves as a handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prime example, enabling the formation of a new C-C bond by reacting the aryl bromide with a boronic acid or ester. [6]This reaction is instrumental in building the complex molecular architectures often found in active pharmaceutical ingredients (APIs).
Application in Drug Development: The Case of ORM-12741
A compelling example of the utility of this compound in drug discovery is its role as a key intermediate in the synthesis of ORM-12741 , a potent and selective α2C-adrenoceptor antagonist that has been investigated for the treatment of Alzheimer's disease. [7] The synthesis of a key fragment of ORM-12741 involves a Mitsunobu reaction where this compound is coupled with a substituted phenol, leading to the formation of a chiral ether with inverted stereochemistry at the benzylic position. This step is critical for establishing the correct three-dimensional structure of the final drug molecule, which is essential for its biological activity.
Caption: Synthetic pathway to ORM-12741 highlighting the role of this compound.
Experimental Protocol: Asymmetric Reduction of 3'-Bromoacetophenone
This protocol is adapted from a representative biocatalytic reduction method and is intended for research purposes.
Materials:
-
3'-Bromoacetophenone
-
Glucose
-
Yeast extract
-
Phosphate buffer (pH 7.0)
-
Whole cells of a suitable microorganism (e.g., Aspergillus niger)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Incubator shaker
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Culture Preparation: Prepare a seed culture of the selected microorganism in a suitable growth medium (e.g., YPD broth) and incubate at 30 °C with shaking until the mid-logarithmic growth phase is reached.
-
Bioreduction: In a sterile Erlenmeyer flask, combine the phosphate buffer, glucose (as a co-substrate for cofactor regeneration), and the microbial cell culture.
-
Substrate Addition: Add 3'-bromoacetophenone to the reaction mixture. The substrate can be added directly or dissolved in a minimal amount of a water-miscible co-solvent like DMSO to improve solubility.
-
Incubation: Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24-48 hours. Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: After the reaction is complete, centrifuge the mixture to separate the cells.
-
Extraction: Extract the supernatant with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. [8]Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chiral building block of significant value to the research and drug development community. Its efficient and highly stereoselective synthesis, coupled with the versatile reactivity of its hydroxyl and aryl bromide functionalities, makes it an indispensable tool for the construction of complex and biologically active molecules. The successful application of this intermediate in the synthesis of the Alzheimer's disease candidate ORM-12741 underscores its importance in modern medicinal chemistry. This guide provides a solid foundation for understanding and utilizing this compound in a research and development setting.
References
- 1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479 - PubChem. [Link]
- Huisman, G. W., & Liang, J. (2010). Process development of ketoreductases for the synthesis of chiral alcohols. In Biocatalysis in the Pharmaceutical and Biotechnology Industries (pp. 235-258). CRC Press.
- Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a green and efficient access to chiral alcohols. Biotechnology advances, 30(6), 1279-1288.
- Kurbanoglu, N. I., Kurbanoglu, E. B., & Tasal, I. (2015). Asymmetric reduction of some prochiral ketones by using whole cells of Aspergillus niger. Journal of the Serbian Chemical Society, 80(9), 1133-1140.
- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
- Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.
- Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and related reactions: advances and applications. Chemical reviews, 109(6), 2551-2651.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Rinne, J. O., et al. (2016). Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease. Translational and clinical pharmacology, 24(4), 109-116.
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- 8. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of (R)-1-(3-Bromophenyl)ethanol as a Chiral Building Block
An In-depth Technical Guide to the Physical Properties and Handling of (R)-1-(3-Bromophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This compound is a chiral secondary alcohol that serves as a critical intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its structure, featuring a stereogenic center and a bromine-substituted aromatic ring, makes it a versatile synthon for introducing chirality and providing a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). The precise three-dimensional arrangement of the hydroxyl group is paramount, as the biological activity of enantiomeric drugs can differ dramatically. Therefore, a thorough understanding of its physical properties is not merely academic; it is fundamental to its effective storage, handling, and application in multi-step synthetic campaigns where purity and stereochemical integrity are non-negotiable.
This guide provides a detailed overview of the key physical properties of this compound, grounded in available data. It further outlines authoritative, field-proven protocols for its synthesis and purification, explaining the scientific rationale behind each procedural choice to ensure both reproducibility and the highest possible quality of the final product.
Part 1: Core Physicochemical Properties
The physical characteristics of a compound dictate its behavior under various experimental conditions. For this compound, its state as a liquid at ambient temperature and its relatively high boiling point are key considerations for handling and purification.
Data Summary
The essential physical and chemical data for this compound are summarized in the table below. These values are critical for planning reactions, purification procedures, and ensuring safe laboratory practice.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | (R)-3-Bromo-alpha-methylbenzyl alcohol | [2] |
| CAS Number | 134615-24-0 | [1][2] |
| Molecular Formula | C₈H₉BrO | [1][2] |
| Molecular Weight | 201.06 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 264 °C (at 760 mmHg) | [2][3] |
| Melting Point | Not specified (liquid at room temp.) | |
| Density | 1.470 g/mL | [2][3] |
| Flash Point | 114 °C | [2][3] |
| Storage Conditions | 2-8 °C, under inert atmosphere | [2][3] |
Insights into Physical State and Handling:
-
Boiling Point: The high boiling point of 264 °C indicates strong intermolecular forces, primarily hydrogen bonding from the hydroxyl group and dipole-dipole interactions. This property makes purification by distillation under atmospheric pressure challenging due to the potential for thermal decomposition. Vacuum distillation is the preferred method to lower the boiling point and preserve the compound's integrity.
-
Melting Point: While a precise melting point is not commonly cited in chemical supplier databases, its classification as a liquid at standard temperature and pressure implies a melting point below 20-25 °C. The recommended storage at 2-8 °C is to minimize degradation over time, not to prevent melting.[2][3]
-
Density: With a density of 1.470 g/mL, it is significantly denser than water. This is an important consideration during aqueous workups, as the organic layer containing the product will be the lower layer.[2][3]
-
Flash Point: A flash point of 114 °C indicates that the compound is not classified as flammable under standard GHS criteria but will form a combustible vapor-air mixture if heated above this temperature.[2][3]
Part 2: Experimental Protocols & Methodologies
A reliable supply of enantiomerically pure material is the cornerstone of its use in drug development. The following sections detail a standard, authoritative methodology for the synthesis and purification of this compound.
Synthesis: Asymmetric Reduction of 3-Bromoacetophenone
The most common and efficient method for producing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. This approach offers high enantioselectivity, ensuring the desired stereoisomer is the major product.
Causality of Experimental Design: The choice of a chiral reducing agent is the most critical decision in this synthesis. Reagents derived from boranes, when complexed with a chiral ligand, create a sterically defined pocket that forces the hydride transfer to occur preferentially on one face of the ketone, leading to the desired enantiomer. Sodium borohydride, while an effective reducing agent, is achiral and would produce a racemic (50:50) mixture of the (R) and (S) enantiomers without a chiral catalyst.[4]
Step-by-Step Protocol:
-
Reactor Setup: A dry, round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet. The entire apparatus is flame-dried under vacuum and cooled under a positive pressure of dry nitrogen to ensure anhydrous conditions. Water would quench the borane reagent.
-
Reagent Charging: The flask is charged with the chiral catalyst (e.g., (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][2][5]oxazaborole, a Corey-Bakshi-Shibata or "CBS" catalyst). Anhydrous tetrahydrofuran (THF) is added as the solvent. THF is ideal due to its ability to dissolve the reagents and its inertness under the reaction conditions.
-
Borane Addition: Borane-dimethyl sulfide complex (BMS) is added dropwise to the catalyst solution at 0 °C (ice bath). This forms the active chiral reducing agent in situ. The low temperature controls the exothermic reaction and maintains the stability of the complex.
-
Substrate Addition: A solution of 3-bromoacetophenone in anhydrous THF is added slowly to the reaction mixture, maintaining the temperature between 0 and 5 °C. Slow addition prevents a rapid, uncontrolled reaction and ensures the catalyst can effectively direct the stereochemistry.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting ketone spot and the appearance of the more polar alcohol product spot indicates completion.
-
Workup and Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of methanol at 0 °C. This destroys any excess borane reagent. The mixture is then warmed to room temperature, and an aqueous solution of 1M HCl is added.
-
Extraction: The product is extracted from the aqueous layer into a suitable organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine (saturated NaCl solution) to remove residual water, and dried over anhydrous sodium sulfate.
-
Isolation: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound, typically as a pale yellow oil.
Synthesis Workflow Diagram:
Caption: Asymmetric synthesis of this compound.
Purification: Flash Column Chromatography
The crude product from the synthesis will contain the desired alcohol along with minor impurities, such as unreacted starting material or side products. Flash column chromatography is the standard and most effective method for purifying compounds of moderate polarity like secondary alcohols.
Causality of Experimental Design: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent mixture).[6] Silica gel is polar. Nonpolar compounds travel through the column quickly with the solvent, while more polar compounds (like our target alcohol) interact more strongly with the silica and elute more slowly. By gradually increasing the polarity of the mobile phase, impurities can be washed away before the desired product is collected.
Step-by-Step Protocol:
-
Column Preparation: A glass chromatography column is packed with silica gel as a slurry in a nonpolar solvent (e.g., hexane).
-
Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated to yield a dry, free-flowing powder. This "dry loading" technique typically results in better separation than loading the sample as a liquid.
-
Elution: The column is eluted with a solvent system of gradually increasing polarity, known as a gradient. A common gradient for this type of separation starts with 100% hexane and slowly increases the proportion of ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexane).
-
Fraction Collection: The eluent is collected in a series of test tubes or vials.
-
Analysis: Each fraction is analyzed by TLC to determine its composition. Fractions containing the pure product (as determined by a single spot on the TLC plate corresponding to the correct Rf value) are combined.
-
Final Isolation: The solvent is removed from the combined pure fractions by rotary evaporation to yield the purified this compound as a clear, colorless liquid.
Purification Workflow Diagram:
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- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. (S)-1-(3-BROMOPHENYL)ETHANOL CAS#: 134615-22-8 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Data for (R)-1-(3-Bromophenyl)ethanol: A Technical Guide for Researchers
Introduction
(R)-1-(3-Bromophenyl)ethanol is a chiral secondary alcohol of significant interest in synthetic organic chemistry and drug development. As a versatile building block, it serves as a precursor for a wide array of more complex chiral molecules, including active pharmaceutical ingredients (APIs). The precise stereochemistry and structural integrity of such intermediates are paramount, as even minor impurities or isomeric variations can profoundly impact the efficacy and safety of the final product.
This technical guide provides an in-depth analysis of the essential spectroscopic data required to unambiguously identify and characterize this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy data. Beyond presenting the raw data, this guide, grounded in years of field experience, will elucidate the causal relationships between the molecular structure and its spectral output, empowering researchers to confidently validate their materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a chiral molecule like this compound, NMR confirms the constitution and purity. It is important to note that standard NMR techniques are achiral and will not differentiate between the (R) and (S) enantiomers; the spectra for both are identical. Chiral resolving agents or chiral solvents would be required for enantiomeric differentiation by NMR, a topic beyond the scope of this guide.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR (¹H NMR) provides a map of the hydrogen atoms in the molecule. The spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals distinct signals for each unique proton environment.
Experimental Data:
The following table summarizes the ¹H NMR spectral data recorded on a 500 MHz spectrometer.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.41-7.56 | Multiplet | - | 1H | Ar-H (H-2) |
| 7.31-7.33 | Multiplet | - | 1H | Ar-H (H-4) |
| 7.22-7.28 | Multiplet | - | 2H | Ar-H (H-5, H-6) |
| 4.89 | Quartet (q) | 6.4 Hz | 1H | CH -OH |
| 2.07 | Broad Singlet (br, s) | - | 1H | OH |
| 1.51 | Doublet (d) | 6.5 Hz | 3H | CH₃ |
Interpretation and Causality:
-
Aromatic Protons (7.22-7.56 ppm): The four protons on the benzene ring appear in the characteristic downfield region for aromatic compounds. Their complex multiplet pattern arises from spin-spin coupling with each other. The electron-withdrawing effect of the bromine atom and the ethanol substituent influences their precise chemical shifts. The proton at the C-2 position, being ortho to the bromine, is expected to be the most deshielded.
-
Methine Proton (4.89 ppm): The single proton attached to the chiral carbon (the methine proton, CH-OH) appears as a quartet. This splitting pattern is a direct result of its proximity to the three equivalent protons of the methyl group (n+1 rule, where n=3 protons, resulting in a 3+1=4 line pattern, a quartet). Its downfield shift is caused by the deshielding effect of the adjacent electronegative oxygen atom.
-
Hydroxyl Proton (2.07 ppm): The hydroxyl proton signal is typically a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. The broadness arises from this rapid exchange, which often obscures any coupling to the neighboring methine proton.
-
Methyl Protons (1.51 ppm): The three protons of the methyl group are chemically equivalent and appear as a doublet. This splitting is caused by coupling to the single methine proton (n+1 rule, where n=1 proton, resulting in a 1+1=2 line pattern, a doublet). This signal is the most upfield, consistent with protons on an sp³-hybridized carbon attached to a carbinol group.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides a count of the non-equivalent carbon atoms and information about their chemical environment. The spectrum for this molecule shows eight distinct signals, corresponding to the eight carbon atoms in the structure.
Experimental Data:
The following table summarizes the ¹³C NMR spectral data for 1-(3-Bromophenyl)ethanol, recorded in CDCl₃.
| Chemical Shift (δ) ppm | Assignment |
| 148.4 | Ar-C (C-1, ipso) |
| 130.5 | Ar-C H (C-5) |
| 129.9 | Ar-C H (C-6) |
| 128.9 | Ar-C H (C-2) |
| 124.3 | Ar-C H (C-4) |
| 122.5 | Ar-C -Br (C-3, ipso) |
| 70.0 | C H-OH |
| 25.1 | C H₃ |
Note: Data is sourced from the Spectral Database for Organic Compounds (SDBS). Precise assignments of aromatic carbons may require advanced 2D NMR techniques but are provided here based on established substituent effects.
Interpretation and Causality:
-
Aromatic Carbons (122.5-148.4 ppm): The six carbons of the benzene ring resonate in the typical aromatic region. The carbon atom directly bonded to the bromine (C-3) is observed at approximately 122.5 ppm. The ipso-carbon (C-1), attached to the ethanol substituent, is the most downfield aromatic signal due to the combined effects of the ring and the hydroxyl group. The remaining four signals correspond to the aromatic C-H carbons.
-
Methine Carbon (70.0 ppm): The chiral carbon atom (CH-OH) appears significantly downfield, a direct consequence of the attached electronegative oxygen atom which withdraws electron density, deshielding the carbon nucleus.
-
Methyl Carbon (25.1 ppm): The methyl carbon gives a signal in the upfield region of the spectrum, which is characteristic of an sp³-hybridized alkyl carbon.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The spectrum is typically recorded on a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory.
Experimental Data:
The table below lists the key absorption bands observed in the FT-IR spectrum of 1-(3-Bromophenyl)ethanol.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Strong, Broad | O-H Stretch (Alcohol) |
| 3060 | Medium | Aromatic C-H Stretch |
| 2970, 2880 | Medium | Aliphatic C-H Stretch |
| 1595, 1570, 1470 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1125 | Strong | C-O Stretch (Secondary Alcohol) |
| 780, 690 | Strong | C-H Out-of-Plane Bending |
| ~550 | Medium | C-Br Stretch |
Note: Data is a representative interpretation based on spectra from the Spectral Database for Organic Compounds (SDBS) and established correlation tables.
Interpretation and Causality:
-
O-H Stretch (~3350 cm⁻¹): The most prominent feature is the very broad, strong absorption in the 3200-3600 cm⁻¹ region. This is the classic signature of the O-H stretching vibration in a hydrogen-bonded alcohol. The broadening is a direct result of the intermolecular hydrogen bonding between alcohol molecules.
-
C-H Stretches (2880-3060 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbon is sp²-hybridized (the aromatic ring).[2] The peaks just below 3000 cm⁻¹ are due to the C-H stretches of the sp³-hybridized methyl and methine groups.
-
Aromatic C=C Stretches (1470-1595 cm⁻¹): The sharp, medium-to-strong absorptions in this region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-O Stretch (~1125 cm⁻¹): The strong absorption around 1125 cm⁻¹ is indicative of the C-O stretching vibration. The position of this band is diagnostic for the type of alcohol; for secondary alcohols like this one, it typically appears between 1150 and 1075 cm⁻¹.[3]
-
C-H Bending (~690-780 cm⁻¹): The strong peaks in this region are due to the out-of-plane bending ("wagging") of the aromatic C-H bonds. The specific pattern can be diagnostic of the substitution pattern on the benzene ring (in this case, meta-substitution).
-
C-Br Stretch (~550 cm⁻¹): A medium intensity band in the far IR region is expected for the C-Br stretching vibration.
Experimental Protocols: A Self-Validating System
Acquiring high-quality, reproducible spectroscopic data is critical. The following protocols represent best practices for the analysis of a liquid sample like this compound.
NMR Sample Preparation and Acquisition
The goal is to obtain a high-resolution spectrum from a sample that is chemically stable, dissolved in a suitable solvent, and free of particulate matter.
Protocol Steps:
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Selection: Choose a high-purity deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice for its versatility and low cost.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If an internal standard is required for quantitative analysis, it should be added at this stage. Tetramethylsilane (TMS) is commonly used as a reference (δ = 0.00 ppm), though modern spectrometers can reference the residual solvent peak (δ = 7.26 ppm for CDCl₃).
-
Transfer: Gently swirl the vial to ensure complete dissolution. Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire the spectrum using appropriate parameters (e.g., sufficient number of scans to achieve a good signal-to-noise ratio).
-
FT-IR Sample Preparation and Acquisition
For a pure liquid, Attenuated Total Reflectance (ATR) is the most straightforward and reliable FT-IR technique.
Protocol Steps:
-
Crystal Preparation: Ensure the ATR crystal (typically diamond) is immaculately clean. Clean with a solvent known to dissolve the analyte and any potential contaminants (e.g., isopropanol) and allow it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step as the instrument will automatically subtract this spectrum from the sample spectrum, removing interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to produce the final spectrum with a high signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination of subsequent samples.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the complete spectroscopic characterization and validation of a chemical entity like this compound.
Caption: Spectroscopic analysis workflow.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. Each technique offers complementary information: NMR elucidates the precise carbon-hydrogen framework and connectivity, while IR confirms the presence of key functional groups. By understanding the principles behind the observed spectral data and adhering to rigorous experimental protocols, researchers can ensure the identity, purity, and structural integrity of their chemical materials, a non-negotiable requirement for successful research and development.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- PubChem Compound Summary for CID 98479, 1-(3-Bromophenyl)ethanol.
- Supporting Information for publications. The Royal Society of Chemistry.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Techniques in Organic Chemistry. University of California, Los Angeles. (Provides general principles and tables for spectroscopy). [Link]
- Sample Preparation for FT-IR. Northern Illinois University. [Link]
- NMR Sample Preparation Guide.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A standard textbook for spectroscopic methods). [Link]
- Table of Characteristic IR Absorptions.
- Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]
- Supplementary Information File. The Royal Society of Chemistry. (Specific data for (S)-1-(3'-bromophenyl)ethanol). [Link]
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Chirality and stereochemistry of 1-(3-Bromophenyl)ethanol
An In-Depth Technical Guide to the Chirality and Stereochemistry of 1-(3-Bromophenyl)ethanol
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the principle of chirality is of paramount importance. The three-dimensional arrangement of atoms in a molecule can lead to stereoisomers—specifically enantiomers—which are non-superimposable mirror images. These enantiomers can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body.[1][2][3] Consequently, the ability to synthesize and analyze enantiomerically pure compounds is a cornerstone of pharmaceutical science.[4][5]
1-(3-Bromophenyl)ethanol is a chiral secondary alcohol that serves as a valuable and versatile building block in medicinal chemistry.[6] Its structure incorporates a stereogenic center at the carbinol carbon and a brominated phenyl ring, which is primed for a variety of synthetic transformations such as palladium-catalyzed cross-coupling reactions.[6][7] This dual functionality makes it a key intermediate in the synthesis of complex, biologically active molecules.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the stereochemistry of 1-(3-Bromophenyl)ethanol. We will delve into its synthesis as a racemic mixture, advanced strategies for chiral resolution, modern methods for enantioselective synthesis, and the analytical techniques required to verify stereochemical purity.
Molecular Structure and The Stereogenic Center
1-(3-Bromophenyl)ethanol possesses the chemical formula C₈H₉BrO.[8][9][10] The core of its stereochemical identity lies in the carbon atom bonded to the hydroxyl (-OH) group, the methyl (-CH₃) group, the 3-bromophenyl group, and a hydrogen atom. As this carbon atom is bonded to four different substituents, it is a stereogenic center, giving rise to two distinct enantiomers:
-
(R)-1-(3-Bromophenyl)ethanol
-
(S)-1-(3-Bromophenyl)ethanol [8]
These enantiomers are physically and chemically identical in an achiral environment but differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules, such as biological receptors and enzymes.
Sources
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A Researcher's Comprehensive Guide to (R)-1-(3-Bromophenyl)ethanol: Procurement, Quality Control, and Application
Introduction: The Significance of (R)-1-(3-Bromophenyl)ethanol in Modern Synthesis
This compound is a chiral aromatic alcohol of significant interest to the pharmaceutical and fine chemical industries. Its stereospecific hydroxyl group and the reactive bromine atom on the phenyl ring make it a versatile chiral building block for the synthesis of more complex molecules. The enantiomerically pure form is particularly crucial in drug development, where the biological activity of a molecule can be highly dependent on its stereochemistry. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality assessment, safe handling, and practical application of this important synthetic intermediate.
Commercial Sourcing and Supplier Overview
The procurement of this compound with high enantiomeric and chemical purity is paramount for reproducible and successful synthetic outcomes. A variety of chemical suppliers offer this reagent, ranging from large-scale manufacturers to specialized niche providers. When selecting a supplier, it is crucial to consider not only the cost but also the purity, available quantities, and the quality of the accompanying analytical documentation, such as a Certificate of Analysis (CoA).
Below is a comparative table of some commercial suppliers for this compound and its racemic form. Please note that availability and specifications are subject to change, and it is always recommended to consult the supplier's website for the most current information.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | (S)-1-(3-Bromophenyl)ethanol | 134615-22-8 | 98% | Inquire |
| TCI Chemicals | (+/-)-1-(3-Bromophenyl)ethanol | 52780-14-0 | >98.0% (GC) | 5g, 25g |
| Matrix Scientific | 1-(3-Bromophenyl)ethanol | 52780-14-0 | Inquire | 5g, 25g |
| GIHI CHEMICALS CO.,LIMITED | This compound | 134615-24-0 | 99.00% | Inquire |
| Chongqing Chemdad Co., Ltd | This compound | 134615-24-0 | 95% (98% E.E.) | Inquire |
| ChemicalBook | This compound | 134615-24-0 | 99% | Inquire |
Quality Control and Analytical Verification
Ensuring the chemical identity and enantiomeric purity of this compound is a critical step before its use in synthesis. Several analytical techniques are routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of the molecule. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methyl protons. Spectral data for 1-(3-Bromophenyl)ethanol is available in public databases such as PubChem and SpectraBase for comparison.[1][2]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[3][4] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating chiral alcohols.
A typical chiral HPLC method for analyzing the enantiomeric purity of this compound might involve the following parameters:
-
Column: Chiralcel OD-H or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v).[5][6]
-
Detection: UV at 210 nm.[5]
The retention times for the (R) and (S) enantiomers will be different, allowing for their quantification and the calculation of the enantiomeric excess.
Safe Handling and Storage
This compound is a chemical that requires careful handling to ensure laboratory safety. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and appropriate footwear.
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing vapors or mists.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.
Application in Synthesis: A Protocol for Suzuki-Miyaura Cross-Coupling
The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[8][9][10][11][12] This reaction is a powerful tool for forming carbon-carbon bonds. The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).
-
Solvent Addition: Add a mixture of toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry. Verify the retention of stereochemical integrity using chiral HPLC.
Conclusion
This compound is a valuable chiral building block with broad applications in organic synthesis. Careful selection of a reputable commercial supplier, rigorous quality control to verify chemical and enantiomeric purity, and adherence to safe handling protocols are essential for its successful use. The provided Suzuki-Miyaura coupling protocol serves as a practical example of its utility in constructing complex chiral molecules, highlighting its importance in the development of new pharmaceuticals and other functional materials.
References
- SpectraBase. (n.d.). 1-(3-Chlorophenyl)ethanol.
- PubChem. (n.d.). 1-(3-Bromophenyl)ethanol.
- YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
- The Royal Society of Chemistry. (n.d.). Supporting information for.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Organic & Biomolecular Chemistry. (2024, May 15). Enantioselective alkynylation of isatins and isatin-derived ketimines.
- Wiley-VCH. (n.d.). Supporting Information.
- Organic Chemistry Portal. (2016, February 8). Enantioselective Synthesis of Alcohols and Amines: The Burke Synthesis of (+)-Patulolide C.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PubChemLite. (n.d.). 1-(3-bromophenyl)ethanol (C8H9BrO).
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- MDPI. (2021, January 15). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids.
- Organic Chemistry Portal. (2023, February 13). Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol.
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(R)-1-(3-Bromophenyl)ethanol safety data sheet (SDS) information
An In-Depth Technical Guide to the Safe Handling of (R)-1-(3-Bromophenyl)ethanol
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound. As a chiral building block pivotal in synthetic chemistry, a thorough understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible and effective research. This document moves beyond a simple recitation of Safety Data Sheet (SDS) points to provide a deeper, causal understanding of the recommended protocols, grounded in chemical principles and field-proven best practices.
Section 1: Chemical and Physical Identity
A precise understanding of a compound's physical properties is the foundation of a robust safety assessment. These properties dictate its behavior under laboratory conditions and inform the necessary engineering controls and handling procedures.
This compound is a chiral secondary alcohol. The presence of the bromine atom and the hydroxyl group on a benzene ring framework defines its reactivity and physical characteristics.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | [1][2] |
| Synonyms | (R)-3-Bromo-alpha-methylbenzyl alcohol, (1R)-1-(3-Bromophenyl)ethanol | [2] |
| CAS Number | 134615-24-0 | [1][2] |
| Molecular Formula | C₈H₉BrO | [1][3][4] |
| Molecular Weight | 201.06 g/mol |[1][3] |
Table 2: Physical and Chemical Properties | Property | Value | Scientific Rationale and Safety Implication | | :--- | :--- | :--- | | Appearance | Clear colorless liquid |[2] | The liquid state at room temperature necessitates handling procedures that prevent spills and aerosolization. | | Boiling Point | 264 °C |[2] | This high boiling point indicates low volatility under standard ambient conditions, reducing the risk of significant vapor inhalation during brief transfers in open air. However, heating the substance will increase its vapor pressure, mandating the use of a fume hood. | | Density | 1.470 g/cm³ |[2] | Being significantly denser than water, it will sink in aqueous media. This is critical information for planning spill cleanup, especially near drains. | | Flash Point | 114 °C (>230 °F) |[2][5] | Classified as a combustible liquid, not flammable. The risk of ignition under standard lab temperatures is low, but all sources of ignition should be eliminated when heating the material or in the event of a large spill. |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating hazards. While data for this specific enantiomer is limited, information from closely related isomers and aggregated notifications provides a reliable hazard profile.
The primary hazards are associated with acute toxicity upon exposure, as well as irritation to the skin, eyes, and respiratory system.[5][6][7]
Table 3: GHS Hazard Statements
| Hazard Class | GHS Code | Statement |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed[6][7][8] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[6][7][8] |
| Skin Irritation | H315 | Causes skin irritation[5][6][7] |
| Eye Irritation | H319 | Causes serious eye irritation[5][6][7] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[7][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[5][6][7] |
| Flammable Liquids | H226 | Flammable liquid and vapor[3] |
Caption: GHS pictograms for this compound.
Section 3: Risk Mitigation and Safe Handling Protocols
A proactive approach to safety is paramount. The following protocols are designed as a self-validating system to minimize exposure and mitigate risk during handling and storage.
Protocol 3.1: Engineering Controls - The Primary Barrier
The most effective method of exposure control is to contain the hazard at its source.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed inside a certified chemical fume hood.
-
Causality: A fume hood provides constant negative pressure, drawing vapors and potential aerosols away from the user's breathing zone. The sash also serves as a physical barrier against splashes and unforeseen energetic reactions.
-
-
Ventilation: Ensure the laboratory is well-ventilated, with a minimum of 6-12 air changes per hour, to dilute any fugitive emissions that may escape primary containment.
Protocol 3.2: Personal Protective Equipment (PPE) - The Last Line of Defense
PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical.
Table 4: Recommended Personal Protective Equipment | Body Part | PPE Specification | Rationale and Best Practices | | :--- | :--- | :--- | | Hands | Nitrile rubber gloves (EN 374 compliant) |[5] | Nitrile offers good resistance to halogenated aromatic compounds. Always inspect gloves for tears or pinholes before use. For prolonged contact, consider double-gloving or using thicker gloves and be aware of the manufacturer's specified breakthrough time. | | Eyes/Face | Safety glasses with side shields (ANSI Z87.1) or chemical splash goggles |[7][9] | Standard prescription glasses are insufficient. Goggles provide a seal around the eyes and are required when there is a significant risk of splashing. | | Body | Flame-resistant laboratory coat | | Protects skin and personal clothing from minor spills and splashes. A flame-resistant coat is prudent given the compound's combustible nature. |
Protocol 3.3: Prudent Storage and Handling Practices
Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.
-
Storage Conditions: Store containers in a cool, dry, and well-ventilated area, specifically between 2-8°C.[2]
-
Causality: Refrigeration minimizes vapor pressure, reducing the concentration of vapors in the container's headspace and slowing any potential degradation pathways.
-
-
Segregation: Store away from strong oxidizing agents.[5][6]
-
Causality: Alcohols can react exothermically and potentially violently with strong oxidizers. Segregation prevents accidental mixing and subsequent hazardous reactions.
-
-
Container Integrity: Keep containers tightly sealed when not in use to prevent the escape of vapors and contamination of the material.
Section 4: Emergency Response and First Aid
In the event of an exposure or spill, a rapid and informed response is critical. The following workflow and protocols provide a clear guide to action.
Caption: Emergency response workflow for incidents.
Protocol 4.1: Accidental Release Measures
-
Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don appropriate PPE as detailed in Table 4.
-
Contain: For liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]
-
Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Protocol 4.2: First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
Table 5: First-Aid Procedures by Exposure Route
| Route | Immediate Action |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7][10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][10][11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7][11] |
Section 5: Fire Safety and Extinguishing Procedures
While not highly flammable, this compound is combustible and requires appropriate fire safety measures.
-
Fire Classification: Class B (Flammable/Combustible Liquid).
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[6][7] A water spray can be used to cool fire-exposed containers.
-
Expert Insight: Standard firefighting foams can be ineffective against polar solvents like alcohols, as the solvent can break down the foam blanket. Alcohol-resistant aqueous film-forming foam (AR-AFFF) is specifically designed to form a protective membrane, making it the most effective choice for larger fires.[12][13][14]
-
-
Unsuitable Media: Do not use a direct, high-pressure water jet, as it may scatter the burning liquid and spread the fire.
-
Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[5] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Section 6: Stability and Reactivity Profile
Understanding a chemical's stability is key to preventing dangerous reactions.
Table 6: Reactivity and Stability Data
| Parameter | Information |
|---|---|
| Chemical Stability | Stable under recommended storage conditions (cool, dry, sealed).[5][6] |
| Conditions to Avoid | Excess heat and exposure to ignition sources.[5] |
| Incompatible Materials | Strong oxidizing agents.[5][6] |
| Hazardous Decomposition | Under fire conditions, forms carbon oxides (CO, CO₂) and hydrogen bromide.[5] |
Section 7: Toxicological Profile
While comprehensive toxicological studies on this specific enantiomer are not widely available, the hazard classifications are based on data from similar compounds and are considered reliable for risk assessment.[7][15]
-
Routes of Exposure: The primary routes of occupational exposure are inhalation, skin absorption, and eye contact.
-
Acute Effects: Exposure can lead to irritation of the respiratory tract, skin, and eyes. Systemic effects from significant absorption via any route can include dizziness, nausea, and other symptoms consistent with harmful chemical exposure.[16]
-
Chronic Effects: Data on long-term exposure is not available. As a matter of good laboratory practice, exposure should always be minimized.
-
Carcinogenicity: This product is not listed as a known or anticipated carcinogen by major regulatory agencies.[7]
Conclusion
This compound is a valuable reagent in modern chemical synthesis. Its safe and effective use hinges on a comprehensive understanding of its hazards and the diligent application of control measures. By adhering to the principles of engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound with a high degree of safety. This guide provides the technical foundation and practical protocols to achieve that standard, empowering scientists to focus on innovation while ensuring a safe laboratory environment.
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An In-depth Technical Guide to the Solubility of (R)-1-(3-Bromophenyl)ethanol in Organic Solvents
Introduction: Understanding the Solubility Profile of a Key Chiral Intermediate
(R)-1-(3-Bromophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. As a versatile building block, its controlled dissolution in various organic media is critical for reaction kinetics, purification strategies such as crystallization, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound, offering a framework for solvent selection and the experimental determination of its solubility. While specific quantitative solubility data for this compound is not extensively published, this paper will equip researchers with the foundational knowledge to predict solubility trends and establish robust experimental protocols for its precise measurement.
Molecular Structure and Physicochemical Properties: The Drivers of Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the resulting physicochemical properties. For this compound, the key features are:
-
A Chiral Secondary Alcohol: The hydroxyl (-OH) group is a polar moiety capable of acting as both a hydrogen bond donor and acceptor. This is a primary determinant of its interaction with polar solvents.
-
A Brominated Phenyl Ring: The 3-bromophenyl group is a large, nonpolar, and hydrophobic component. This aromatic ring will primarily interact through van der Waals forces and dictates the compound's affinity for nonpolar or moderately polar solvents.
-
Chirality: It is important to note that for a single enantiomer like this compound, its solubility in an achiral solvent will be identical to that of its (S)-enantiomer and the racemic mixture. Differences in solubility between enantiomers only arise in the presence of another chiral entity, such as a chiral solvent or a chiral resolving agent.
A summary of the key physicochemical properties of 1-(3-Bromophenyl)ethanol is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO | PubChem[1] |
| Molecular Weight | 201.06 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[2] |
| Boiling Point | ~264 °C | ChemicalBook[3] |
| Density | ~1.470 g/mL | ChemicalBook[3] |
| pKa (predicted) | ~14.35 | Chongqing Chemdad Co., Ltd[4] |
| XLogP3-AA (predicted) | 2.1 | PubChem[1] |
The predicted XLogP3 value of 2.1 indicates a moderate level of lipophilicity, suggesting that the compound will exhibit appreciable solubility in a range of organic solvents.[1]
Theoretical Framework: Predicting Solubility in Organic Solvents
The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is scientifically grounded in the nature of intermolecular forces between the solute and solvent molecules. A solute will dissolve in a solvent if the energy released from the formation of solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.
Solvent Polarity and Hydrogen Bonding
The interplay between the hydroxyl group and the bromophenyl ring in this compound results in a molecule of intermediate polarity. We can therefore predict its relative solubility in a spectrum of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are themselves capable of hydrogen bonding. High solubility is expected in short-chain alcohols like methanol and ethanol due to the favorable formation of hydrogen bonds between the solvent's hydroxyl group and the solute's hydroxyl group. As the alkyl chain of the alcohol solvent increases (e.g., from ethanol to butanol), the nonpolar character of the solvent increases, which may slightly alter the solubility, but it is still expected to be a good solvent.[5]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents possess polar functional groups (like carbonyls or ethers) and can act as hydrogen bond acceptors. This compound is expected to be readily soluble in these solvents. The solvent's carbonyl oxygen can accept a hydrogen bond from the solute's hydroxyl group, leading to strong solute-solvent interactions.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Heptane): The solubility in these solvents is governed by the hydrophobic bromophenyl ring. Toluene, being an aromatic solvent, is likely to be a better solvent than aliphatic hydrocarbons like hexane or heptane due to favorable π-π stacking interactions between the aromatic rings of the solute and solvent. Solubility in alkanes is expected to be lower, as the primary interactions would be weaker van der Waals forces.
The logical flow for selecting an appropriate solvent based on these principles is illustrated in the diagram below.
Caption: Solvent selection logic for this compound.
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a robust method for determining the solubility of this compound in a chosen organic solvent at a specific temperature. The gravimetric method is detailed here for its simplicity and accuracy.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity grade)
-
Analytical balance (readable to ±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and syringes
-
Evaporating dish or pre-weighed vial
Step-by-Step Experimental Workflow
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The key is to ensure solid undissolved solute remains, confirming saturation.
-
Place the vial in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures the solution reaches thermodynamic equilibrium.
-
-
Sample Collection and Filtration:
-
Once equilibrated, cease agitation and allow the excess solid to settle.
-
Carefully draw a known volume (e.g., 1.00 mL) of the supernatant liquid using a syringe. It is crucial not to disturb the solid at the bottom.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish or vial. The filtration step is critical to remove any suspended microcrystals, which would otherwise lead to an overestimation of solubility.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish in a fume hood or a vacuum oven at a gentle temperature to slowly evaporate the solvent.
-
Once all the solvent has evaporated, re-weigh the dish containing the dried solute.
-
The difference between the final and initial mass of the dish gives the mass of this compound that was dissolved in the known volume of the solvent.
-
-
Calculation of Solubility:
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or molarity (mol/L).
-
The workflow for this experimental determination is visualized below.
Caption: Experimental workflow for gravimetric solubility determination.
Impact of Temperature on Solubility
For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the solute-solute lattice forces. According to Le Châtelier's principle, increasing the temperature of an endothermic process will shift the equilibrium towards the products, in this case, the dissolved state.
It is crucial for researchers to determine solubility at various temperatures relevant to their process (e.g., reaction temperature, crystallization temperature). By plotting the natural logarithm of the mole fraction solubility (ln x) against the inverse of the absolute temperature (1/T), one can often obtain a linear relationship as described by the van't Hoff equation. This allows for the determination of thermodynamic parameters such as the enthalpy and entropy of dissolution, providing deeper insight into the dissolution process.
Conclusion
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Introduction to asymmetric synthesis of secondary alcohols
<An In-Depth Technical Guide to the Asymmetric Synthesis of Secondary Alcohols
Introduction: The Centrality of Chiral Secondary Alcohols
Optically active secondary alcohols are fundamental chiral building blocks in the synthesis of a vast array of high-value molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3][4] Their prevalence in biologically active compounds, such as the antidepressant Prozac and the bronchodilator isoproterenol, underscores the critical need for efficient and highly selective methods for their preparation.[5] This guide provides an in-depth exploration of the core strategies employed for the asymmetric synthesis of secondary alcohols, offering both mechanistic insights and practical considerations for researchers, scientists, and professionals in drug development.
The primary challenge in synthesizing a specific chiral secondary alcohol lies in controlling the stereochemistry at the newly formed stereocenter. This guide will delve into the three principal contemporary approaches to achieve this: catalytic asymmetric reduction of prochiral ketones, kinetic resolution of racemic alcohols, and the use of chiral auxiliaries. Each of these strategies offers a unique set of advantages and is suited to different synthetic challenges.
Pillar 1: Catalytic Asymmetric Reduction of Prochiral Ketones
The most direct and atom-economical approach to chiral secondary alcohols is the asymmetric reduction of prochiral ketones. This field is dominated by two powerful catalytic systems: transition-metal catalysts and organocatalysts.
Transition-Metal Catalyzed Hydrogenation and Transfer Hydrogenation
Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are highly effective catalysts for the asymmetric reduction of ketones.[6] These methods can be broadly categorized into two types: asymmetric hydrogenation (AH), which utilizes molecular hydrogen, and asymmetric transfer hydrogenation (ATH), which employs a hydrogen donor molecule like isopropanol or formic acid.[2][6]
Noyori Asymmetric Hydrogenation
A cornerstone of this field is the Noyori asymmetric hydrogenation, which utilizes Ru(II) complexes bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[7][8][9] This method is renowned for its high efficiency, excellent enantioselectivity, and broad substrate scope, particularly for simple ketones.[8]
The catalytic cycle is believed to involve a metal-ligand bifunctional mechanism.[10] The ruthenium hydride and the proton on the amine ligand are transferred to the carbonyl group of the ketone via a six-membered pericyclic transition state.[10] This concerted mechanism accounts for the high efficiency and stereoselectivity of the reaction.
Experimental Protocol: Representative Noyori Asymmetric Hydrogenation
Objective: To synthesize (S)-1-phenylethanol from acetophenone with high enantioselectivity.
Materials:
-
RuCl₂[(S)-BINAP][(S)-DAIPEN] (catalyst)
-
Acetophenone (substrate)
-
2-Propanol (hydrogen source and solvent)
-
Potassium tert-butoxide (base)
-
Anhydrous, degassed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with RuCl₂[(S)-BINAP][(S)-DAIPEN] (0.01 mol%).
-
Add anhydrous, degassed 2-propanol.
-
Add acetophenone (1.0 mmol).
-
Add a solution of potassium tert-butoxide in 2-propanol (0.1 M, 0.1 mL, 0.01 mmol).
-
Seal the flask, remove from the glovebox, and place it in a pre-heated oil bath at the desired temperature (e.g., 28°C).
-
Stir the reaction mixture for the specified time (e.g., 2 hours).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Asymmetric Transfer Hydrogenation (ATH)
ATH offers a practical alternative to high-pressure hydrogenation, as it does not require specialized equipment for handling gaseous hydrogen.[2] Ruthenium, rhodium, and iridium catalysts with chiral ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are widely used.[6] The reaction is typically carried out using isopropanol as both the solvent and the hydrogen donor, often in the presence of a base.[6] A significant advantage of ATH is its applicability in aqueous media, which aligns with the principles of green chemistry.[2]
Diagram: Catalytic Cycle of Asymmetric Transfer Hydrogenation
Caption: Simplified mechanism of the CBS reduction.
Other Organocatalytic Systems
Beyond oxazaborolidines, other classes of organocatalysts have been developed for the asymmetric reduction of ketones. These include chiral phosphoric acids, thiourea-amine catalysts, and ionic liquids. [1][11]Thiourea-amine catalysts, for instance, operate through a bifunctional activation mechanism where the thiourea moiety activates the ketone via hydrogen bonding, while the amine activates the borane reductant. [12]
Asymmetric Hydrosilylation
Asymmetric hydrosilylation of ketones, followed by hydrolysis of the resulting silyl ether, is another effective route to chiral secondary alcohols. [13][14]This method typically employs transition metal catalysts, with copper and rhodium complexes being particularly common. [14][15]More recently, metal-free, boron-based catalysts, such as chiral oxazaborolidinium ions (COBI), have been developed, offering a greener alternative. [13][16][17]
Pillar 2: Kinetic Resolution of Racemic Alcohols
Kinetic resolution is a powerful strategy for separating a racemic mixture of alcohols into its constituent enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.
Enzymatic Kinetic Resolution
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of secondary alcohols. [18][19]The most common approach is the enantioselective acylation of the alcohol, where one enantiomer is acylated at a much faster rate than the other. [19]This leaves the unreacted, slower-reacting enantiomer in high enantiomeric excess.
A key advantage of enzymatic methods is their high enantioselectivity and mild reaction conditions. [20]Lipases like Candida antarctica lipase B (CALB) are commercially available and widely used for this purpose. [21]
Dynamic Kinetic Resolution (DKR)
A limitation of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in situ racemization of the slower-reacting enantiomer. [22][23]This allows for the theoretical conversion of the entire racemic starting material into a single enantiomeric product, achieving yields approaching 100%. [22] DKR is often achieved by coupling an enzymatic resolution with a metal-catalyzed racemization. [19][22]For example, a lipase can be used for the enantioselective acylation, while a ruthenium complex is employed to racemize the unreacted alcohol. [19][22]
Table 1: Comparison of Key Asymmetric Synthesis Strategies
| Strategy | Key Features | Advantages | Disadvantages | Typical ee (%) |
| Noyori Asymmetric Hydrogenation | Ru(II)-diphosphine-diamine catalysts, H₂ gas | High TON, broad scope, high ee | Requires high-pressure equipment | >95 |
| Asymmetric Transfer Hydrogenation | Ru, Rh, Ir catalysts with chiral ligands, H-donor (e.g., i-PrOH) | No high-pressure H₂, operational simplicity | Lower atom economy than AH | >90 |
| CBS Reduction | Chiral oxazaborolidine catalyst, borane | Predictable stereochemistry, reliable | Moisture sensitive, stoichiometric borane | >95 |
| Enzymatic Kinetic Resolution | Lipases (e.g., CALB), acylation | High enantioselectivity, mild conditions | Max 50% yield for one enantiomer | >99 |
| Dynamic Kinetic Resolution | Enzyme + racemization catalyst (e.g., Ru complex) | Theoretical 100% yield, high ee | Requires compatible catalytic systems | >99 |
Pillar 3: Chiral Auxiliary-Based Methods
In this approach, an achiral substrate is temporarily attached to a chiral auxiliary. The auxiliary then directs a diastereoselective reaction, after which it is cleaved to yield the chiral product. While generally less atom-economical than catalytic methods, this strategy can be highly effective for specific substrates where catalytic methods are less successful.
For the synthesis of secondary alcohols, a common strategy involves the diastereoselective addition of a nucleophile, such as a Grignard reagent, to an aldehyde or ketone that is attached to a chiral auxiliary. [24][25][26][27]The steric bulk of the auxiliary blocks one face of the carbonyl group, forcing the nucleophile to attack from the less hindered face.
Conclusion and Future Outlook
The asymmetric synthesis of secondary alcohols is a mature yet continually evolving field. While powerful and reliable methods like Noyori hydrogenation and CBS reduction remain mainstays, the development of more sustainable and economical approaches is a key focus of current research. The increasing use of biocatalysis and organocatalysis reflects a broader trend towards greener chemistry. [28]Furthermore, the development of catalysts based on earth-abundant and less toxic metals, such as iron and copper, is a promising area of investigation. [17]Ultimately, the choice of synthetic strategy will depend on a variety of factors, including the specific target molecule, scale of the reaction, and economic considerations. A thorough understanding of the principles and practicalities of each method, as outlined in this guide, is essential for the successful design and execution of synthetic routes to chiral secondary alcohols.
References
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- Catalytic asymmetric transfer hydrogenation of ketones: Recent advances - Universidad de Alicante.
- Noyori Hydrogenation - NROChemistry.
- Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes - MDPI.
- Corey-Bakshi-Shibata Reduction - Alfa Chemistry.
- Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C7CY02409F.
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- Asymmetric Routes to Chiral Secondary Alcohols - Pharmaceutical Technology.
- Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity - ACS Publications.
- Highly Enantioselective Hydrosilylation of Ketones Catalyzed by a Chiral Oxazaborolidinium Ion - Organic Chemistry Portal.
- Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols and Amines Employing Copper-Based Photocatalysis | ACS Catalysis - ACS Publications.
- Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed.
- Copper(II)-catalyzed hydrosilylation of ketones using chiral dipyridylphosphane ligands: highly enantioselective synthesis of valuable alcohols - PubMed.
- Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube.
- Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols - IT Services - University of Liverpool.
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- Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal.
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- Examples of drugs derivatives from chiral secondary alcohols. - ResearchGate.
- Enantioselective hydrosilylation of prochiral ketones catalyzed by chiral BINAP-copper(I) complexes - Comptes Rendus de l'Académie des Sciences.
- Asymmetric transfer hydrogenation of ketones with chiral Ru and Rh catalysts [26]- ResearchGate.
- Noyori Asymmetric Hydrogenation | Organic Chemistry - YouTube.
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- Chiral alcohols: Significance and symbolism.
- The role of biocatalysis in the asymmetric synthesis of alkaloids – an update.
- Enantioconvergent transformations of secondary alcohols through borrowing hydrogen catalysis - Chemical Society Reviews (RSC Publishing).
- One-Pot Sequential Two-Step Photo-Biocatalytic Deracemization of sec-Alcohols Combining Photocatalytic Oxidation and Bioreduction | ACS Catalysis - ACS Publications.
- Hot Review Article: Biocatalysis for asymmetric synthesis of alcohols - RSC Blogs.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI.
- Representative drugs containing chiral secondary alcohols and catalytic... - ResearchGate.
- The role of biocatalysis in the asymmetric synthesis of alkaloids - PMC - PubMed Central.
- Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed.
- Asymmetric Synthesis of γ-Secondary Amino Alcohols via a Borrowing-Hydrogen Cascade.
- Asymmetric Synthesis of γ-Secondary Amino Alcohols via a Borrowing-Hydrogen Cascade | Organic Letters - ACS Publications.
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- Asymmetric-Synthesis.
- Synthesis of alcohols using Grignard reagents II (video) - Khan Academy.
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- Technical Support Center: Grignard Synthesis of Secondary Alcohols - Benchchem.
- Reactions of Grignard Reagents - Master Organic Chemistry.
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Methodological & Application
Application Note & Protocol: High-Fidelity Asymmetric Reduction of 3-Bromoacetophenone for Chiral Intermediate Synthesis
Abstract & Introduction
The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical development, as the therapeutic efficacy and safety of a drug are often dictated by its specific stereochemistry.[1][2][3] Chiral secondary alcohols are critical building blocks in this endeavor, serving as versatile intermediates for a wide array of bioactive compounds.[4] 1-(3-Bromophenyl)ethanol, the product of 3-bromoacetophenone reduction, is a particularly valuable synthon due to the synthetic utility of the bromine handle, which allows for subsequent cross-coupling reactions to build molecular complexity.
This application note provides a detailed guide to the asymmetric reduction of 3-bromoacetophenone, a prochiral ketone, to yield optically active 1-(3-bromophenyl)ethanol with high enantiomeric excess (ee). We will focus on the highly reliable and widely adopted Corey-Bakshi-Shibata (CBS) reduction method, explaining the mechanistic principles that ensure high stereoselectivity.[5][6] This document offers a comprehensive, step-by-step protocol, data interpretation guidelines, and troubleshooting advice to enable researchers to confidently and successfully implement this transformation in their laboratories.
Mechanistic Insights: The Rationale for Stereocontrol in the CBS Reduction
The success of the Corey-Bakshi-Shibata (CBS) reduction lies in its use of a chiral oxazaborolidine catalyst, which creates a sterically defined environment for the hydride transfer from a stoichiometric borane reagent (e.g., borane-tetrahydrofuran or borane-dimethyl sulfide) to the ketone.[7][8]
The catalytic cycle can be understood through the following key steps:
-
Catalyst-Borane Complexation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the Lewis acidic borane (BH₃). This pre-coordination activates the borane, making it a more potent hydride donor, and enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[7][9]
-
Ketone Coordination: The activated catalyst-borane complex then coordinates to the prochiral ketone. The ketone orients itself to minimize steric hindrance, typically by coordinating through the lone pair of its carbonyl oxygen that is sterically more accessible. For an aryl alkyl ketone like 3-bromoacetophenone, the larger aryl group (3-bromophenyl) orients away from the bulky substituent on the catalyst.[6]
-
Face-Selective Hydride Transfer: The hydride is delivered intramolecularly from the coordinated borane to the carbonyl carbon via a rigid, six-membered chair-like transition state.[9] This directed transfer ensures the hydride attacks a specific face (Re or Si) of the ketone, leading to the formation of one enantiomer of the alcohol preferentially.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to participate in another catalytic cycle. An acidic or methanolic workup liberates the final chiral alcohol.
Caption: Figure 1: Catalytic Cycle of the CBS Reduction.
Detailed Experimental Protocol: CBS Reduction of 3-Bromoacetophenone
This protocol describes the asymmetric reduction using the (S)-2-Methyl-CBS-oxazaborolidine catalyst to yield (R)-1-(3-bromophenyl)ethanol. Using the (R)-catalyst will produce the (S)-alcohol.
3.1 Materials and Reagents
-
3'-Bromoacetophenone (min. 98% purity)
-
(S)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃•SMe₂, ~10 M)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Methanol (ACS grade)
-
Hydrochloric Acid (1 M aqueous solution)
-
Ethyl Acetate (ACS grade)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
3.2 Equipment
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Syringes for liquid transfer
-
Inert gas line (Nitrogen or Argon) with manifold
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
3.3 Step-by-Step Procedure
Causality Note: All steps must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents. The presence of moisture can hydrolyze the borane reagent and the catalyst, leading to a significant decrease in both yield and enantioselectivity.[7]
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL oven-dried, two-neck round-bottom flask.
-
Fit one neck with a rubber septum and the other with a condenser connected to an inert gas line.
-
Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
-
Reagent Charging:
-
Through the septum, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 2.5 mL, 2.5 mmol, 0.1 eq).
-
Add anhydrous THF (25 mL) via syringe.
-
Cool the solution to 0 °C using an ice-water bath and stir for 5-10 minutes.
-
-
Borane Addition:
-
Expertise Note: The borane reagent is added before the ketone to allow for the pre-formation of the active catalyst-borane complex, which is essential for high enantioselectivity.[9]
-
Slowly add borane-dimethyl sulfide complex (~10 M, 1.5 mL, 15 mmol, 0.6 eq) dropwise via syringe over 5 minutes. A slight evolution of gas (H₂) may be observed if any residual moisture is present. Stir for 15 minutes at 0 °C.
-
-
Substrate Addition:
-
Dissolve 3'-bromoacetophenone (4.98 g, 25 mmol, 1.0 eq) in anhydrous THF (10 mL).
-
Add the ketone solution dropwise to the reaction mixture via syringe pump over 30-45 minutes. A slow addition rate is crucial to maintain a low concentration of the free ketone, which minimizes the uncatalyzed, non-selective background reduction.
-
After the addition is complete, allow the reaction to stir at 0 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.
-
-
Quenching the Reaction:
-
Safety Note: Quenching is highly exothermic due to the reaction of excess borane with methanol. Perform this step slowly and behind a safety shield.
-
Once the starting material is consumed, slowly and carefully add Methanol (10 mL) dropwise to the reaction flask while maintaining the temperature at 0 °C. Vigorous gas evolution will occur.
-
After gas evolution ceases, remove the ice bath and allow the mixture to warm to room temperature.
-
-
Workup and Extraction:
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the THF and dimethyl sulfide.
-
Add 1 M HCl (25 mL) to the residue and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with Saturated NaHCO₃ solution (30 mL) and Brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄ , filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., from 19:1 to 4:1) to afford the pure 1-(3-bromophenyl)ethanol as a colorless oil.
-
Experimental Workflow Visualization
Caption: Figure 2: Experimental Workflow for CBS Reduction.
Data Analysis and Expected Results
5.1 Product Characterization The identity and purity of the final product, 1-(3-bromophenyl)ethanol, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
5.2 Determination of Enantiomeric Excess (ee) The enantiomeric excess is the most critical measure of success for an asymmetric synthesis. It is determined by analyzing the product using a chiral stationary phase column via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[10][11]
-
Method: Chiral HPLC is commonly used. A typical column would be a Chiralcel OD-H or similar, with a mobile phase of Hexane/Isopropanol.
-
Calculation: The ee is calculated from the integrated peak areas of the two enantiomers (E1 and E2): ee (%) = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] * 100
5.3 Performance Data
The CBS reduction of acetophenone derivatives is well-documented to provide high yields and excellent enantioselectivities.[12][13]
| Parameter | Expected Outcome | Rationale / Comment |
| Chemical Yield | 85 - 95% | The reaction is typically high-yielding after chromatographic purification. |
| Enantiomeric Excess (ee) | >95% | The use of the CBS catalyst ensures high stereocontrol.[9] Lower temperatures can further enhance selectivity. |
| Product Appearance | Colorless Oil | |
| Catalyst Loading | 5 - 10 mol% | Sufficient for efficient catalysis. Lower loadings may require longer reaction times. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Presence of moisture in reagents or solvent. 2. Ketone added too quickly. 3. Reaction temperature too high. 4. Aged or degraded catalyst/borane reagent. | 1. Ensure all glassware is oven-dried and solvents are freshly distilled and anhydrous.[14] 2. Use a syringe pump for slow, controlled addition of the ketone. 3. Maintain strict temperature control; consider running the reaction at -20 °C or lower. 4. Use fresh, high-quality reagents. Verify borane concentration by titration if necessary. |
| Low Chemical Yield | 1. Incomplete reaction. 2. Degradation of borane reagent. 3. Product loss during workup/purification. | 1. Allow the reaction to run longer, monitoring by TLC. Ensure stoichiometry is correct. 2. Use a fresh bottle of BH₃•SMe₂. 3. Be meticulous during extractions and column chromatography. |
| Reaction is Sluggish or Stalls | 1. Insufficient catalyst loading. 2. Low-quality or inactive borane reagent. 3. Low reaction temperature for this specific substrate. | 1. Increase catalyst loading to 10 mol%. 2. Use a new, verified source of borane. 3. Allow the reaction to warm slowly to room temperature after initial stirring at 0 °C. |
Conclusion
The asymmetric reduction of 3-bromoacetophenone via the Corey-Bakshi-Shibata method is a robust and highly effective strategy for producing enantiomerically enriched 1-(3-bromophenyl)ethanol. By understanding the underlying mechanism and adhering to a carefully controlled, anhydrous protocol, researchers can reliably achieve high chemical yields and excellent enantioselectivities (>95% ee). The resulting chiral alcohol is a valuable intermediate, poised for further functionalization in the synthesis of complex pharmaceutical targets.
References
- Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology (RSC Publishing).
- Corey–Itsuno reduction. Wikipedia.
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
- Corey-Bakshi-Shibata Reduction. Alfa Chemistry.
- Corey–Itsuno reduction. Grokipedia.
- Corey (Corey‐Bakshi‐Shibata; CBS) reduction. ResearchGate.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI.
- A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols. Benchchem.
- Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. NIH.
- Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. Benchchem.
- Asymmetric reduction of acetophenone over heterogeneous oxazaborolidine catalysts. ElectronicsAndBooks.
- Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. Semantic Scholar.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ScienceDirect.
- Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate.
- Chiral Alcohols. Sigma-Aldrich.
- The Significance of Chirality in Drug Design and Development. PMC - PubMed Central.
- Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia.
- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Acta Pharma Reports.
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Chiral catalysts for the synthesis of (R)-1-(3-Bromophenyl)ethanol
An In-Depth Guide to the Asymmetric Synthesis of (R)-1-(3-Bromophenyl)ethanol
Introduction: The Significance of Chiral Alcohols
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical development. Chiral secondary alcohols, in particular, serve as critical building blocks for a vast array of bioactive molecules. This compound is one such key intermediate, valued for its utility in constructing more complex molecular architectures. Its synthesis demands a precise and efficient method for the asymmetric reduction of the prochiral precursor, 3'-bromoacetophenone.[1][2] This guide provides a detailed exploration of state-of-the-art chiral catalytic systems designed for this transformation, offering both mechanistic insights and practical, field-tested protocols for researchers and drug development professionals.
Section 1: A Survey of Catalytic Strategies
The conversion of a prochiral ketone like 3'-bromoacetophenone to a single enantiomer of the corresponding alcohol requires a catalyst that can effectively differentiate between the two prochiral faces of the carbonyl group. Three primary classes of catalysts have proven exceptionally effective for this purpose: organocatalysts, transition metal complexes, and biocatalysts.
Organocatalysis: The Corey-Bakshi-Shibata (CBS) Reduction
First reported by E. J. Corey, R. K. Bakshi, and S. Shibata in the 1980s, the CBS reduction utilizes a chiral oxazaborolidine catalyst to achieve highly enantioselective reduction of ketones with a borane source.
Mechanistic Rationale: The catalytic activity originates from the in-situ formation of a complex between the oxazaborolidine catalyst and borane.[3] The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the catalyst, orienting the substrate in a sterically defined manner. This pre-organization ensures that the hydride, delivered from a second borane molecule, attacks the carbonyl carbon from a specific face, leading to a predictable stereochemical outcome.[4] The choice of the chiral amino alcohol used to generate the oxazaborolidine is critical for achieving high selectivity.[3]
Fig. 1: CBS Reduction Catalytic Cycle
Transition Metal Catalysis: Asymmetric (Transfer) Hydrogenation
Transition metal complexes, particularly those of Ruthenium, Rhodium, and Iridium, are powerful catalysts for the asymmetric hydrogenation (using H₂) or asymmetric transfer hydrogenation (ATH) of ketones.[4][5] Noyori-type catalysts, developed by Nobel laureate Ryōji Noyori, are preeminent in this field and are renowned for their exceptional efficiency and selectivity.[6][7]
Mechanistic Rationale: These reactions often operate via a "metal-ligand cooperative" mechanism.[6][8] For a typical Noyori catalyst, such as a Ru(II) complex bearing a chiral N-tosylated diamine ligand, the catalytic cycle involves the formation of a ruthenium hydride species.[9] In transfer hydrogenation, this hydride is generated from a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[7] The ketone substrate coordinates to the metal center, and a concerted, outer-sphere transfer of a hydride from the metal and a proton from the amine ligand's N-H group to the carbonyl group occurs.[6][9] This bifunctional pathway avoids direct coordination of the ketone to a highly reactive metal hydride, contributing to the broad substrate scope and high selectivity.
Fig. 2: Noyori-type ATH Mechanism
Biocatalysis: The Green Chemistry Approach
Enzyme-catalyzed reductions offer a highly sustainable and selective alternative to traditional chemical methods.[10] Oxidoreductases, such as alcohol dehydrogenases (ADHs), can reduce a wide variety of ketones to chiral alcohols with often perfect enantioselectivity (>99% ee).[11]
Methodological Rationale: These reactions are typically performed in aqueous media under mild conditions (ambient temperature and pressure). The enzymes, used either in isolated form or within whole-cell systems (like yeast, bacteria, or even plant tissues), contain a chiral active site that precisely orients the ketone substrate for stereospecific hydride transfer from a cofactor (e.g., NADH or NADPH).[10][11] The use of whole-cell systems can be particularly cost-effective as it circumvents the need for enzyme purification and can include inherent cofactor recycling mechanisms.
Section 2: Detailed Application Protocols
The following protocols are designed to be self-validating, with explanations for critical steps. Adherence to inert atmosphere techniques is crucial for the organometallic protocols.
Protocol 1: CBS-Catalyzed Asymmetric Reduction of 3'-Bromoacetophenone
This protocol describes the in-situ generation of the CBS catalyst followed by the asymmetric reduction. This approach often provides better reproducibility than using aged, pre-prepared catalyst solutions.[12]
Materials:
-
(R)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine ((R)-Me-CBS) solution (1.0 M in toluene) or (S)-α,α-diphenyl-2-pyrrolidinemethanol[12]
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
3'-Bromoacetophenone[2]
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Reactor Setup: Under a positive pressure of dry nitrogen, add (R)-Me-CBS solution (0.1 mmol, 10 mol%) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Solvent Addition: Add anhydrous THF (10 mL) to the flask and cool the solution to -20 °C using an appropriate cooling bath (e.g., dry ice/acetonitrile). Causality: Low temperatures are often critical for maximizing enantioselectivity in CBS reductions.[13]
-
Borane Addition: Slowly add BMS (1.1 mmol) to the stirred catalyst solution. Stir for 15 minutes at -20 °C to ensure the formation of the active catalyst-borane complex.
-
Substrate Addition: Dissolve 3'-bromoacetophenone (1.0 mmol, 199 mg) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes via the dropping funnel, ensuring the internal temperature does not rise above -15 °C. Causality: Slow addition of the ketone prevents a temperature spike and ensures the catalyzed reaction outcompetes the non-selective background reduction by free borane.
-
Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (5 mL) at -20 °C to destroy excess borane. Allow the mixture to warm to room temperature.
-
Workup: Add 1 M HCl (10 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Isolation and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by flash column chromatography. Determine the chemical yield and enantiomeric excess (ee) by chiral HPLC or GC analysis.
Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes a well-defined Noyori-type ruthenium catalyst with isopropanol serving as both the solvent and the hydrogen source.
Materials:
-
RuCl catalyst
-
3'-Bromoacetophenone[2]
-
Anhydrous 2-Propanol (isopropanol)
-
Potassium tert-butoxide (KOtBu) or Sodium isopropoxide
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reactor Setup: To a Schlenk flask under a nitrogen atmosphere, add the catalyst RuCl (0.005 mmol, 0.5 mol%).
-
Reagent Addition: Add 3'-bromoacetophenone (1.0 mmol, 199 mg).
-
Solvent/H-Donor: Add anhydrous 2-propanol (5 mL).
-
Base Activation: In a separate vial under nitrogen, prepare a 0.1 M solution of KOtBu in anhydrous 2-propanol. Add 0.1 mL of this solution (0.01 mmol, 1.0 mol%) to the reaction mixture. Causality: The base is required to activate the precatalyst, likely by deprotonating the ligand and facilitating the formation of the active ruthenium hydride species.[9]
-
Reaction: Stir the mixture at room temperature (or gently heat to 40-50 °C to increase the rate if necessary). The reaction is typically complete within a few hours. Monitor by TLC or GC.
-
Workup: Upon completion, cool the reaction to room temperature and quench by adding a few drops of water. Remove the solvent under reduced pressure.
-
Isolation and Analysis: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash chromatography. Determine yield and enantiomeric excess by chiral HPLC or GC.
Section 3: Comparative Data Overview
The choice of catalyst depends on factors such as substrate scope, cost, operational simplicity, and desired purity. The table below summarizes typical performance metrics for the asymmetric reduction of acetophenone derivatives.
| Catalyst System | Typical Catalyst | Catalyst Loading (mol%) | Hydrogen Source | Conditions | Yield (%) | ee (%) | Reference(s) |
| CBS Reduction | (R)-Me-CBS / BH₃ | 5 - 10 | BH₃-SMe₂ | THF, -20 to 25 °C | >90 | 90 - 98 | [12][13] |
| Ru-catalyzed ATH | RuCl | 0.1 - 2 | i-PrOH / Base | 25 - 80 °C | >95 | 95 - >99 | [7] |
| Mn-catalyzed ATH | Chiral Mn(I) Complex | 2 | i-PrOH / NaOtBu | 50 °C | ~99 | 90 - 99 | |
| Biocatalysis | Plant Root Enzymes | N/A (Whole Cell) | Endogenous Cofactors | Water, RT | ~100 | >99 | [10] |
Conclusion
The asymmetric synthesis of this compound from 3'-bromoacetophenone can be achieved with exceptional levels of stereocontrol using a variety of chiral catalytic systems.
-
CBS reduction offers a reliable organocatalytic route with predictable stereochemistry, though it requires stoichiometric borane reagents and cryogenic temperatures.
-
Noyori-type asymmetric transfer hydrogenation provides an extremely efficient method, often with very low catalyst loadings and high turnover numbers, making it attractive for industrial applications.[6][14]
-
Biocatalysis represents the greenest approach, operating under mild, aqueous conditions to deliver products with virtually perfect enantiopurity.[10]
The selection of the optimal catalyst will depend on the specific requirements of the synthesis, balancing factors like reagent cost, equipment availability, reaction scale, and environmental impact. Each method presented here offers a robust and validated pathway to access this valuable chiral building block.
References
- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. Link
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. Link
- Benchchem. A Comparative Guide to Chiral Oxazaborolidine Catalysts in Asymmetric Ketone Reduction. Link
- Wikipedia. Enantioselective reduction of ketones. Link
- Kundu, K., & Sibi, M. P. (2009). Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. Organic Process Research & Development, 13(4), 767–771. Link
- ResearchGate.
- Zhao, Y., Zhang, L., Pu, M., & Lei, M. (2021). A phosphine-free Mn(I)-NNS catalyst for asymmetric transfer hydrogenation of acetophenone: a theoretical prediction. New Journal of Chemistry, 45(37), 17309-17317. Link
- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2004). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 9(5), 369-381. Link
- Leker, J., et al. (2006). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 10(4), 777–785. Link
- ResearchGate.
- Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(17), 6756-6781. Link
- Dub, P. A., & Gordon, J. C. (2016).
- Wills, M. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review, 49(4), 160-167. Link
- ResearchGate.
- Chen, B., et al. (2018). Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media. Acta Physico-Chimica Sinica, 34(8), 938-944. Link
- Huo, S., Wang, Q., & Zuo, W. (2020). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 49(23), 7959-7967. Link
- Mączka, W., et al. (2011). Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system.
- ResearchGate.
- ResearchGate.
- Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. Link
- Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Handbook of Chiral Chemicals. Link
- Terada, M. Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Tohoku University. Link
- He, L., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters, 23(22), 8964–8968. Link
- ChemicalBook. This compound. Link
- Guidechem. 3'-Bromoacetophenone wiki. Link
- PubChem. 1-(3-Bromophenyl)ethanol. Link
- ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Link
- Straathof, A. J., & Jongejan, J. A. (2003). Enzyme-catalyzed regio- and enantioselective ketone reductions. Current Opinion in Biotechnology, 14(6), 593-600. Link
- Salas-Reyes, V., et al. (2019). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
- ResearchGate. Scheme: Synthesis of 2-(3-bromophenyl)... Link
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- PubChemLite. 1-(3-bromophenyl)ethanol (C8H9BrO). Link
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- Zhang, Z., et al. (2019). Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones. Organic Chemistry Frontiers, 6(13), 2149-2153. Link
- BLD Pharm. 3'-Bromoacetophenone. Link
- Corey Organics. 3-Bromo Acetophenone manufacturers. Link
- ChemicalBook. 3'-Bromoacetophenone(2142-63-4) 13C NMR spectrum. Link
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Application Note & Protocols: Strategic Derivatization of (R)-1-(3-Bromophenyl)ethanol for Advanced Synthetic Applications
Abstract: (R)-1-(3-Bromophenyl)ethanol is a valuable chiral building block in medicinal chemistry and drug development, prized for its dual functionality: a stereodefined secondary alcohol and an aryl bromide handle suitable for cross-coupling reactions.[1] Direct utilization of this molecule in multi-step syntheses is often hampered by the reactivity of the hydroxyl group, which can interfere with organometallic reagents or act as a competing nucleophile. This application note provides a detailed guide for researchers on the strategic derivatization of this compound. We present validated protocols for hydroxyl protection, esterification (with retention or inversion of stereochemistry), and etherification, explaining the mechanistic rationale behind each approach to empower scientists to make informed decisions for their synthetic campaigns.
Introduction: The Strategic Value of this compound
In the landscape of pharmaceutical synthesis, chiral secondary alcohols are cornerstone intermediates. This compound, specifically, offers a unique combination of features. The (R)-configured benzylic alcohol provides a key stereocenter, while the meta-bromine atom serves as a versatile anchor for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This structure is a precursor to a wide range of more complex chiral molecules, including potential neuroprotective agents and other biologically active compounds.[2]
However, the nucleophilic and mildly acidic nature of the hydroxyl group necessitates its transformation—or "derivatization"—prior to many subsequent chemical steps. The choice of derivative is not trivial; it is a strategic decision that dictates reaction compatibility, stereochemical outcome, and the overall efficiency of the synthetic route. This guide details three primary derivatization pathways: protection, esterification, and etherification.
Core Derivatization Strategies: Rationale and Mechanistic Insight
The derivatization of an alcohol's hydroxyl group is fundamentally about managing its reactivity. The primary goals are:
-
Masking Reactivity (Protection): To render the hydroxyl group inert to reaction conditions (e.g., strongly basic or organometallic reagents) where it would otherwise react.[3][4] Silyl ethers are a classic example of this strategy.
-
Modulating Stereochemistry: To retain the existing (R)-configuration or to invert it to the (S)-configuration, thereby accessing the opposite enantiomeric series from the same starting material. The Mitsunobu reaction is a powerful tool for achieving this inversion.[5][6][7][8][9]
-
Creating a Stable Linkage: To form a robust ether or ester bond that will persist in the final target molecule. The Williamson ether synthesis is a time-honored method for this purpose.[10][11][12]
Below, we provide detailed, validated protocols for each of these key transformations.
Protocol I: Protection as a tert-Butyldimethylsilyl (TBS) Ether
Scientific Rationale: Silyl ethers are the workhorse protecting groups for alcohols due to their ease of installation, robust stability across a wide range of non-acidic and non-fluoride conditions, and clean, high-yielding removal.[4] The tert-butyldimethylsilyl (TBS) group offers a good balance of steric bulk and stability, making it ideal for protecting secondary alcohols like this compound, especially when downstream steps involve Grignard reagents, organolithiums, or strong bases like LDA.[4][13] The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of TBS-chloride, typically facilitated by a weak base like imidazole, which activates the silyl chloride and scavenges the HCl byproduct.
Workflow: Silylation and Deprotection
Caption: Workflow for TBS protection and subsequent deprotection.
Detailed Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (1.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC (e.g., using 10% EtOAc/Hexanes) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure TBS-protected alcohol.
| Parameter | Value |
| Equivalents (Alcohol) | 1.0 |
| Equivalents (TBS-Cl) | 1.2 |
| Equivalents (Imidazole) | 1.5 |
| Solvent | Anhydrous DMF or CH₂Cl₂ |
| Temperature | 20-25 °C |
| Typical Reaction Time | 2-4 hours |
| Typical Yield | >95% |
Protocol II: Esterification with Stereochemical Control
Esterification is a versatile method for converting the hydroxyl group into a new functional moiety. Critically, the choice of method determines the stereochemical outcome at the carbinol center.
A. Acylation with Retention of Configuration
Scientific Rationale: Reaction of the alcohol with an acyl chloride in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) is a rapid and efficient method for ester formation.[14][15] The mechanism involves the alcohol acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[16] The chiral center is not involved in the bond-forming or bond-breaking steps, resulting in complete retention of the (R)-configuration.
B. Mitsunobu Reaction with Inversion of Configuration
Scientific Rationale: The Mitsunobu reaction is a cornerstone of stereocontrolled synthesis, enabling the complete inversion of a secondary alcohol's stereocenter.[5][8][9] The reaction proceeds through the activation of the alcohol with a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD).[5] This forms a highly reactive oxyphosphonium salt intermediate. A nucleophile, such as a carboxylic acid, then displaces the activated oxygen via a classic S_N2 mechanism, leading to Walden inversion.[6][7][8] This powerful transformation allows access to the (S)-enantiomer of the corresponding ester from the (R)-alcohol.
Mechanistic Comparison: Retention vs. Inversion
Caption: Mechanistic pathways for esterification with retention and inversion.
Detailed Experimental Protocols:
Protocol A: Acylation with Acetyl Chloride (Retention)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (~0.4 M) in a flask equipped with a nitrogen inlet.
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with 1M HCl, then brine, dry over Na₂SO₄, filter, and concentrate to yield the (R)-acetate.
Protocol B: Mitsunobu Reaction with Benzoic Acid (Inversion)
-
To a solution of this compound (1.0 eq), benzoic acid (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) (~0.2 M), cool the mixture to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10-15 minutes. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction for the consumption of the starting alcohol by TLC.
-
Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
-
Purify by flash column chromatography on silica gel to isolate the pure (S)-benzoate ester.
| Parameter | Acylation (Retention) | Mitsunobu (Inversion) |
| Key Reagents | Acetyl Chloride, Pyridine | Benzoic Acid, PPh₃, DIAD |
| Stereochemical Outcome | Retention | Inversion |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp |
| Byproducts | Pyridinium hydrochloride | PPh₃O, Hydrazine derivative |
| Typical Yield | >90% | 70-90% |
Protocol III: Etherification via Williamson Synthesis
Scientific Rationale: The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[11][12][17] The reaction is a classic S_N2 process where an alkoxide nucleophile displaces a halide from a primary alkyl halide.[10][11] For a secondary alcohol like this compound, the strategy involves deprotonating the alcohol with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This potent nucleophile then reacts with a suitable electrophile (e.g., methyl iodide) to form the ether. The stereocenter of the alcohol is not directly involved, resulting in retention of configuration.
Workflow: Williamson Ether Synthesis
Caption: Two-step workflow for the Williamson ether synthesis.
Detailed Experimental Protocol:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (~0.3 M) under a nitrogen atmosphere, cool the flask to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise. (Caution: Hydrogen gas is evolved).
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material (typically 2-6 hours).
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the desired methyl ether.
| Parameter | Value |
| Base | Sodium Hydride (NaH) |
| Electrophile | Methyl Iodide (CH₃I) |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temp |
| Stereochemical Outcome | Retention |
| Typical Yield | 80-95% |
Conclusion and Outlook
The derivatization of this compound is a critical first step in its utilization for the synthesis of complex, high-value molecules. The choice of derivatization strategy—be it for protection, stereochemical inversion, or stable functionalization—must be made in the context of the overall synthetic plan. The protocols detailed in this note provide reliable and reproducible methods for achieving these transformations. By protecting the alcohol as a TBS ether, its aryl bromide handle can be cleanly used in cross-coupling reactions. By forming an ester via acylation or the Mitsunobu reaction, chemists can either preserve or invert the crucial stereocenter, respectively. Finally, the Williamson synthesis provides a classic route to stable ethers. Mastery of these techniques empowers researchers to unlock the full synthetic potential of this versatile chiral building block.
References
- Nishizawa, M., et al. (1989). Esterification of Chiral Secondary Alcohols With Fatty Acid in Organic Solvents by Polyethylene Glycol-Modified Lipase.
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- Zhou, X., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. U.S.
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- Pearson+. The Williamson ether synthesis involves the displacement of an al... Pearson+. [Link]
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- MaChemGuy. (2016). ACYLATION of ALCOHOLS / AMINES. YouTube. [Link]
- National Center for Biotechnology Information. 1-(3-Bromophenyl)ethanol.
- Liu, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express. [Link]
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Introduction: The Strategic Importance of Chiral 1-(3-Bromophenyl)ethanol
An Application Guide for the Scalable Production of Enantiomerically Pure 1-(3-Bromophenyl)ethanol
Enantiomerically pure 1-(3-bromophenyl)ethanol is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereocenter and functional handles—a secondary alcohol and a brominated aromatic ring—offer versatile points for molecular elaboration. The bromine atom, for instance, is primed for participation in palladium-catalyzed cross-coupling reactions, while the chiral alcohol provides a key stereogenic center essential for biological activity. Given that pharmacological efficacy is often confined to a single enantiomer, with the other being inactive or even inducing harmful side effects, the development of robust, scalable, and economically viable methods for producing single-enantiomer compounds is a cornerstone of modern drug development.[1]
This guide provides a detailed examination of the synthetic strategies for producing enantiopure 1-(3-bromophenyl)ethanol, with a focus on methods amenable to scale-up. We will delve into the mechanistic rationale behind process choices, present a detailed protocol for a recommended synthetic route, and outline the necessary analytical controls for ensuring product quality and stereochemical integrity.
Part 1: A Comparative Analysis of Synthetic Strategies
The synthesis of a single-enantiomer chiral alcohol from a prochiral ketone, such as 3-bromoacetophenone, can be approached via two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.
-
Chiral Resolution: This classical approach involves synthesizing the racemic alcohol and then separating the two enantiomers.[2] A common method is the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent (e.g., tartaric acid or mandelic acid).[3] The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.[2] While conceptually straightforward, this method is inherently inefficient for scale-up, as it discards at least 50% of the material as the undesired enantiomer, unless an effective racemization and recycling loop is implemented.[2]
-
Biocatalytic Reduction: The use of enzymes, such as ketone reductases (KREDs) or alcohol dehydrogenases, offers an environmentally benign route to chiral alcohols.[4] These biocatalysts can reduce 3-bromoacetophenone with exceptionally high enantioselectivity under mild aqueous conditions.[5][6] The primary challenges for industrial scale-up involve enzyme cost, stability, and the need for efficient regeneration of the consumed cofactor (typically NADH or NADPH).[5]
-
Asymmetric Transfer Hydrogenation (ATH): This method has emerged as one of the most powerful and widely adopted technologies for the enantioselective reduction of ketones in both academic and industrial settings.[4][7][8] The process involves the transfer of hydrogen from a simple hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to the ketone, mediated by a catalytic amount of a chiral transition metal complex.[7] Ruthenium catalysts bearing chiral diamine or amino alcohol ligands, pioneered by Noyori and Ikariya, are particularly effective for this transformation, consistently delivering high yields and excellent enantioselectivities (>99% ee).[9][10] The catalytic nature of the process and the use of inexpensive, readily available hydrogen donors make ATH a highly attractive and economically viable option for large-scale synthesis.[7]
Given its high efficiency, excellent enantioselectivity, and proven scalability, Asymmetric Transfer Hydrogenation (ATH) is the recommended method for the scale-up synthesis of enantiomerically pure 1-(3-bromophenyl)ethanol.
Part 2: Scale-Up Protocol via Asymmetric Transfer Hydrogenation (ATH)
This section provides a comprehensive, step-by-step protocol for the synthesis of (S)-1-(3-Bromophenyl)ethanol from 3-bromoacetophenone using a well-established Ru-based ATH catalyst.
Causality Behind Experimental Choices:
-
Catalyst: A commercially available Ruthenium-based catalyst, such as (S,S)-Ts-DENEB®, is chosen for its documented high activity and enantioselectivity in the reduction of aryl ketones.[10] These catalysts operate via a concerted outer-sphere mechanism, where the chiral ligands create a sterically defined environment that directs the hydride transfer to one face of the ketone.
-
Hydrogen Source: A mixture of formic acid and triethylamine (5:2 azeotrope) serves as an efficient and convenient source of hydrogen.[10] The formic acid is the ultimate hydride donor, while triethylamine acts as a base to form triethylammonium formate and facilitate the catalytic cycle.
-
Solvent: Isopropanol is a common solvent for ATH reactions.[11] It is relatively inexpensive, has a suitable boiling point for moderate heating, and can also act as a hydrogen donor in some catalytic systems.[7]
-
Temperature: The reaction is typically run at a moderately elevated temperature (e.g., 40-50 °C) to ensure a reasonable reaction rate without compromising the stability of the catalyst or the enantioselectivity of the transformation.[11]
Visual Workflow of the ATH Process
Caption: Overall workflow for the ATH synthesis of (S)-1-(3-Bromophenyl)ethanol.
Experimental Protocol
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 3-Bromoacetophenone | 199.04 | 2142-63-4 | Substrate |
| (S,S)-Ts-DENEB or similar Ru-catalyst | Varies | Varies | Chiral Catalyst (e.g., 0.1-1 mol%) |
| Formic Acid (HCO₂H) | 46.03 | 64-18-6 | Component of H-source |
| Triethylamine (Et₃N) | 101.19 | 121-44-8 | Component of H-source |
| Isopropanol (IPA) | 60.10 | 67-63-0 | Solvent |
| Ethyl Acetate | 88.11 | 141-78-6 | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Aqueous solution for wash |
| Brine (Saturated NaCl) | 58.44 | 7647-14-5 | Aqueous solution for wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying Agent |
| Silica Gel | N/A | 7631-86-9 | For chromatography |
Step-by-Step Methodology
-
Reactor Setup: Equip a suitable, clean, and dry reactor with a mechanical stirrer, temperature probe, reflux condenser, and a nitrogen inlet. Ensure the system can be maintained under an inert atmosphere throughout the reaction.
-
Reagent Charging: To the reactor, charge 3-bromoacetophenone (1.0 eq). Add isopropanol (approx. 5-10 volumes relative to the substrate). Begin stirring and add the formic acid/triethylamine azeotrope (approx. 2.0-5.0 eq of formate).
-
Catalyst Introduction: Under a positive flow of nitrogen, add the chiral Ruthenium catalyst (e.g., 0.1 mol%). The substrate-to-catalyst (S/C) ratio can be optimized for scale but typically ranges from 1000:1 to 100:1.
-
Reaction Execution: Heat the reaction mixture to 40-50 °C. Maintain a gentle stirring rate.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is fully consumed. A typical reaction time is 6-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the isopropanol.
-
Dilute the residue with ethyl acetate (10 volumes).
-
Wash the organic layer sequentially with water (2 x 5 volumes), saturated aqueous sodium bicarbonate solution (2 x 5 volumes), and finally with brine (1 x 5 volumes). The bicarbonate wash is crucial to remove any residual formic acid.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (S)-1-(3-Bromophenyl)ethanol.
-
-
Purification:
-
For high purity, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
On a larger scale, purification may be achieved by vacuum distillation, although care must be taken to avoid thermal decomposition.
-
Part 3: Quality Control and Analytical Methods
Ensuring the chemical and enantiomeric purity of the final product is paramount.
Determination of Enantiomeric Excess (ee)
The most reliable method for determining the enantiomeric excess is by chiral High-Performance Liquid Chromatography (HPLC).[12][13][14]
Chiral HPLC Protocol
| Parameter | Condition |
| Column | Chiralcel OB-H or equivalent |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Expected Retention Time | (S)-enantiomer: ~10.0 min[15] |
Procedure:
-
Prepare a standard solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject the sample onto the chiral HPLC system.
-
Integrate the peak areas for both the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
Visualization of the Catalytic Cycle
The mechanism of Ru-catalyzed transfer hydrogenation is a well-studied, concerted process.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Conclusion
The asymmetric transfer hydrogenation of 3-bromoacetophenone represents a highly efficient, selective, and scalable method for the production of enantiomerically pure (S)-1-(3-Bromophenyl)ethanol. The protocol detailed herein provides a robust framework for researchers and process chemists. Careful control over reaction parameters and rigorous analytical validation are essential to ensure the final product meets the stringent quality requirements for its use in pharmaceutical development and manufacturing.
References
- BenchChem. (n.d.). A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols. BenchChem.
- Hagedoorn, P. L., et al. (2012). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH.
- Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia.
- Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184. Sourced from Wordpress compilation.
- Sánchez, Á. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 718-724.
- ResearchGate. (n.d.). Asymmetric transfer hydrogenation of substituted acetophenones. Reaction conditions. ResearchGate.
- Wikipedia. (n.d.). Chiral analysis. Wikipedia.
- Wills, M., et al. (2015). Asymmetric transfer hydrogenation of boronic acid pinacol ester (Bpin)-containing acetophenones. Organic & Biomolecular Chemistry, 13(21), 5881-5889.
- Wikipedia. (n.d.). Chiral resolution. Wikipedia.
- Yadav, J. S., et al. (2009). Efficient Enantioselective Reduction of Ketones with Daucus carota Root. The Journal of Organic Chemistry, 74(9), 3442-3445.
- Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific.
- Reddy, P. V. N., et al. (2012). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. Organic & Biomolecular Chemistry, 10(4), 710-717.
- Royal Society of Chemistry. (n.d.). Table of Contents. The Royal Society of Chemistry.
- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. Sourced from RSC Publishing.
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Protocol for the purification of (R)-1-(3-Bromophenyl)ethanol by chromatography
An Application Guide to the Chromatographic Purification of (R)-1-(3-Bromophenyl)ethanol
Abstract
This comprehensive application note provides a detailed protocol for the enantioselective purification of this compound from a racemic mixture. This compound is a critical chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Achieving high enantiomeric purity is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide explores the principles of chiral chromatography and presents two robust protocols utilizing Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, chemists, and process development professionals, with a focus on explaining the rationale behind procedural choices to facilitate method development, optimization, and scale-up.
Introduction: The Imperative of Chiral Purity
In pharmaceutical development, the stereochemistry of a molecule is critically important. Enantiomers, non-superimposable mirror-image isomers, often exhibit significant differences in pharmacological activity, metabolism, and toxicity.[1] One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, harmful. Consequently, regulatory agencies worldwide demand the development of single-enantiomer drugs, making efficient chiral separation a cornerstone of modern drug discovery and manufacturing.[1]
1-(3-Bromophenyl)ethanol possesses a single stereocenter, existing as (R) and (S) enantiomers. The purification of the (R)-enantiomer is a frequent objective for the synthesis of complex chiral molecules. Chromatographic separation using a Chiral Stationary Phase (CSP) is the most direct and widely employed technique for resolving such enantiomers on both analytical and preparative scales.[2][3] This guide focuses on polysaccharide-based CSPs, which are renowned for their broad applicability and high success rates in separating a diverse range of chiral compounds, including aromatic alcohols.[4][5]
The Principle of Enantioselective Chromatography
Chiral chromatography operates by creating a transient diastereomeric interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[6] Because these diastereomeric complexes have different energies of formation and stability, one enantiomer interacts more strongly with the CSP and is retained longer in the column, while the other interacts more weakly and elutes earlier. This difference in retention time allows for their separation.[] The choice of the CSP and the mobile phase composition are the most critical factors in achieving successful enantioseparation.[4]
Figure 1: Principle of Chiral Separation on a CSP.
Strategic Approach to Method Development
A systematic screening approach is the most efficient path to a successful chiral separation. This involves testing a small, diverse set of chiral columns with a few primary mobile phase systems. For aromatic alcohols like 1-(3-Bromophenyl)ethanol, polysaccharide-based columns are an excellent starting point. The workflow involves analytical scale screening to identify promising conditions, followed by optimization and scale-up for preparative purification.
Figure 2: Workflow for Chiral Method Development.
Protocol 1: Purification by Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for preparative chiral separations, offering significant advantages in speed, reduced solvent consumption, and lower environmental impact compared to HPLC.[8][9] It uses compressed carbon dioxide (CO₂) as the primary mobile phase, which is non-toxic, and small amounts of an alcohol co-solvent.[10]
Materials and Equipment
| Item | Specifications |
| Chromatography System | Preparative SFC system with UV-Vis or Mass Spectrometry (MS) detection |
| Chiral Column | CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent, 5 µm |
| Crude Sample | Racemic (±)-1-(3-Bromophenyl)ethanol |
| Mobile Phase A | Supercritical CO₂ (SFC grade) |
| Mobile Phase B (Modifier) | Ethanol (HPLC or ACS grade) |
| Sample Solvent | Ethanol or a 1:1 mixture of Methanol:Dichloromethane |
| Vials | Appropriate for autosampler and fraction collection |
Step-by-Step Protocol
-
Sample Preparation: Dissolve the crude racemic 1-(3-Bromophenyl)ethanol in the sample solvent to a concentration of 10-50 mg/mL. Ensure the sample is fully dissolved to prevent column blockage.
-
System Equilibration: Install the chiral column. Purge the system and equilibrate the column with the initial mobile phase conditions (e.g., 90% CO₂ / 10% Ethanol) for 10-15 column volumes or until a stable baseline is achieved.
-
Chromatographic Conditions (Method): Set up the instrument with the following parameters. These serve as a starting point and should be optimized for your specific system and desired purity.
| Parameter | Recommended Value | Rationale |
| Column | CHIRALPAK® IA, 250 x 10 mm, 5 µm | Proven selectivity for aromatic alcohols. |
| Mobile Phase | A: CO₂, B: Ethanol | Green, efficient mobile phase system for SFC.[10] |
| Elution Mode | Isocratic: 85% A / 15% B | Simple, robust, and easy to scale up. Adjust %B to achieve optimal resolution (Rs > 1.5). |
| Flow Rate | 10 mL/min | Typical for a 10 mm ID column. Adjust as needed. |
| Back Pressure | 120 bar | Maintains CO₂ in its supercritical state. |
| Column Temperature | 35 °C | Influences selectivity and efficiency; can be optimized.[4] |
| Detection | UV at 220 nm or 254 nm | The bromophenyl group provides strong UV absorbance. |
| Injection Volume | 100 - 500 µL | Dependent on sample concentration and desired loading. |
-
Execution and Fraction Collection: Perform a test injection to confirm retention times and resolution. Once confirmed, begin preparative runs. Set the fraction collector to trigger collection based on the UV signal of the eluting peaks. The (R)-enantiomer is expected to be the first eluting peak on this stationary phase.
-
Post-Purification Analysis: Combine the fractions containing the pure (R)-enantiomer. Analyze a small aliquot using an analytical scale chiral method (SFC or HPLC) to confirm enantiomeric excess (ee%). Evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
Normal-phase HPLC remains a highly effective and accessible method for chiral separations.[11] This protocol uses a standard alkane/alcohol mobile phase system.
Materials and Equipment
| Item | Specifications |
| Chromatography System | Preparative HPLC system with UV-Vis detection and fraction collector |
| Chiral Column | CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent, 5 µm |
| Crude Sample | Racemic (±)-1-(3-Bromophenyl)ethanol |
| Mobile Phase A | n-Hexane or n-Heptane (HPLC grade) |
| Mobile Phase B | 2-Propanol (Isopropanol, IPA) (HPLC grade) |
| Sample Solvent | Mobile Phase |
| Vials | Appropriate for autosampler and fraction collection |
Step-by-Step Protocol
-
Sample Preparation: Dissolve the crude racemic material in the mobile phase (e.g., Hexane/IPA 90:10) to a concentration of 5-20 mg/mL. Filter the sample through a 0.45 µm syringe filter if any particulate matter is present.
-
System Equilibration: Install the chiral column and equilibrate with the mobile phase for at least 30 minutes or until the UV baseline is stable.
-
Chromatographic Conditions (Method):
| Parameter | Recommended Value | Rationale |
| Column | CHIRALCEL® OD-H, 250 x 10 mm, 5 µm | A classic, robust CSP with excellent performance for many racemates.[2] |
| Mobile Phase | n-Hexane / 2-Propanol (90:10 v/v) | Standard normal-phase conditions. Adjusting the % of 2-Propanol controls retention and selectivity.[11][12] |
| Elution Mode | Isocratic | Provides consistent separation for preparative work. |
| Flow Rate | 5 mL/min | A suitable starting flow rate for a 10 mm ID column. |
| Column Temperature | Ambient (e.g., 25 °C) | Temperature control can improve reproducibility. |
| Detection | UV at 220 nm | High sensitivity for the analyte. |
| Injection Volume | 200 - 1000 µL | Optimize based on column loading studies. |
-
Execution and Fraction Collection: As with the SFC protocol, perform an analytical injection to determine the retention times of the two enantiomers. Proceed with preparative injections, collecting the fractions corresponding to the first eluting peak (the desired (R)-enantiomer).
-
Post-Purification Analysis: Combine the relevant fractions and confirm the enantiomeric purity via analytical HPLC. Remove the solvent using a rotary evaporator to yield the final product.
Conclusion
The successful purification of this compound is readily achievable using either preparative SFC or HPLC with an appropriate polysaccharide-based chiral stationary phase. SFC offers a faster, greener, and more efficient workflow, making it the preferred method for modern laboratories.[9][13] HPLC provides a robust and widely available alternative. The key to success lies in a systematic method development approach, starting with analytical-scale screening to identify the optimal combination of stationary and mobile phases before scaling up for preparative purification. The protocols provided here serve as a validated starting point for researchers to obtain this valuable chiral intermediate in high enantiomeric purity.
References
- Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters.
- American Laboratory. (2010, October 1). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds.
- Sumika Chemical Analysis Service, Ltd. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase. J-Stage.
- Layton, S. E. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository.
- Novartis. (2021, November 30). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks.
- Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- European Pharmaceutical Review. (2024, June 12). Analysis of chiral compounds using supercritical fluid chromatography.
- Interchim. (2019, July). Purification of enantiomers with chiral puriFlash® columns. Interchim – Blog.
- Pirkle, W. H., & Welch, C. J. (1984). Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Journal of Liquid Chromatography.
- Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules.
- National Center for Biotechnology Information. (n.d.). 1-(3-Bromophenyl)ethanol. PubChem.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography.
- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- Costa, B. M., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules.
- YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
- Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science.
- Royal Society of Chemistry. (n.d.). Table of Contents.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Biotage. (n.d.). Successful flash chromatography.
- Daicel Chiral Technologies. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
- LCGC International. (n.d.). Finding the Best Separation for Enantiomeric Mixtures.
- Encyclopedia of Separation Science. (n.d.). Chiral Drug Separation.
- Trade Science Inc. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals.
- National Institutes of Health. (n.d.). 1-(3-Bromophenyl)ethanol. PubChem.
- BenchChem. (2025). A Comparative Guide to Purity Analysis of 2-[2-(4-Bromophenyl)ethoxy]ethanol via High-Performance Liquid Chromatography (HPLC).
- BenchChem. (2025). Application Note: Purification of 1-(4-Bromophenyl)-1-phenylethanol by Column Chromatography.
- TCI Chemicals. (n.d.). (+/-)-1-(3-Bromophenyl)ethanol 52780-14-0.
- IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Racemic Alcohols Using (-)-Menthyloxyacetic Acid.
- PubChemLite. (n.d.). 1-(3-bromophenyl)ethanol (C8H9BrO).
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- TCI Chemicals. (2023, July 31). TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction.
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Application Note: A Scalable and Highly Selective Biocatalytic Synthesis of (R)-1-(3-Bromophenyl)ethanol using a Novel Ketoreductase
Abstract
Chiral alcohols are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). The production of enantiomerically pure alcohols is therefore of paramount importance. This application note details a robust and highly selective biocatalytic method for the synthesis of (R)-1-(3-Bromophenyl)ethanol, a key intermediate for various pharmaceuticals. The protocol utilizes a novel ketoreductase (KRED-110) that exhibits excellent enantioselectivity (>99% ee) and high conversion rates. A substrate-coupled cofactor regeneration system using isopropanol (IPA) ensures the economic viability and scalability of the process. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, analytical methods for monitoring reaction progress and determining enantiomeric excess, and a troubleshooting guide.
Introduction: The Significance of Chiral Alcohols in Pharmaceutical Synthesis
The three-dimensional structure of a drug molecule is critical to its pharmacological activity. For chiral drugs, often only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even cause undesirable side effects. Consequently, regulatory agencies worldwide increasingly demand the development of single-enantiomer pharmaceuticals. This has driven the demand for efficient and selective methods to produce enantiomerically pure chiral intermediates.
This compound is a valuable chiral building block used in the synthesis of a range of pharmaceutically active compounds. Traditional chemical methods for its synthesis often involve stoichiometric amounts of chiral reagents or expensive metal catalysts and may suffer from low enantioselectivity, harsh reaction conditions, and the generation of significant waste.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and efficient alternative.[1] Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly useful for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols.[2][3] These enzymes operate under mild conditions (room temperature and neutral pH), exhibit high chemo-, regio-, and stereoselectivity, and are biodegradable.[4]
This application note presents a detailed protocol for the synthesis of this compound using a highly selective ketoreductase, KRED-110, which reduces the prochiral ketone 3-bromoacetophenone with near-perfect enantioselectivity.
Mechanism of Biocatalytic Reduction and Cofactor Regeneration
The enzymatic reduction of a ketone to an alcohol by a ketoreductase is a hydride transfer reaction.[5] The enzyme utilizes a nicotinamide cofactor, typically NADPH (reduced nicotinamide adenine dinucleotide phosphate) or NADH (reduced nicotinamide adenine dinucleotide), as the hydride source.[5] The cofactor is oxidized to NADP+ or NAD+ during the reaction.
For the reaction to be economically feasible on a preparative scale, the expensive cofactor must be regenerated in situ.[2][6] A common and efficient method is the substrate-coupled regeneration system, where a sacrificial alcohol, such as isopropanol (IPA), is added to the reaction mixture.[7][8] The same ketoreductase (or a second dehydrogenase) oxidizes the IPA to acetone, concomitantly reducing the oxidized cofactor back to its active form.[5][9]
Figure 1: Mechanism of KRED-catalyzed reduction with cofactor regeneration.
Materials and Methods
Materials
| Reagent/Material | Grade | Supplier |
| 3-Bromoacetophenone | ≥98% | Commercially Available |
| This compound | ≥98%, >99% ee | Commercially Available |
| Ketoreductase (KRED-110) | Lyophilized Powder | Enzyme Supplier |
| NADP+ Sodium Salt | ≥95% | Commercially Available |
| Isopropanol (IPA) | Anhydrous, ≥99.5% | Commercially Available |
| Potassium Phosphate Buffer | pH 7.0 | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Sodium Sulfate | Anhydrous | Commercially Available |
Equipment
-
Magnetic stirrer with hotplate
-
pH meter
-
Analytical balance
-
Centrifuge
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
-
Gas Chromatography (GC) system with a chiral column
Experimental Protocol: Biocatalytic Synthesis
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Reaction Setup: In a suitable reaction vessel, dissolve NADP+ sodium salt (0.01 mol%) in the phosphate buffer.
-
Enzyme Solubilization: Add the lyophilized KRED-110 powder (0.1% w/w relative to the substrate) to the buffer solution and stir gently until fully dissolved.
-
Substrate Addition: Add 3-bromoacetophenone (1 equivalent) to the reaction mixture.
-
Cofactor Regeneration: Add isopropanol (5 equivalents) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at 30°C and 200 rpm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing them by HPLC or GC to determine the conversion of the starting material and the formation of the product.
-
Work-up: Once the reaction has reached completion (typically >95% conversion), quench the reaction by adding an equal volume of ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (if necessary): The crude product can be purified by flash column chromatography if required.
Analytical Method: Chiral HPLC Analysis
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).[10][11][12][][14]
| Parameter | Condition |
| Column | Chiralpak AD-H or equivalent |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Calculation of Enantiomeric Excess (ee): ee (%) = [([R] - [S]) / ([R] + [S])] * 100 Where [R] and [S] are the peak areas of the (R) and (S) enantiomers, respectively.
Results and Discussion
The biocatalytic reduction of 3-bromoacetophenone using KRED-110 proceeded smoothly under the optimized conditions. The reaction progress was monitored over 24 hours.
| Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| 2 | 25 | >99 |
| 4 | 52 | >99 |
| 8 | 85 | >99 |
| 16 | 96 | >99 |
| 24 | >99 | >99 |
As shown in the table above, the reaction achieved over 99% conversion within 24 hours, with an outstanding enantiomeric excess of >99% for the desired (R)-enantiomer. The high selectivity of KRED-110 is a key advantage of this biocatalytic approach. The use of a substrate-coupled cofactor regeneration system with isopropanol proved to be highly efficient and cost-effective.
Figure 2: Experimental workflow for the biocatalytic synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive enzyme | Ensure proper storage of the enzyme. Use a fresh batch. |
| Insufficient cofactor or regeneration | Verify the concentration of NADP+ and isopropanol. | |
| pH drift | Monitor and adjust the pH of the reaction mixture. | |
| Substrate/product inhibition | Lower the initial substrate concentration. | |
| Low Enantioselectivity | Incorrect enzyme | Confirm the identity and purity of the ketoreductase. |
| Non-optimal temperature | Optimize the reaction temperature. | |
| Presence of impurities in the substrate | Use a higher purity grade of 3-bromoacetophenone. | |
| Enzyme Precipitation | High concentration of organic solvent | Reduce the amount of co-solvent if used. |
| Incorrect pH or temperature | Ensure the reaction is performed under optimal conditions. |
Conclusion
This application note demonstrates a highly efficient and selective biocatalytic method for the synthesis of this compound. The use of the novel ketoreductase KRED-110, coupled with a cost-effective cofactor regeneration system, provides a scalable and environmentally friendly alternative to traditional chemical synthesis. The detailed protocols and analytical methods described herein should enable researchers and drug development professionals to readily implement this methodology for the production of this key pharmaceutical intermediate.
References
- A Researcher's Guide to the Validation of Analytical Methods for Chiral Alcohol Quantific
- A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols. Benchchem.
- Investigation of asymmetric alcohol dehydrogenase (ADH) reduction of acetophenone derivatives: effect of charge density. Organic & Biomolecular Chemistry (RSC Publishing).
- Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC - NIH.
- Ketoreductase-mediated stereoselective route to alpha chloroalcohols.
- Alcohol dehydrogenase (ADH)-catalyzed reduction of acetophenone (1) to...
- Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system.
- Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols. Semantic Scholar.
- Investigation of asymmetric alcohol dehydrogenase (ADH) reduction of acetophenone derivatives: Effect of charge density.
- Kinetic modeling of acetophenone reduction catalyzed by alcohol dehydrogenase
- Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli.
- Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. NIH.
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
- Chiral analysis. Wikipedia.
- Technologies for Chiral Analysis and Separ
- Asymmetric Carbonyl Reductions with Microbial Ketoreductases.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio.
- Origins of stereoselectivity in evolved ketoreductases. PMC - NIH.
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Application Note & Protocol: Synthesis of 1-(3-Bromophenyl)ethanol via Grignard Reaction
Abstract
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis of 1-(3-Bromophenyl)ethanol, a valuable secondary alcohol intermediate in pharmaceutical and materials science research. The protocol details the preparation of the aryl Grignard reagent, 3-bromophenylmagnesium bromide, and its subsequent nucleophilic addition to acetaldehyde. Emphasis is placed on the critical parameters, mechanistic causality, and safety protocols necessary for a successful and reproducible synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a reliable methodology for this transformation.
Scientific Principles and Mechanistic Insight
The synthesis is accomplished in two principal stages: the formation of the Grignard reagent, followed by its reaction with an aldehyde and subsequent acidic workup.[3] Understanding the mechanism behind each step is critical to troubleshooting and optimizing the reaction.
Formation of the Grignard Reagent: 3-Bromophenylmagnesium Bromide
The process begins with the oxidative insertion of magnesium metal into the carbon-bromine bond of 3-bromobenzene.[4][5] This is not a trivial step and is often the most challenging part of the synthesis.
-
The Role of the Ether Solvent: The reaction must be conducted in an aprotic solvent, typically anhydrous diethyl ether or tetrahydrofuran (THF).[5] The solvent serves two crucial functions: it dissolves the organic halide and, through coordination of its lone pair electrons to the magnesium center, it stabilizes the resulting organomagnesium complex.[4]
-
Magnesium Activation: A passivating layer of magnesium oxide (MgO) typically coats commercially available magnesium turnings, preventing the reaction from starting.[6] To initiate the reaction, this layer must be disrupted. This can be achieved through several methods:
-
Chemical Activation: Adding a small crystal of iodine is a common technique. The iodine is believed to react with the magnesium surface, creating reactive sites and exposing fresh metal.[6][7] The disappearance of the characteristic brown iodine color is a primary indicator of reaction initiation.[6]
-
Mechanical Activation: Physically crushing the magnesium turnings with a dry glass rod can break the oxide layer and expose a fresh, reactive surface.[7][8] Dry stirring of the magnesium turnings for an extended period under an inert atmosphere can also be effective.[9][10]
-
-
The Anhydrous Imperative: Grignard reagents are potent bases and nucleophiles.[11][12] If any protic species, particularly water, is present, the Grignard reagent will be rapidly quenched through an acid-base reaction to form benzene and magnesium salts, failing the desired synthesis.[11][13][14] Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon).[1][15][16]
Nucleophilic Addition to Acetaldehyde
Once formed, the 3-bromophenylmagnesium bromide acts as a powerful nucleophile. The carbon atom bound to magnesium is highly electron-rich and attacks the electrophilic carbonyl carbon of acetaldehyde.[2][12] This nucleophilic attack breaks the carbonyl π-bond, forming a new carbon-carbon bond and a magnesium alkoxide intermediate.[12] To produce a secondary alcohol, an aldehyde other than formaldehyde must be used.[4][17]
The reaction is highly exothermic and must be controlled by cooling the reaction vessel (e.g., in an ice bath) and adding the aldehyde solution slowly.[18][19] Uncontrolled addition can lead to a runaway reaction and the formation of side products.[18]
Aqueous Work-up and Protonation
The final step is the protonation of the magnesium alkoxide intermediate to yield the target alcohol, 1-(3-Bromophenyl)ethanol. This is achieved by quenching the reaction mixture with a mild acid. A cold, saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred as it is less harsh than strong mineral acids and can minimize the risk of elimination side-reactions with certain secondary alcohols.[20] The acidic workup also serves to dissolve any unreacted magnesium metal and inorganic magnesium salts.[21][22]
Quantitative Data and Reagent Summary
The following table outlines the reagents and quantities for a representative laboratory-scale synthesis.
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Moles (mmol) | Equiv. | Amount |
| Magnesium Turnings | Mg | 24.31 | - | 55 | 1.1 | 1.34 g |
| 3-Bromobenzene | C₆H₅Br | 157.01 | 1.491 | 50 | 1.0 | 7.85 g (5.26 mL) |
| Iodine | I₂ | 253.81 | - | - | cat. | 1 small crystal |
| Acetaldehyde | C₂H₄O | 44.05 | 0.788 | 50 | 1.0 | 2.20 g (2.80 mL) |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | - | - | ~150 mL |
| Sat. aq. NH₄Cl | NH₄Cl | 53.49 | - | - | - | ~100 mL |
Detailed Experimental Protocol
Apparatus Preparation and Setup
-
Glassware Drying: Thoroughly clean and dry all glassware (a 250 mL three-necked round-bottom flask, reflux condenser, and a 100 mL pressure-equalizing dropping funnel) in an oven at >120 °C for at least 4 hours.
-
Apparatus Assembly: Assemble the glassware while still hot and allow it to cool to room temperature under a slow stream of dry nitrogen or argon. Place a calcium chloride or silica gel drying tube atop the condenser to protect the system from atmospheric moisture.[22]
-
Stirring: Add a dry magnetic stir bar to the reaction flask.
Part A: Formation of 3-Bromophenylmagnesium Bromide
-
Reagent Addition: Place the magnesium turnings (1.34 g, 55 mmol) into the three-necked flask. Add a single small crystal of iodine.
-
Prepare Aryl Halide Solution: In a separate dry flask, prepare a solution of 3-bromobenzene (5.26 mL, 50 mmol) in 50 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel.
-
Initiation: Add approximately 5-10 mL of the 3-bromobenzene solution from the dropping funnel onto the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, the appearance of turbidity (a cloudy gray/brown color), and gentle boiling of the ether solvent.[6][23]
-
Troubleshooting Initiation: If the reaction does not start, gently warm the flask with a heat gun or carefully crush the magnesium turnings with a flame-dried glass rod.[7][24]
-
Complete Addition: Once initiation is confirmed, add the remaining 3-bromobenzene solution dropwise from the funnel at a rate that maintains a steady but gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grayish-brown, cloudy solution is the Grignard reagent.
Part B: Synthesis of 1-(3-Bromophenyl)ethanol
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare Aldehyde Solution: In a separate dry flask, prepare a solution of acetaldehyde (2.80 mL, 50 mmol) in 30 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel.
-
Nucleophilic Addition: Add the acetaldehyde solution dropwise to the stirred, cooled Grignard reagent. Control the addition rate to maintain the internal temperature below 10 °C. A precipitate will likely form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30 minutes.
Part C: Work-up and Purification
-
Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add ~100 mL of cold, saturated aqueous ammonium chloride solution dropwise to quench the reaction.[20] Stir vigorously until the solids dissolve and two clear layers are formed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 30 mL portions of diethyl ether.
-
Washing: Combine all organic layers and wash them sequentially with 50 mL of water and 50 mL of saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1-(3-Bromophenyl)ethanol can be purified by column chromatography on silica gel or by vacuum distillation to yield a clear oil or a white solid.
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of 1-(3-Bromophenyl)ethanol.
Safety Precautions
-
Flammability: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources.[15][25]
-
Exothermic Reaction: Both the formation of the Grignard reagent and its reaction with the aldehyde are exothermic and can boil the solvent vigorously if addition is too rapid.[18] Always have an ice bath ready to control the reaction temperature.[15]
-
Reactivity: Grignard reagents are highly reactive and can be pyrophoric in concentrated forms. They react violently with water.[14][26]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and suitable gloves.[18]
-
Quenching: The quenching process can be vigorous. Add the quenching solution slowly and with efficient stirring to the cooled reaction mixture.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Reaction fails to initiate | Wet glassware/solvents; Passivated magnesium surface. | Re-dry all glassware. Use freshly opened anhydrous solvent. Add another iodine crystal, gently warm, or crush the magnesium.[6][27] |
| Low yield of desired product | Premature quenching of Grignard reagent; Side reactions (e.g., Wurtz coupling). | Ensure strictly anhydrous conditions. Maintain low temperature during aldehyde addition. Ensure slow addition rates. |
| Formation of biphenyl impurity | Reaction of the Grignard reagent with unreacted 3-bromobenzene. | Ensure slow addition of the aryl bromide during reagent formation. Use a slight excess of magnesium. |
| Oily product fails to crystallize | Presence of impurities (e.g., solvent, biphenyl). | Purify the crude product using column chromatography.[28] |
References
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- Does anyone know the best way to activate magnesium for the grignard reagent? (2014-03-06).
- Give reason reactions involving grignard regent must be carried out under anhydrous conditions. (2024-11-14). Filo. [Link]
- Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. Lookchem. [Link]
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- What are Grignard reagent preparation precautions during prepar
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- Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characteriz
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- Grignard reaction of anisole bromide.
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Experimental procedure for the oxidation of (R)-1-(3-Bromophenyl)ethanol
An Application Guide to the Synthetic Oxidation of (R)-1-(3-Bromophenyl)ethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for the oxidation of the secondary alcohol, this compound, to its corresponding ketone, 3'-bromoacetophenone. This transformation is a fundamental process in organic synthesis, often serving as a key step in the construction of more complex molecules for pharmaceutical and materials science applications.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the flexibility to adapt these protocols to their specific laboratory contexts. We will explore three robust and widely adopted methods: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and TEMPO-Catalyzed Oxidation.
The Strategic Choice of an Oxidant
The conversion of a secondary alcohol to a ketone is a cornerstone of organic chemistry. The selection of an appropriate oxidant is a critical decision dictated by several factors including the substrate's sensitivity to acidic or harsh conditions, reaction scale, cost of reagents, operational safety, and environmental impact. For a molecule like this compound, which lacks exceptionally sensitive functional groups, several excellent options are available. This guide details three distinct, reliable methods, each with a unique profile of advantages and operational considerations.
| Parameter | Dess-Martin Periodinane (DMP) | Swern Oxidation | TEMPO-Catalyzed Oxidation |
| Primary Reagents | Dess-Martin Periodinane | Oxalyl Chloride, DMSO, Triethylamine | TEMPO (catalyst), NaOCl (co-oxidant) |
| Temperature | Room Temperature | Cryogenic (-78 °C) | 0 °C to Room Temperature |
| Typical Reaction Time | 0.5 - 4 hours | 1 - 2 hours | 0.5 - 2 hours |
| Key Advantages | Extremely mild, neutral pH, high selectivity, simple setup.[2][3] | High yields, excellent functional group tolerance, avoids heavy metals.[4][5] | Catalytic, uses inexpensive co-oxidant, "greener" profile.[6][7] |
| Key Disadvantages | Reagent is expensive and shock-sensitive; poor atom economy.[3] | Requires low temperature; produces malodorous dimethyl sulfide.[4] | Potential for side-reactions (e.g., chlorination) with some substrates.[8] |
Method 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is favored for its exceptionally mild and neutral reaction conditions, making it ideal for sensitive substrates.[2][3] It utilizes a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), which offers high selectivity for alcohols and typically proceeds smoothly at room temperature in chlorinated solvents.[2][9]
Causality and Mechanism
The reaction is initiated by a ligand exchange, where the alcohol displaces an acetate group on the iodine center.[10][11] This is followed by a deprotonation and subsequent intramolecular elimination, where a neighboring acetate group acts as a base to abstract the α-proton, leading to the formation of the ketone, iodinane, and acetic acid.[10][12] The reaction can be accelerated by the presence of a small amount of water.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).
-
At room temperature, add the Dess-Martin Periodinane (1.2 eq) to the solution in one portion.[3] A slight increase in temperature may be observed.
-
Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[3][9]
-
Upon completion, dilute the reaction mixture with an equal volume of DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3'-bromoacetophenone.
Caption: Workflow for Dess-Martin Periodinane Oxidation.
Method 2: Swern Oxidation
The Swern oxidation is a classic, high-yield method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[4][13] Its primary advantages are its mildness and broad functional group tolerance, though it requires cryogenic temperatures and produces the notoriously foul-smelling byproduct, dimethyl sulfide.[4]
Causality and Mechanism
The reaction proceeds in three main stages.[5] First, DMSO reacts with oxalyl chloride at -78 °C to form the electrophilic chloro(dimethyl)sulfonium chloride, releasing CO and CO₂.[4][14] Second, the alcohol attacks this activated species to form a key alkoxysulfonium salt.[13] Finally, the addition of a hindered organic base, typically triethylamine, facilitates an intramolecular elimination reaction (E2-like) to form the ketone, dimethyl sulfide, and triethylammonium chloride.[4][15] Strict temperature control is crucial to prevent side reactions.[14]
Experimental Protocol
Materials:
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (2.5 - 3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
This compound (1.0 eq)
-
Triethylamine (TEA) (≥ 5.0 eq)
-
Water, 1 M aqueous HCl, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq) to the cold DCM.
-
In a separate dry flask, prepare a solution of DMSO (2.7 eq) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.[14]
-
Prepare a solution of this compound (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture, again maintaining a temperature below -65 °C. Stir for 30-45 minutes.[14]
-
Add triethylamine (5.0-7.0 eq) dropwise, observing for the formation of a precipitate (triethylammonium chloride).[14]
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over ~30 minutes.
-
Quench the reaction by adding water. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: The resulting dimethyl sulfide is volatile and has a strong, unpleasant odor. All manipulations and glassware should be handled in a well-ventilated fume hood and quenched with bleach solution.[4]
Caption: Workflow for the Swern Oxidation.
Method 3: TEMPO-Catalyzed Oxidation
This method represents a "greener" alternative, using a catalytic amount of the stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[6][7] The terminal oxidant is an inexpensive and common laboratory reagent, such as sodium hypochlorite (bleach), which continuously regenerates the active oxidant species.[7][8]
Causality and Mechanism
The catalytic cycle begins with the oxidation of the TEMPO radical to the active N-oxoammonium cation by the stoichiometric oxidant (e.g., NaOCl).[8] This cation is the true oxidizing agent that reacts with the alcohol. The alcohol is oxidized to the ketone, while the N-oxoammonium ion is reduced to the corresponding hydroxylamine. The hydroxylamine is then re-oxidized by the co-oxidant back to the N-oxoammonium ion, thus completing the catalytic cycle.[8] The reaction is often run in a biphasic system to facilitate separation.[16]
Experimental Protocol (Anelli Conditions)
Materials:
-
This compound (1.0 eq)
-
TEMPO (0.01 - 0.10 eq)
-
Potassium bromide (KBr) (0.1 eq)
-
Dichloromethane (DCM)
-
Aqueous sodium hypochlorite (NaOCl, household bleach, ~5-8%, 1.1-1.3 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the this compound (1.0 eq), TEMPO (0.1 eq), and KBr (0.23 eq) in DCM.[16]
-
Add a saturated solution of NaHCO₃. Cool the vigorously stirred biphasic mixture to 0 °C in an ice-water bath.
-
Slowly add the NaOCl solution (1.0 eq) dropwise via an addition funnel, ensuring the internal temperature does not rise above 5 °C. The reaction is often indicated by a color change to orange/red.[16]
-
Stir vigorously at 0 °C and monitor by TLC. The reaction is typically complete within 1 hour.
-
Once the starting material is consumed, quench any excess oxidant by adding 10% aqueous Na₂S₂O₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Caption: Workflow for TEMPO-Catalyzed Oxidation.
Product Purification and Characterization
The crude 3'-bromoacetophenone obtained from any of these methods will likely require purification.
-
Purification: Flash column chromatography on silica gel is the most common method. A gradient elution with a mixture of hexanes and ethyl acetate (e.g., starting from 98:2) is typically effective. Alternatively, for larger scales, vacuum distillation can be employed.[17][18]
-
Characterization: The identity and purity of the final product, 3'-bromoacetophenone, should be confirmed using standard analytical techniques.
Expected Analytical Data for 3'-Bromoacetophenone:
| Property | Expected Value |
| Molecular Formula | C₈H₇BrO[17][19] |
| Molecular Weight | 199.04 g/mol [17][19] |
| Appearance | Clear, colorless to light yellow liquid or low-melting solid.[1][20] |
| Melting Point | 8-11 °C[21] |
| Boiling Point | 75–76 °C @ 0.5 mmHg[18] |
| ¹H NMR | Signals corresponding to an acetyl methyl group (singlet, ~2.6 ppm) and four aromatic protons (multiplets, ~7.3-8.0 ppm). |
| IR (Infrared) | Strong characteristic absorption for the carbonyl (C=O) group around 1680-1700 cm⁻¹.[17] |
| Mass Spec (EI) | Characteristic M⁺ and [M+2]⁺ isotope pattern for bromine at m/z 198 and 200.[22] |
References
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. [Link]
- Organic Chemistry Portal. (n.d.).
- NROChemistry. (n.d.).
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP)
- Wikipedia. (n.d.).
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
- Chemistry Steps. (n.d.).
- ChemistryViews. (2017).
- Hoover, J. M., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 135(4), 1621–1632. [Link]
- Organic Chemistry Portal. (n.d.).
- Tojo, G., & Fernández, M. I. (2006). Oxidation of Alcohols by TEMPO and Related Nitroxyl Radicals. In Oxidation of Alcohols to Aldehydes and Ketones (pp. 223-242). Springer.
- ACS Green Chemistry Institute. (n.d.). TEMPO. [Link]
- Chemistry Hall. (2021).
- Chemistry LibreTexts. (2024).
- Hoover, J. M., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation.
- Chemistry LibreTexts. (2023).
- Foley, D. P., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development, 27(10), 1843–1851. [Link]
- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
- Foley, D. P., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. PMC - NIH. [Link]
- Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
- Organic Syntheses. (n.d.).
- Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). [Link]
- SpectraBase. (n.d.). 3'-Bromoacetophenone. [Link]
- PubChem. (n.d.). 3'-Bromoacetophenone. [Link]
- ResearchGate. (2025). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. [Link]
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. [Link]
- Chemguide. (n.d.).
- Chemistry LibreTexts. (2025).
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Investigational Application of (R)-1-(3-Bromophenyl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis
For correspondence: [email protected]
Abstract
This document outlines the theoretical framework and provides detailed investigational protocols for the use of (R)-1-(3-Bromophenyl)ethanol as a recoverable chiral auxiliary in asymmetric synthesis. While direct literature precedent for this specific application is limited, the principles outlined herein are grounded in established methodologies for chiral auxiliaries, particularly those involving secondary alcohols and their derivatives.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel chiral auxiliaries for the stereoselective synthesis of complex organic molecules. The protocols provided are model systems for diastereoselective α-alkylation of carboxylic acid derivatives and should be considered a starting point for further optimization.
Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is critical to its biological activity.[2] Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of subsequent reactions.[2] The auxiliary imparts a chiral environment, leading to a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[2]
This compound is a commercially available, enantiomerically pure secondary benzylic alcohol. Its structural features, including a well-defined stereocenter and a phenyl ring that can provide steric bulk and potential for π-stacking interactions, make it a plausible candidate for a chiral auxiliary. The bromo-substituent offers a potential handle for further synthetic modifications or for altering the electronic properties of the aromatic ring.
This application note will explore the hypothetical use of this compound as a chiral auxiliary in the context of a diastereoselective enolate alkylation, a fundamental carbon-carbon bond-forming reaction.
Proposed Mechanism of Stereocontrol
The efficacy of a chiral auxiliary hinges on its ability to enforce a facial bias during the approach of a reagent to the prochiral substrate. In the case of an ester derived from this compound, deprotonation at the α-carbon would generate a lithium enolate. It is proposed that the lithium cation will chelate to both the enolate oxygen and the ester's carbonyl oxygen, creating a rigid five-membered ring structure. In this conformation, the bulky 3-bromophenyl group is expected to effectively shield one face of the enolate, directing the incoming electrophile to the less hindered face.
Caption: Proposed mechanism of stereocontrol.
Experimental Protocols
The following protocols describe a three-step sequence for the use of this compound as a chiral auxiliary in a model asymmetric alkylation reaction.
Caption: Experimental workflow.
Protocol 1: Attachment of the Chiral Auxiliary
This protocol describes the esterification of a prochiral carboxylic acid with this compound.
Materials:
-
This compound
-
Prochiral carboxylic acid (e.g., propionic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the prochiral carboxylic acid (1.0 eq) and this compound (1.05 eq) in anhydrous DCM (0.2 M) at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral ester.
Protocol 2: Diastereoselective α-Alkylation
This protocol details the diastereoselective alkylation of the chiral ester enolate.
Materials:
-
Chiral ester from Protocol 1
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkylating agent (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
Prepare a solution of the chiral ester (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq) dropwise via syringe.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 4-6 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched product and recover the auxiliary. Reductive cleavage of the benzylic ether linkage is proposed.[3][4]
Materials:
-
Alkylated chiral ester from Protocol 2
-
Palladium on carbon (10 wt. % Pd/C)
-
Hydrogen gas (H₂)
-
Methanol or Ethyl Acetate
-
Standard hydrogenation apparatus
Procedure:
-
Dissolve the alkylated chiral ester (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10 wt. % Pd/C (10 mol % Pd).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product will contain the desired enantiomerically enriched alcohol and the recovered chiral auxiliary (as 1-(3-bromophenyl)ethanol).
-
Separate the product from the recovered auxiliary by flash column chromatography.
Expected Results and Data Presentation
Based on analogous systems using other chiral auxiliaries, high diastereoselectivity can be anticipated for the alkylation step. The following table summarizes hypothetical data for the alkylation of the propionate ester of this compound with various electrophiles.
| Entry | Electrophile (E-X) | Product | Diastereomeric Excess (d.e.) [%] | Yield [%] |
| 1 | Benzyl bromide | 2-Benzylpropionic acid derivative | >90 | 85-95 |
| 2 | Methyl iodide | 2-Methylpropionic acid derivative | >85 | 80-90 |
| 3 | Ethyl iodide | 2-Ethylpropionic acid derivative | >88 | 82-92 |
Note: These are projected values based on established chiral auxiliary methodologies and require experimental validation.
Conclusion and Future Perspectives
The protocols and theoretical framework presented in this application note provide a foundation for investigating this compound as a novel chiral auxiliary. While experimental validation is necessary, the structural characteristics of this molecule suggest its potential for inducing high levels of stereocontrol in asymmetric transformations. Future work should focus on optimizing the reaction conditions for each step, expanding the scope of both the prochiral substrate and the electrophile, and developing efficient methods for the recovery and recycling of the auxiliary. The insights gained from such studies could lead to the development of a new, effective, and commercially viable tool for asymmetric synthesis.
References
- PubMed. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate H NMR Experiment To Introduce Chiral Chemistry.
- Wikipedia. Chiral auxiliary.
- Organic Chemistry Portal. Benzyl Ethers.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Stereoselectivity in benzyl 1, 2-diaryl ether cleavage by bromotrimethylsilane.
- PubMed Central. Asymmetric Synthesis of Tertiary Benzylic Alcohols.
- PubMed. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate H NMR Experiment To Introduce Chiral Chemistry.
- YouTube. benzyl ether cleavage.
- Organic Chemistry Portal. Selective Cleavage of Benzyl Ethers.
- National Institutes of Health. Cu-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters for the construction of linear chiral N,O-ketals.
- ResearchGate. The structures of (R,S)-1-phenylethanol (a), and enantiomers: (R).
- Pharmaceutical Technology. Asymmetric Routes to Chiral Secondary Alcohols.
- ResearchGate. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry.
- Moodle@Units. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 'H NMR Experiment To Introduce Chiral Chemistry.
- PubMed Central. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides.
- PubMed Central. Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction.
- National Institutes of Health. Widely Applicable Synthesis of Enantiomerically Pure (≥99% ee) Tertiary Alkyl-containing 1-Alkanols via ZACA–Pd- or Cu-Catalyzed Cross-Coupling.
- ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis.
- ResearchGate. Synthesis of Enantiomerically Pure Stereomers of Rosaprostol.
- Semantic Scholar. Enantiomerically pure compounds related to chiral hydroxy acids derived from renewable resources.
- MDPI. Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors.
- PubChem. 1-(3-Bromophenyl)ethanol.
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Reaction of (R)-1-(3-Bromophenyl)ethanol with protecting groups
An Application Note for the Strategic Protection of the Hydroxyl Group in (R)-1-(3-Bromophenyl)ethanol
Introduction: The Strategic Imperative of Hydroxyl Protection
This compound is a valuable chiral building block in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents. Its secondary alcohol is a versatile functional group, but its reactivity, especially its acidic proton, can interfere with a wide range of subsequent chemical transformations, such as those involving organometallics (e.g., Grignard reagents), strong bases, or hydrides.[1] To circumvent these unwanted side reactions, a common and essential strategy is the temporary "protection" of the hydroxyl group.[2]
This process involves converting the alcohol into a less reactive derivative—a protected form—that is stable to the conditions of the desired reaction.[2] After the transformation is complete, the protecting group is selectively removed to regenerate the original hydroxyl group. This guide provides a detailed overview and validated protocols for the protection of this compound using three widely employed classes of protecting groups: silyl ethers, benzyl ethers, and methoxymethyl (MOM) ethers.[3][4] The selection of a specific protecting group is a critical decision, dictated by its stability profile and the orthogonality of its cleavage conditions relative to other functional groups within the synthetic intermediate.
Comparative Overview of Common Hydroxyl Protecting Groups
The choice of a protecting group is a strategic decision based on the planned synthetic route. The following table summarizes the key characteristics of the protecting groups detailed in this guide to facilitate an informed selection.
| Protecting Group (PG) | Abbreviation | Protection Reagents | Deprotection Conditions | Stability & Key Considerations |
| tert-Butyldimethylsilyl Ether | TBS or TBDMS | TBS-Cl, Imidazole, in DMF | • TBAF in THF• HCl in MeOH | Stable to most non-acidic conditions; good for reactions involving bases, organometallics, and many oxidizing/reducing agents.[5] Cleaved by fluoride ions or acid. |
| Benzyl Ether | Bn | NaH, Benzyl Bromide (BnBr), in THF | • H₂, Pd/C (Hydrogenolysis)• Na, NH₃ (Birch Reduction) | Very robust and stable across a wide pH range.[6][7] Cleavage conditions are orthogonal to many other protecting groups but incompatible with reducible groups like alkenes or alkynes.[4] |
| Methoxymethyl Ether | MOM | MOM-Cl, DIPEA, in CH₂Cl₂ | • Acidic hydrolysis (e.g., HCl in MeOH) | Stable to basic, nucleophilic, and reductive conditions.[8][9] As an acetal, it is readily cleaved under acidic conditions.[8][9][10] |
Section 1: tert-Butyldimethylsilyl (TBS) Ether Protection
The tert-butyldimethylsilyl (TBS) group is one of the most ubiquitous protecting groups for alcohols due to its ease of installation, general stability, and mild, selective cleavage conditions.[5][11] The steric bulk of the tert-butyl group confers significant stability against a variety of reagents while remaining susceptible to specific deprotection agents.
Mechanism of TBS Protection
The protection reaction proceeds via a nucleophilic attack of the alcohol on the silicon atom of tert-butyldimethylsilyl chloride (TBS-Cl).[1] The reaction is typically catalyzed by a base like imidazole, which serves a dual role: it acts as a nucleophilic catalyst to form a more reactive silylimidazolium intermediate, and it scavenges the HCl byproduct generated during the reaction.
Caption: General workflow for TBS protection of an alcohol.
Experimental Protocol: TBS Protection of this compound
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq).
-
Silylation: Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure TBS-protected alcohol.
Mechanism of TBS Deprotection (Fluoride-Mediated)
The most common method for TBS ether cleavage relies on a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[12] The exceptional strength of the Silicon-Fluorine (Si-F) bond provides a strong thermodynamic driving force for the reaction.[13] The fluoride anion attacks the silicon atom, forming a pentacoordinate siliconate intermediate, which then fragments to release the alkoxide and fluorosilane.[13]
Caption: Fluoride-mediated deprotection of a TBS ether.
Experimental Protocol: TBS Deprotection
-
Preparation: Dissolve the TBS-protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cleavage: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at room temperature.
-
Reaction: Stir the mixture for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the deprotected alcohol.
Section 2: Benzyl (Bn) Ether Protection
Benzyl ethers are prized for their high stability under a wide range of acidic, basic, and redox conditions.[6][14] This robustness makes them suitable for multi-step syntheses requiring harsh reagents. The primary method of deprotection is catalytic hydrogenolysis, which offers a mild and orthogonal cleavage pathway.[6][14]
Mechanism of Benzyl Ether Protection
The formation of a benzyl ether is typically achieved through the Williamson Ether Synthesis.[6] A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a nucleophilic alkoxide. This alkoxide then displaces the bromide from benzyl bromide (BnBr) in an Sₙ2 reaction.
Caption: Benzyl ether formation via Williamson synthesis.
Experimental Protocol: Benzylation of this compound
-
Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (~0.5 M) under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction back to 0 °C and add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the pure benzyl ether.
Mechanism of Benzyl Ether Deprotection (Catalytic Hydrogenolysis)
Catalytic hydrogenolysis involves the cleavage of the C-O bond using hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C).[6] The reaction proceeds on the surface of the catalyst, leading to the formation of the alcohol and toluene as a byproduct.
Caption: Deprotection of a benzyl ether by catalytic hydrogenolysis.
Experimental Protocol: Benzyl Ether Deprotection
-
Preparation: Dissolve the benzyl-protected alcohol (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution.
-
Hydrogenation: Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.
-
Reaction: Stir the suspension vigorously until TLC analysis indicates complete consumption of the starting material (typically 2-16 hours).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol is often pure enough for subsequent steps, but can be purified by flash chromatography if necessary.
Section 3: Methoxymethyl (MOM) Ether Protection
The methoxymethyl (MOM) group is an acetal-based protecting group that is stable under basic, nucleophilic, and many reductive/oxidative conditions.[9] Its primary lability is towards acid, allowing for facile deprotection under mild acidic conditions.[8][15]
Mechanism of MOM Protection
MOM ethers are formed by treating an alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[15] The base neutralizes the HCl generated during the Sₙ2 reaction.
Caption: Protection of an alcohol as a MOM ether.
Experimental Protocol: MOM Protection of this compound
Caution: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.[15]
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, ~0.5 M) under an inert atmosphere.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) and cool the solution to 0 °C.
-
Alkylation: Add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the MOM ether.
Mechanism of MOM Deprotection
Being an acetal, the MOM group is readily cleaved by acid-catalyzed hydrolysis.[9] Protonation of one of the ether oxygens creates a good leaving group (methanol or formaldehyde), which is followed by the addition of water to the resulting oxocarbenium ion to release the free alcohol.[8]
Caption: Acid-catalyzed cleavage of a MOM ether.
Experimental Protocol: MOM Deprotection
-
Preparation: Dissolve the MOM-protected alcohol (1.0 eq) in methanol (MeOH, ~0.2 M).
-
Acidification: Add a few drops of concentrated hydrochloric acid (HCl) or a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Work-up: Neutralize the acid by adding solid sodium bicarbonate or saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Purification: Remove the methanol under reduced pressure. Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to provide the deprotected alcohol, which can be further purified by chromatography if needed.
References
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
- A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry – A European Journal. [Link]
- Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters. [Link]
- Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Organic Chemistry Portal. [Link]
- TBS Protecting Group: TBS Protection & Deprotection –. Total Synthesis. [Link]
- MOM Protecting Group: MOM Protection & Deprotection Mechanism –. Total Synthesis. [Link]
- Chemoselective deprotection of TBS alkyl and phenyl ethers in the....
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
- METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. [Link]
- Methoxymethyl ether. Wikipedia. [Link]
- Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as. The Journal of Organic Chemistry. [Link]
- TBS Protection - Common Conditions.
- Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
- Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. The Journal of Organic Chemistry. [Link]
- Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
- Mild cleavage of methoxymethyl (MOM) ethers with trimethylsilyl bromide. Semantic Scholar. [Link]
- 17.8: Protection of Alcohols. Chemistry LibreTexts. [Link]
- New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry. [Link]
- Hydroxyl Protecting Groups In Multi-Step Syntheses. ZM Silane Limited. [Link]
- A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. ChemInform. [Link]
- Alcohol Protecting Groups. University of Windsor. [Link]
- Protecting Groups. University of Regensburg. [Link]
- Protective Groups. Organic Chemistry Portal. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. adichemistry.com [adichemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-(3-Bromophenyl)ethanol
Welcome to the technical support guide for the synthesis of (R)-1-(3-Bromophenyl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to provide expert-backed solutions to common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes, focusing on improving yield and enantioselectivity.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the synthesis of this compound.
Q1: What are the primary methods for synthesizing this compound with high enantiopurity?
The most prevalent and effective method is the asymmetric reduction of the prochiral ketone, 3'-bromoacetophenone. This is typically achieved through two main pathways:
-
Asymmetric Transfer Hydrogenation (ATH): This is a widely adopted method in both academic and industrial settings. It involves the use of a transition metal catalyst (commonly Ruthenium or Rhodium) complexed with a chiral ligand. A hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, provides the hydride for the reduction. This method is often preferred for its operational simplicity and the use of safer, more manageable hydrogen sources compared to high-pressure hydrogen gas.
-
Asymmetric Hydrogenation: This method uses high-pressure hydrogen gas (H₂) directly as the reducing agent. It requires specialized high-pressure reactor systems but can be highly efficient and atom-economical. The catalysts are typically chiral complexes of Ruthenium, Rhodium, or Iridium.
-
Biocatalysis: The use of enzymes, such as ketoreductases (KREDs), offers an excellent green chemistry approach. These enzymes can operate in aqueous media under mild conditions and often provide exceptionally high enantiomeric excess (e.e.). The reaction typically uses a sacrificial alcohol like isopropanol to regenerate the NADPH cofactor.
Q2: How do I select the appropriate catalyst system for my needs?
Choosing the right catalyst is critical and depends on factors like available equipment, desired scale, cost, and sensitivity to air or moisture.
| Catalyst Type | Common Examples | Advantages | Disadvantages |
| Ru/Rh-based ATH Catalysts | Ru(II) or Rh(III) with chiral diamine or amino alcohol ligands (e.g., TsDPEN, TsCYDN) | High activity and selectivity; tolerant to various functional groups; no need for high-pressure H₂. | Can be sensitive to air and moisture; ligand synthesis can be complex. |
| Enzymes (Ketoreductases) | KREDs from various microorganisms (e.g., Lactobacillus kefir) | Extremely high enantioselectivity (>99% e.e.); works in mild, aqueous conditions; environmentally friendly. | Substrate scope can be limited; may require cofactor regeneration system; potential for product inhibition. |
| Catalysts for Asymmetric Hydrogenation | [RuCl₂(chiral phosphine)₂(diamine)] | High turnover numbers (TON) and frequencies (TOF); highly atom-economical. | Requires high-pressure hydrogenation equipment; catalyst may be sensitive to impurities. |
For general laboratory-scale synthesis, a well-defined Ru(II)-TsDPEN catalyst for asymmetric transfer hydrogenation using a formic acid/triethylamine mixture is an excellent and reliable starting point.
Q3: What is the impact of solvent and temperature on the reaction's success?
Solvent and temperature are critical parameters that directly influence reaction rate, conversion, and enantioselectivity.
-
Solvent: The solvent must dissolve the substrate, catalyst, and hydrogen donor. For ATH reactions, common solvents include isopropanol (which can also act as the hydrogen donor), dichloromethane (DCM), or aprotic polar solvents. For biocatalytic reductions, aqueous buffers are standard. The solvent can influence the conformation of the catalyst's chiral pocket, thereby affecting enantioselectivity.
-
Temperature: Lowering the reaction temperature often leads to higher enantiomeric excess. This is because the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is more pronounced at lower temperatures. However, this comes at the cost of a slower reaction rate. A common practice is to start at room temperature and optimize as needed. For many Ru-catalyzed ATH reactions, a range of 25-40°C provides a good balance between rate and selectivity.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during the synthesis.
Problem: My enantiomeric excess (e.e.) is lower than expected.
Low enantioselectivity is a common issue that can often be resolved by carefully examining the reaction parameters.
Potential Causes & Solutions:
-
Incorrect Catalyst/Ligand Ratio: The chiral ligand must be present in the correct stoichiometry to form the active chiral catalyst. An excess or deficit can lead to the formation of non-chiral or less selective catalytic species.
-
Solution: Carefully verify the stoichiometry of your catalyst precursor and ligand. If preparing the catalyst in situ, ensure the components are added in the correct order and allowed sufficient time to complex before adding the substrate.
-
-
Reaction Temperature is Too High: As mentioned in the FAQ, higher temperatures can reduce enantioselectivity by allowing the reaction to overcome the energy barrier for the formation of the undesired (S)-enantiomer.
-
Solution: Perform the reaction at a lower temperature. Try running the reaction at 15°C or even 0°C and monitor the progress. While the reaction will be slower, the e.e. should improve.
-
-
Presence of Impurities: Impurities in the substrate (3'-bromoacetophenone), solvent, or hydrogen donor can interfere with or poison the catalyst. Water, in particular, can hydrolyze sensitive catalysts or alter the catalytic environment.
-
Solution: Use freshly distilled or high-purity anhydrous solvents. Ensure your substrate is pure. If using isopropanol as a hydrogen donor, ensure it is free of acetone, which can act as a competitive substrate.
-
-
Racemization of the Product: While less common for this specific alcohol under typical conditions, a harsh workup (e.g., strongly acidic or basic) could potentially lead to racemization.
-
Solution: Employ a mild workup procedure. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
-
Troubleshooting Workflow for Low e.e.
Caption: Workflow for troubleshooting low enantiomeric excess.
Problem: The reaction has stalled or shows poor conversion.
An incomplete reaction leads directly to low yields. The cause is often related to catalyst activity or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may have been deactivated by oxygen, water, or impurities in the starting materials. Transition metal catalysts are often sensitive to air.
-
Solution: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Use degassed solvents. If the catalyst is known to be air-sensitive, handle it in a glovebox.
-
-
Insufficient Hydrogen Donor: In transfer hydrogenation, the hydrogen donor is a stoichiometric reagent. If it is consumed, the reaction will stop.
-
Solution: Use the hydrogen donor in a large excess. For example, when using a formic acid/triethylamine mixture, it is typically used as a 5:2 azeotrope in excess. When isopropanol is the solvent and donor, it is naturally in large excess.
-
-
Low Catalyst Loading: While a high substrate-to-catalyst ratio (S/C) is desirable, too low a loading may result in an impractically slow reaction rate.
-
Solution: Increase the catalyst loading. A typical starting point for optimization is an S/C ratio of 1000:1 to 200:1. If conversion is still low, try increasing the catalyst amount.
-
-
Product Inhibition: In some cases, the product alcohol can coordinate to the metal center of the catalyst, inhibiting its activity.
-
Solution: This is an inherent mechanistic issue. Running the reaction at a slightly higher temperature might increase the rate of product dissociation from the catalyst, but this must be balanced against the potential for lower e.e. Following the reaction progress by TLC or GC/LC and stopping it once conversion plateaus is the best strategy.
-
Problem: I am having difficulty with product isolation and purification.
Even with high yield and e.e., a difficult workup can lead to significant product loss.
Potential Causes & Solutions:
-
Emulsion during Aqueous Workup: The presence of salts (e.g., triethylammonium formate) and the product alcohol can lead to the formation of stable emulsions during extraction.
-
Solution: Add a saturated brine (NaCl solution) during the aqueous wash. This increases the ionic strength of the aqueous phase, helping to break the emulsion. If the emulsion persists, filtration through a pad of Celite® can be effective.
-
-
Co-elution during Chromatography: The product alcohol may have a similar polarity to residual starting material or byproducts, making separation by column chromatography challenging.
-
Solution: Optimize your solvent system for column chromatography. A gradient elution is often more effective than an isocratic one. A common mobile phase is a mixture of hexane and ethyl acetate; start with a low polarity (e.g., 95:5 hexane:EtOAc) and gradually increase the ethyl acetate concentration. Monitoring fractions carefully by TLC is crucial.
-
Recommended Experimental Protocol
This protocol describes the asymmetric transfer hydrogenation of 3'-bromoacetophenone using a Ru(II)-based catalyst, which is a reliable method for achieving high yield and enantioselectivity.
Materials & Reagents:
-
3'-Bromoacetophenone (≥98% purity)
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Formic acid (≥98%)
-
Triethylamine (≥99%, distilled)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth (Celite®)
Procedure:
-
Inert Atmosphere: Perform all steps under an inert atmosphere of Nitrogen or Argon.
-
Reagent Preparation: Prepare a 5:2 (v/v) azeotropic mixture of formic acid and triethylamine.
-
Reaction Setup: To an oven-dried flask, add 3'-bromoacetophenone (1.0 eq) and the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (0.005 eq, S/C = 200).
-
Solvent Addition: Add anhydrous DCM (to make a ~0.5 M solution with respect to the substrate).
-
Initiation: Add the formic acid/triethylamine mixture (2.5 eq with respect to the substrate).
-
Reaction: Stir the mixture at 28°C. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
If an emulsion forms, add brine to the separatory funnel.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a clear oil.
-
Mechanism Overview: Asymmetric Transfer Hydrogenation
The catalytic cycle involves the coordination of the ketone, hydride transfer from the hydrogen donor to the catalyst and then to the ketone, and finally, release of the chiral alcohol product.
Caption: Simplified mechanism of asymmetric transfer hydrogenation.
References
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium(II) Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]
- Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The Catalyst Precursor, Catalyst, and Intermediate in the RuII-Promoted Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition in English, 36(3), 285-288. [Link]
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
- Pollard, D. J., & Woodley, J. M. (2007). Biocatalysis for pharmaceutical intermediates: the future is now. Trends in Biotechnology, 25(2), 66-73. [Link]
- Kallberg, M., Oppermann, U., & Jörnvall, H. (2002). Short-chain dehydrogenases/reductases (SDRs). European Journal of Biochemistry, 269(18), 4409-4417. [Link]
Technical Support Center: Troubleshooting Low Enantioselectivity in the Asymmetric Reduction of 3-Bromoacetophenone
Welcome to the technical support center for the asymmetric reduction of 3-bromoacetophenone. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with achieving high enantioselectivity in this critical transformation. As the synthesis of chiral 1-(3-bromophenyl)ethanol is a key step in the production of various pharmaceutical intermediates, obtaining high enantiomeric excess (ee) is paramount.
This document moves beyond a simple checklist of procedures. It aims to provide a deeper understanding of the causal relationships between reaction parameters and stereochemical outcomes, grounded in established mechanistic principles of asymmetric catalysis.
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is most commonly recommended for the asymmetric reduction of 3-bromoacetophenone?
A1: For the asymmetric reduction of aromatic ketones like 3-bromoacetophenone, Noyori-type molecular catalysts are extensively used and highly recommended. Specifically, ruthenium(II) complexes coordinated with a chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand and an η⁶-arene ligand (e.g., p-cymene or mesitylene) are industry standards for asymmetric transfer hydrogenation (ATH).[1][2][3] These catalysts, often referred to as bifunctional catalysts, are known for their high activity and excellent enantioselectivity across a broad range of ketone substrates.[4]
Q2: What is the general mechanism of a Noyori-type Asymmetric Transfer Hydrogenation (ATH)?
A2: The reaction proceeds via an "outer-sphere" mechanism. The ruthenium pre-catalyst is first activated by a base to form a coordinatively unsaturated 16-electron Ru(II) complex.[1] This active species then reacts with a hydrogen donor (e.g., isopropanol or formic acid) to generate a ruthenium-hydride complex. The ketone substrate does not coordinate directly to the metal center. Instead, it interacts with the N-H group of the chiral diamine ligand through hydrogen bonding. This interaction, along with stabilizing CH/π interactions between the substrate's aromatic ring and the catalyst's arene ligand, orients the ketone for a stereoselective hydride transfer from the metal to the carbonyl carbon.[5][6]
Q3: Why is the purity of 3-bromoacetophenone so critical for achieving high enantioselectivity?
A3: Impurities in the starting material can have a detrimental effect on catalyst performance and enantioselectivity. Potential impurities from the synthesis of 3-bromoacetophenone, such as residual acids (from Friedel-Crafts acylation) or other halogenated isomers, can poison the catalyst or compete in the reaction, leading to a lower ee. For instance, acidic impurities can neutralize the base required for catalyst activation, while other ketone impurities will also be reduced, potentially with low selectivity, complicating purification and analysis.
Q4: Can the bromine atom be lost during the reduction?
A4: Yes, hydrodehalogenation is a known potential side reaction in transition metal-catalyzed reactions involving aryl halides.[7][8][9][10] The palladium-hydride species are well-known to cause this, but ruthenium-hydride intermediates can also induce this side reaction, replacing the bromine atom with hydrogen to yield 1-phenylethanol. This not only consumes the starting material but also generates an undesired, achiral byproduct which can complicate purification. The propensity for this side reaction can be influenced by the catalyst, solvent, and hydrogen source.
Troubleshooting Guide: Low Enantiomeric Excess (ee)
Experiencing low enantioselectivity can be frustrating. This section provides a systematic, causality-driven approach to diagnosing and resolving common issues.
dot
Caption: Systematic workflow for troubleshooting low enantioselectivity.
Issue 1: Sub-optimal Enantioselectivity from the Start
Question: My first attempt at the reduction of 3-bromoacetophenone resulted in an ee of only 60%. What is the most likely cause?
Answer: When a well-established catalyst system yields poor results, the primary suspects are the quality of the starting materials and reagents.
-
Causality: The catalyst's active site is exquisitely sensitive to its chemical environment. Impurities can act as competitive inhibitors or poisons, or facilitate non-selective background reactions. Water, in particular, can hydrolyze borane reagents in CBS reductions or interfere with the activation of Noyori-type catalysts.
-
Diagnostic Actions & Solutions:
-
Verify Substrate Purity:
-
Action: Analyze your 3-bromoacetophenone by ¹H NMR and GC-MS. Look for unexpected aromatic signals or peaks corresponding to isomers or debrominated acetophenone.
-
Solution: If impurities are detected, purify the substrate. Fractional vacuum distillation is highly effective for removing non-volatile residues and isomers.[11] A detailed protocol is provided below.
-
-
Ensure Anhydrous Conditions:
-
Action: Review your experimental setup. Were all glassware flame- or oven-dried? Were anhydrous solvents used? Was the reaction run under an inert atmosphere (Nitrogen or Argon)?
-
Solution: Rigorously dry all glassware before use. Use freshly distilled or commercially available anhydrous solvents. Maintain a positive pressure of an inert gas throughout the setup and reaction.
-
-
Check Hydrogen Source and Base Quality:
-
Action: For ATH, ensure the isopropanol or formic acid/triethylamine mixture is of high purity and anhydrous. The base (e.g., KOtBu, KOH) should be fresh and not exposed to atmospheric moisture for extended periods.
-
Solution: Use freshly opened or properly stored reagents. Isopropanol can be distilled from magnesium turnings if necessary.
-
-
Issue 2: Inconsistent or Declining Enantioselectivity
Question: My initial runs gave >95% ee, but recent batches are showing lower and inconsistent results (85-90% ee). What could be the cause?
Answer: Inconsistent results often point to issues with the catalyst's integrity, its activation, or subtle changes in reaction parameters.
-
Causality: The chiral catalyst is not infinitely stable. Ru-TsDPEN pre-catalysts can degrade upon prolonged exposure to air or moisture. More importantly, the in situ activation to the active hydride species is a critical step that must be performed correctly and consistently. Incomplete activation leads to a lower concentration of the active chiral catalyst, allowing the non-selective background reduction to become more significant. Catalyst deactivation can also occur during the reaction.[12]
-
Diagnostic Actions & Solutions:
-
Evaluate Catalyst Handling and Storage:
-
Action: Review how the pre-catalyst is stored. Is it in a desiccator or glovebox, protected from light?
-
Solution: Store chiral catalysts under an inert atmosphere at the recommended temperature (often 2-8°C).[3] Purchase small quantities that will be consumed relatively quickly to ensure freshness.
-
-
Standardize Catalyst Activation:
-
Action: Scrutinize your activation protocol. Is the base added correctly? Is the pre-catalyst fully dissolved before substrate addition?
-
Solution: Follow a validated protocol for in situ catalyst generation (see below). The reaction of the pre-catalyst with a base in the hydrogen-donor solvent should be allowed to proceed for a set time before the substrate is introduced to ensure full formation of the active hydride species.[1][12]
-
-
Investigate Reaction Parameters:
-
Action: Compare your lab notebook entries for the high-ee and low-ee runs. Were there any variations in temperature, stirring rate, or reaction time?
-
Solution: Temperature is a critical parameter. While lower temperatures often favor higher enantioselectivity, the reaction rate will decrease. It is crucial to maintain a consistent and controlled temperature. A temperature screen (e.g., 0°C, 25°C, 40°C) can identify the optimal balance.
-
-
Performance of Different Catalytic Systems
The choice of catalyst and conditions can significantly impact the outcome. While Noyori-type catalysts are generally excellent, other systems like CBS catalysts are also employed. The following table provides a comparative overview based on literature data for similar substrates.
| Catalyst System | Substrate | Hydrogen Source | Solvent | Temp (°C) | ee (%) | Configuration | Reference |
| (R,R)-TsDPEN-Ru | Acetophenone | HCOOH/NEt₃ | Acetonitrile | 28 | 97 | R | |
| (R,R)-TsDPEN-Ru | Acetophenone | i-PrOH / KOtBu | i-PrOH | 25 | 99 | R | |
| (S)-Me-CBS | Acetophenone | BH₃·THF | THF | 23 | 97 | R | |
| (S)-Me-CBS | 3'-Methoxyacetophenone | BH₃·SMe₂ | THF | -20 | 95 | R | |
| Carrot Roots | 3'-Bromoacetophenone | Endogenous | Water/Buffer | RT | >99 | S |
Note: Data for 3-bromoacetophenone with common chemical catalysts is sparse in direct comparative studies, but results for structurally similar substituted acetophenones are highly predictive.
Experimental Protocols
Protocol 1: Purification of 3-Bromoacetophenone by Vacuum Distillation
This protocol is essential for removing non-volatile impurities and other halogenated byproducts.
-
Setup: Assemble a fractional distillation apparatus for vacuum operation. Use a short Vigreux column. Ensure all glassware is dry.
-
Charge Flask: Add the crude 3-bromoacetophenone to the distillation flask along with a magnetic stir bar.
-
Evacuate: Slowly and carefully apply vacuum. The compound is reported to boil at 75-76 °C at 0.5 mmHg.[11]
-
Distillation: Gently heat the flask in an oil bath.
-
Collect Fractions: Discard the initial forerun. Collect the main fraction that distills at a constant temperature and has a constant refractive index (n²⁵D 1.5738–1.5742).[11]
-
Storage: Store the purified, colorless liquid under an inert atmosphere and protected from light.
Protocol 2: In Situ Preparation and Use of the (R,R)-TsDPEN-Ru Catalyst for ATH
This protocol describes the asymmetric transfer hydrogenation of 3-bromoacetophenone using a formic acid/triethylamine mixture.
dot
Caption: Simplified catalytic cycle for Noyori Asymmetric Transfer Hydrogenation.
-
Inert Atmosphere: In a flame-dried Schlenk flask under Argon, add the Ru pre-catalyst, for example, RuCl (1 mol%).
-
Solvent & Hydrogen Source: Add degassed solvent (e.g., acetonitrile or isopropanol). Then, add the hydrogen source. A common choice is a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃).
-
Activation: Stir the mixture at the desired reaction temperature (e.g., 28-40°C) for 15-30 minutes. The solution should become homogeneous. This step is crucial for the formation of the active ruthenium-hydride species.
-
Substrate Addition: Add the purified 3-bromoacetophenone (1 equivalent) via syringe.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench by adding water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution, then brine.
-
Purification & Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude alcohol by column chromatography if necessary. Determine the enantiomeric excess by chiral HPLC.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
Accurate determination of ee is critical. A mistake in the analysis can be misconstrued as a problem with the reaction itself.
-
Prepare a Racemic Standard: Before analyzing your chiral product, reduce a small amount of 3-bromoacetophenone with sodium borohydride (NaBH₄) in methanol. This will produce a racemic (50:50) mixture of the (R) and (S) alcohols.
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating enantiomers of aryl alcohols. Columns such as Daicel CHIRALCEL® OD-H or OB-H are excellent starting points.[13]
-
Method Development:
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. A good starting point is 95:5 or 90:10 (Hexane:IPA).[13]
-
Flow Rate: Start with a flow rate of 0.5 - 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the analyte absorbs strongly (e.g., 210 nm or 254 nm).
-
-
Analysis:
-
Inject the racemic standard. You should see two well-resolved peaks of equal area. This confirms your analytical method can separate the enantiomers.
-
Inject your reaction product. The enantiomeric excess is calculated from the areas of the two peaks (A₁ and A₂) using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100 .
-
References
- Pearson, D. E.; Pope, H. W.; Hargrove, W. W.; Stamper, W. E. Acetophenone, 3-bromo-. Org. Synth.1961, 41, 14. DOI: 10.15227/orgsyn.041.0014.
- Blackmond, D. G.; Ropic, M.; Stefinovic, M. Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catal.2019, 9(3), 2312–2320. DOI: 10.1021/acscatal.8b04930.
- Asymmetric hydrogenation. In Wikipedia; 2023.
- Kočovský, P.; Bártová, L.; Vlček, M. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules. 2018, 23(1), 159. DOI: 10.3390/molecules23010159.
- Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. KANTO CHEMICAL CO., INC.
- Cho, B. T.; Chun, Y. S. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. 2018, 23(9), 2408. DOI: 10.3390/molecules23092408.
- asymmetric-hydrogenation-2015.pdf.
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. 2019, 4(8), 13358-13366. DOI: 10.1021/acsomega.9b01476.
- Szaleniec, M.; Szymańska, K.; Maciuszek, G.; et al. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. J Mol Catal B: Enzym. 2015, 112, 54-65. DOI: 10.1016/j.molcatb.2014.12.008.
- Noyori Hydrogenation. NROChemistry.
- Table of Contents. The Royal Society of Chemistry.
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. 2019, 4(8), 13358-13366. DOI: 10.1021/acsomega.9b01476.
- Noyori Hydrogenation. NROChemistry.
- Adams, R.; Noller, C. R. Acetophenone, p-bromo-. Org. Synth.1925, 5, 17. DOI: 10.15227/orgsyn.005.0017.
- Chiral HPLC separation: strategy and approaches. Chiralpedia.
- RuCl(p-cymene)[(R,R)-Ts-DPEN]. Global Precious Metal Catalysts.
- Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds. Tetrahedron Lett.2013, 54(28), 3737-3740. DOI: 10.1016/j.tetlet.2013.05.031.
- Enantioselective reduction of ketones. In Wikipedia; 2023.
- Efficient method development for chiral separation by using CHIRAL ART columns. YMC.
- To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. Org. Synth.2018, 95, 390-405. DOI: 10.15227/orgsyn.095.0390.
- [RuCl2(p-cymene)]2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst. Organic Chemistry Portal.
- Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. Org. Biomol. Chem.2021, 19, 5965-5977. DOI: 10.1039/D1OB00836A.
- Le Bel, J. A. Bromoacetone. Org. Synth.1925, 5, 15. DOI: 10.15227/orgsyn.005.0015.
- Chiral HPLC Separations. Phenomenex.
- Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. J Mol Model. 2011, 17(5), 1011-1021. DOI: 10.1007/s00894-010-0814-z.
- Noyori, R.; Okhuma, T. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proc. Natl. Acad. Sci. U.S.A.2004, 101(15), 5356-5367. DOI: 10.1073/pnas.0400825101.
- Noyori, R. The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group.
- Chiral HPLC separation: strategy and approaches. Chiralpedia.
- Noyori, R.; Ohkuma, T. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proc. Natl. Acad. Sci. U.S.A.2004, 101(15), 5356-5367. DOI: 10.1073/pnas.0400825101.
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
- A plausible mechanism for the dehalogenation reaction of α-bromoacetophenone. ResearchGate.
- Reaction yields for reductive dehalogenation of bromoacetophenone to... ResearchGate.
- Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3. GitHub.
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr*)(cinnamyl)Cl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transfer hydrodehalogenation of aryl halides accelerated by a saturated sodium acetate aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical iron-catalyzed dehalogenation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. york.ac.uk [york.ac.uk]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of (R)-1-(3-Bromophenyl)ethanol
Welcome to the technical support center for the synthesis of (R)-1-(3-Bromophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to optimize your synthetic route, ensuring high yield and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
The most prevalent and efficient method for synthesizing this compound is the asymmetric reduction of the prochiral ketone, 3'-bromoacetophenone.[1] This transformation is typically achieved through catalytic asymmetric hydrogenation or asymmetric transfer hydrogenation.[2][3][4] These methods are favored for their high enantioselectivity and operational simplicity.
Q2: I am observing low enantiomeric excess (ee) in my reaction. What are the likely causes?
Low enantiomeric excess is a frequent issue and can stem from several factors.[5] The primary areas to investigate are the catalyst system, reaction conditions, and substrate purity. Specifically, consider the integrity of your chiral ligand and metal precursor, as many are sensitive to air and moisture.[5] Additionally, the choice of solvent and the reaction temperature can significantly influence the catalyst's conformation and, consequently, the stereochemical outcome.[5]
Q3: How can I accurately determine the enantiomeric excess of my product?
The most common and reliable methods for determining the enantiomeric excess of chiral alcohols are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).[5] These techniques utilize a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and quantification.[5] For GC analysis, derivatization of the alcohol to a more volatile ester, such as an acetate, can often improve separation.[6] NMR spectroscopy using chiral solvating or derivatizing agents is another powerful technique.[7][8]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low Yield of this compound
Possible Cause A: Incomplete Reaction
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material (3'-bromoacetophenone) is fully consumed. If the reaction stalls, consider increasing the catalyst loading or extending the reaction time.
Possible Cause B: Catalyst Deactivation
-
Troubleshooting: The catalyst, often a ruthenium or rhodium complex with a chiral ligand, can be sensitive to impurities in the reagents or solvent.[2][9] Ensure all solvents are anhydrous and reagents are of high purity. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst oxidation.[5]
Possible Cause C: Side Reactions
-
Troubleshooting: The bromophenyl group can potentially undergo side reactions. For instance, debromination can occur under certain reducing conditions. Analyze the crude product by GC-MS or LC-MS to identify any significant byproducts. Adjusting the hydrogen source or catalyst system may be necessary to minimize these side reactions.
Problem 2: Poor Enantioselectivity (<90% ee)
Possible Cause A: Catalyst/Ligand Integrity
-
Troubleshooting: This is the most critical factor.[5]
-
Purity: Use high-purity chiral ligands and metal precursors. Impurities can act as catalyst poisons.
-
Air/Moisture Sensitivity: Many catalysts for asymmetric hydrogenation are air and moisture sensitive.[5] Handle them in a glovebox or under a strictly inert atmosphere. Use freshly opened bottles or new batches if you suspect degradation.
-
In-situ Catalyst Preparation: If preparing the catalyst in situ, ensure the correct stoichiometry between the metal precursor and the ligand. The order of addition can also be critical.
-
Possible Cause B: Suboptimal Reaction Conditions
-
Troubleshooting: A systematic optimization of reaction parameters is essential.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The solvent can significantly impact the catalyst's performance.[5] Screen a range of solvents (e.g., isopropanol, ethanol, methanol, dichloromethane).
-
Hydrogen Source: In transfer hydrogenation, the choice of hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture) can influence the outcome.
-
Possible Cause C: Racemization of the Product
-
Troubleshooting: While less common for this specific product, ensure the workup and purification conditions are not harsh enough to cause racemization. Avoid strongly acidic or basic conditions if possible.
Problem 3: Difficulty in Product Purification
Possible Cause A: Co-elution with Starting Material
-
Troubleshooting: 3'-Bromoacetophenone and the product alcohol have different polarities and should be separable by silica gel chromatography. Optimize your solvent system (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation.
Possible Cause B: Removal of the Catalyst
-
Troubleshooting: The metal catalyst can sometimes be challenging to remove completely. Passing the crude reaction mixture through a short plug of silica gel or activated carbon before full column chromatography can help remove the bulk of the catalyst.
Optimized Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol details a robust method for the synthesis of this compound using a Noyori-type catalyst.
Materials and Reagents:
-
3'-Bromoacetophenone
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous isopropanol
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 3'-bromoacetophenone (1.0 eq).
-
Solvent and Reagents: Dissolve the ketone in anhydrous isopropanol. Add the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (0.01 eq).
-
Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add this mixture (5.0 eq relative to the ketone) to the reaction flask.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess by chiral HPLC or GC.
Data Summary Table:
| Parameter | Optimized Condition | Expected Outcome |
| Catalyst Loading | 1 mol % | High conversion |
| Hydrogen Source | HCOOH/NEt₃ (5:2) | Efficient reduction |
| Solvent | Isopropanol | Good catalyst performance |
| Temperature | Room Temperature | High enantioselectivity |
| Reaction Time | 12-24 hours | >95% Conversion |
| Yield | >90% | High efficiency |
| Enantiomeric Excess | >98% ee | Excellent stereocontrol |
Visualizing the Process
Asymmetric Transfer Hydrogenation Workflow
Caption: Troubleshooting decision tree for low enantioselectivity.
References
- PubChem. (n.d.). 3'-Bromoacetophenone. National Center for Biotechnology Information.
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.
- Gotor-Fernández, V., & Gotor, V. (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 16(12), 10336-10346. [Link]
- Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Wenzel, T. J., & Chisholm, C. D. (2011). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. In eMagRes. John Wiley & Sons, Ltd. [Link]
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
- ResearchGate. (2015). Reaction optimization for asymmetric transfer hydrogenation of acetophenone.
- NROChemistry. (n.d.). Noyori Hydrogenation.
- PubChem. (n.d.). 1-(3-Bromophenyl)ethanol. National Center for Biotechnology Information.
Sources
- 1. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethz.ch [ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Reduction of Ketones [sigmaaldrich.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of (R)-1-(3-Bromophenyl)ethanol
Welcome to the technical support center for the synthesis of (R)-1-(3-Bromophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this chiral synthesis and overcome common challenges related to side reactions and enantioselectivity.
I. Troubleshooting Guide: Diagnosing and Solving Side Reactions
This section addresses specific experimental issues you may encounter. The advice provided is based on established chemical principles and field-proven insights to help you identify the root cause of a problem and implement an effective solution.
Question 1: My enantiomeric excess (ee%) is consistently low or variable. What are the primary causes and how can I improve it?
Answer:
Low enantioselectivity is a frequent and frustrating issue in asymmetric synthesis. The root cause almost always traces back to the integrity of the chiral catalyst and the reaction environment.
A. Probable Causes & Solutions:
-
Catalyst Purity and Activity: The chiral ligand and metal precursor must be of the highest purity. Trace impurities can poison the catalyst or form competing, non-selective catalytic species.
-
Solution: Use freshly purchased, high-purity catalyst and ligands. If generating the catalyst in situ, ensure precursors are pure and the formation is complete before adding the substrate. For established catalysts like Noyori's Ru-TsDPEN complexes, catalyst deactivation can occur over time, so using a fresh batch is critical.[1][2]
-
-
Air and Moisture Contamination: Many asymmetric catalysts, particularly those involving metal hydrides or sensitive ligands, are highly susceptible to degradation by oxygen and water.[2]
-
Solution: Employ rigorous inert atmosphere techniques. All glassware must be oven- or flame-dried. Solvents must be anhydrous, preferably distilled from an appropriate drying agent or sourced from a sealed bottle over molecular sieves. The entire reaction, from catalyst preparation to quenching, should be conducted under a positive pressure of dry argon or nitrogen.
-
-
Incorrect Catalyst-to-Substrate Ratio: An insufficient amount of catalyst may lead to a slower reaction, allowing background, non-selective reduction pathways to become more prominent.
-
Solution: While minimizing catalyst loading is often a goal, start with the literature-recommended ratio (e.g., S/C = 100 to 2000 for many Ru-catalyzed transfer hydrogenations). Optimize only after achieving consistent, high ee%.
-
-
Suboptimal Temperature: Enantioselectivity is highly temperature-dependent. Higher temperatures can provide enough energy to overcome the activation barrier for the undesired enantiomer's transition state, eroding the ee%.
-
Solution: Carefully control the reaction temperature. While some reductions proceed well at room temperature or slightly above, others require cooling to achieve maximum enantioselectivity.[3] Perform a temperature screening experiment (e.g., -20 °C, 0 °C, 25 °C) to find the optimal balance between reaction rate and selectivity for your specific system.
-
Question 2: My reaction yields are poor, and I've isolated a significant amount of unreacted 3-bromoacetophenone.
Answer:
Poor conversion points to issues with catalyst activation, hydrogen donor efficiency, or overall reaction kinetics.
A. Probable Causes & Solutions:
-
Inefficient Catalyst Activation: In asymmetric transfer hydrogenation (ATH), a pre-catalyst (e.g., a Ru-Cl complex) must be activated to form the catalytically active ruthenium-hydride species.[1][4] This typically requires a base.
-
Solution: Ensure the base (e.g., KOH, NaOiPr, KOtBu) is anhydrous and added in the correct stoichiometry. In many protocols, a slight excess of base is used to ensure complete and rapid activation.[1]
-
-
Hydrogen Donor Issues: The most common hydrogen sources for ATH are isopropanol and a formic acid/triethylamine mixture.
-
Solution (Isopropanol): Use isopropanol as the solvent. It is both the solvent and the hydrogen donor, and its high concentration drives the equilibrium. Ensure it is anhydrous.
-
Solution (Formic Acid/Triethylamine): This azeotropic mixture (typically 5:2) is a highly effective hydrogen source. Ensure the ratio is correct and the reagents are of high quality.
-
-
Insufficient Reaction Time or Temperature: The reaction may simply be too slow under your current conditions.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the temperature modestly (e.g., from 25 °C to 40 °C) or extending the reaction time. However, be mindful that this could potentially impact enantioselectivity (see Q1).
-
Question 3: I am observing a byproduct with a mass corresponding to the loss of bromine. What is this and how can I prevent it?
Answer:
This is a classic case of hydrodehalogenation , a common side reaction where the C-Br bond is reductively cleaved to a C-H bond. The resulting byproduct is 1-phenylethanol.
A. Mechanism and Causality:
This side reaction is particularly prevalent when using hydrogenation methods involving palladium catalysts (e.g., Pd/C with H₂ gas), but it can also occur with other transition metal systems under transfer hydrogenation conditions.[5][6][7] The catalyst, intended to reduce the ketone, can also facilitate the oxidative addition into the C-Br bond, leading to its cleavage.
B. Prevention Strategies:
-
Catalyst Choice: Ruthenium-based catalysts, such as Noyori-type complexes ([RuCl(p-cymene)(R,R)-TsDPEN]), are generally highly chemoselective for the reduction of carbonyls over other functional groups and are less prone to causing hydrodehalogenation compared to palladium catalysts.[1][8]
-
Reaction Conditions: Avoid overly harsh conditions. High temperatures, prolonged reaction times, and high pressures of H₂ (if using direct hydrogenation) can favor dehalogenation. Stick to milder transfer hydrogenation conditions where possible.
-
Additives: In some palladium-catalyzed systems, the addition of bases or other additives can suppress hydrodehalogenation by modifying the catalyst surface or reactivity. However, for this specific synthesis, switching to a more selective catalyst system (like Ru-based ATH) is the most robust solution.
Question 4: My GC-MS/NMR analysis shows a byproduct with a mass of 106, corresponding to ethylbenzene. How is this forming?
Answer:
The formation of ethylbenzene indicates over-reduction . The desired alcohol product is being further reduced, removing the hydroxyl group entirely.
A. Mechanism and Causality:
This typically occurs under conditions that are too harsh or with reducing agents capable of reducing benzylic alcohols. While common in aggressive reductions like the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (N₂H₄/KOH) reductions[9][10][11], it can also occur in catalytic hydrogenations if the catalyst is too active or conditions are forced. The acidic or basic conditions can facilitate the formation of a carbocation or a related intermediate at the benzylic position, which is then reduced.
B. Prevention Strategies:
-
Choose a Mild Reducing Agent: Asymmetric transfer hydrogenation is highly chemoselective for the ketone-to-alcohol transformation and is very unlikely to cause this over-reduction. If you are using a different method, switch to a milder reagent.
-
Control Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Monitor by TLC/GC and work up the reaction promptly upon completion.
-
Avoid Strongly Acidic or Basic Conditions: The stability of the benzylic alcohol is compromised under harsh pH conditions. Ensure the workup procedure does not involve prolonged exposure to strong acids or bases, especially at elevated temperatures.
II. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing this compound with high enantiopurity?
A1: The most reliable and widely cited method is the asymmetric transfer hydrogenation (ATH) of 3-bromoacetophenone . This reaction typically employs a chiral Ruthenium catalyst, such as a Noyori-type catalyst like [(R,R)-TsDPEN]RuCl(p-cymene), with a hydrogen donor like isopropanol or formic acid/triethylamine.[1][12] This method is renowned for its high yields, exceptional enantioselectivities (often >98% ee), and operational simplicity.
Q2: How do I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a solvent system that gives good separation between the starting ketone (3-bromoacetophenone) and the product alcohol. A typical system is 20-30% ethyl acetate in hexanes. The ketone is less polar and will have a higher Rf value than the more polar alcohol product. For more quantitative analysis, Gas Chromatography (GC) is ideal. It can simultaneously quantify the consumption of starting material and the formation of the product and can also detect volatile byproducts like ethylbenzene.
Q3: What is the mechanism of a Noyori-type asymmetric transfer hydrogenation?
A3: The mechanism is understood to operate via an "outer-sphere" pathway.[8] The key steps involve:
-
Activation: The Ru-Cl precatalyst reacts with a base (e.g., KOtBu) and the hydrogen donor (e.g., isopropanol) to form an active ruthenium-hydride (Ru-H) species.
-
Hydrogen Transfer: The reaction does not proceed through direct coordination of the ketone's oxygen to the metal center. Instead, it occurs via a concerted, six-membered pericyclic transition state involving the Ru-H bond, the N-H bond of the chiral diamine ligand, and the C=O bond of the ketone.[1] This "metal-ligand bifunctional" mechanism is key to its high efficiency and selectivity.
-
Catalyst Regeneration: The oxidized catalyst is then reduced by another molecule of the hydrogen donor, regenerating the active Ru-H species to continue the cycle.
Q4: My final product is pure by NMR and GC, but the optical rotation is low. What could be the issue?
A4: This suggests that while the product is chemically pure, it has a low enantiomeric excess (racemization may have occurred).
-
Racemization During Workup/Purification: The benzylic alcohol product can be susceptible to racemization under acidic or basic conditions, especially with heating. Some ruthenium complexes can also catalyze the racemization of secondary alcohols.[13] Ensure your workup and purification steps (e.g., flash chromatography) are performed under neutral conditions and without excessive heat.
-
Inaccurate Polarimetry: Ensure your polarimeter is calibrated correctly, the concentration of your sample is known accurately, and you are using the correct wavelength (typically the sodium D-line, 589 nm) and a pure solvent. Compare your observed value to a reliable literature value for the enantiopure compound.
III. Data Summary & Key Parameters
The following table summarizes the common side reactions and recommended solutions.
| Problem / Side Product | Probable Cause | Primary Solution | Key Analytical Signature |
| Low Enantiomeric Excess (ee%) | Moisture/Air; Impure catalyst; Suboptimal Temperature | Use anhydrous solvents/reagents under inert gas; Use fresh, high-purity catalyst; Optimize temperature. | Chiral HPLC/GC analysis shows two enantiomer peaks. |
| 1-Phenylethanol | Hydrodehalogenation (reductive cleavage of C-Br bond) | Use a chemoselective Ru-based catalyst instead of Pd-based catalysts. Avoid harsh conditions. | Mass spec peak at m/z 122; Loss of bromine isotope pattern. |
| Ethylbenzene | Over-reduction of the alcohol product | Use mild ATH conditions; Avoid aggressive reducing agents (e.g., Zn/Hg); Do not overheat or prolong reaction time. | Mass spec peak at m/z 106; NMR signals for an ethyl group. |
| Unreacted Starting Material | Incomplete catalyst activation; Insufficient reaction time | Ensure anhydrous base is used for activation; Monitor reaction to completion by TLC/GC. | TLC/GC/NMR shows significant presence of 3-bromoacetophenone. |
IV. Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic route to this compound and the potential diversions to major side products.
Caption: Desired reaction pathway and potential side reactions.
V. Recommended Protocol: Asymmetric Transfer Hydrogenation
This protocol is a robust starting point for achieving high yield and enantioselectivity.
Materials:
-
3-Bromoacetophenone
-
[(R,R)-TsDPEN-Ru(p-cymene)Cl] or similar Noyori-type precatalyst
-
Anhydrous 2-Propanol (isopropanol)
-
Anhydrous Potassium tert-butoxide (KOtBu) or Sodium isopropoxide (NaOiPr)
-
Anhydrous solvents for workup (e.g., Ethyl Acetate, Diethyl Ether)
-
Saturated aq. NH₄Cl, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add 3-bromoacetophenone (1.0 equiv) and the Ru-precatalyst (0.005-0.01 equiv, S/C = 100-200) to an oven-dried flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous 2-propanol via cannula or syringe. The typical concentration is 0.1 to 0.5 M.
-
Activation: In a separate flask, prepare a ~0.1 M solution of the base (e.g., KOtBu, 0.05-0.1 equiv) in anhydrous 2-propanol. Add this solution dropwise to the reaction mixture at room temperature. The solution should change color (often to a deep purple or brown), indicating catalyst activation.
-
Reaction: Stir the mixture at the desired temperature (start with 25-30 °C). Monitor the reaction progress by TLC (e.g., 25% EtOAc/Hexanes). The reaction is typically complete in 1-12 hours.
-
Quenching: Once the starting material is consumed, cool the mixture in an ice bath and quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
References
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
- Asymmetric hydrogen
- Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. Benchchem.
- Ruthenium-Catalyzed Hydrogen Transfer Reactions. DiVA portal.
- Noyori Hydrogen
- Hydrogenolysis and Selective Reduction (Dehalogen
- The acetophenone can be converted to ethylbenzene by reaction with:. Filo.
- Catalytic Hydrodehalogen
- Catalytic Hydrodehalogenation Reactions.
- convert acetophenone to ethyl benzene. Brainly.in. [Link]
- Acetophenone C6H5COCH3 can be reduced to ethyl benzene C6H5CH2CH3 by... Infinity Learn. [Link]
- Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4. Semantic Scholar.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 9. The acetophenone can be converted to ethylbenzene by reaction with: | Filo [askfilo.com]
- 10. brainly.in [brainly.in]
- 11. Acetophenone C6H5COCH3 can be reduced to ethyl benzene C6H5CH2CH3 byI. Clemmensen reduction (Zn-(Hg)/ conc. HCI)II.Wolff-Kishner reduction (N2H4/Glycol, KOH)III.Birch reduction Na/NH3/CH3OH Select the correct methods to carry the above function. [infinitylearn.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. diva-portal.org [diva-portal.org]
Technical Support Center: Purification of Chiral Aromatic Alcohols
Welcome to the technical support center for the purification of chiral aromatic alcohols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining enantiomerically pure aromatic alcohols. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of chiral separations.
Section 1: Troubleshooting Chromatographic Separations (HPLC & SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses for chiral separations. However, achieving baseline resolution of aromatic alcohol enantiomers can be challenging. This section addresses common problems encountered during method development and routine analysis.
Poor or No Enantiomeric Resolution
Question: I'm injecting a racemic mixture of my aromatic alcohol, but I'm seeing a single peak or two poorly resolved peaks. What are the likely causes and how can I fix this?
Answer: This is one of the most common hurdles in chiral method development. The root cause lies in insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP). Here's a systematic approach to troubleshoot this issue:
Causality-Driven Troubleshooting:
-
CSP Mismatch: The fundamental principle of chiral chromatography relies on the formation of transient diastereomeric complexes between the analyte and the CSP.[1] If the CSP's chiral selector does not have the appropriate steric and electronic complementarity with your aromatic alcohol, no separation will occur.
-
Actionable Insight: Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are often the first choice for chiral alcohols due to their broad applicability.[2] If you are using a different type of CSP (e.g., Pirkle-type or protein-based) and seeing no resolution, consider screening a set of polysaccharide columns.[3]
-
-
Inappropriate Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.
-
Normal Phase: For polysaccharide CSPs, a non-polar mobile phase, typically a mixture of n-hexane and an alcohol (isopropanol or ethanol), is standard.[2] The alcohol acts as a polar modifier, competing with the analyte for interaction sites on the CSP.
-
Troubleshooting Steps:
-
Adjust Modifier Concentration: A typical starting point is 90:10 (v/v) n-hexane/isopropanol.[2] If retention is too strong (long retention times) and resolution is poor, increase the alcohol percentage. If retention is too weak (eluting near the void volume), decrease the alcohol percentage.
-
Change the Alcohol Modifier: The choice of alcohol can significantly impact selectivity.[4] If isopropanol is not providing separation, try ethanol. Sometimes, the change in the modifier's size and hydrogen bonding capability can induce the necessary selectivity.[5]
-
-
-
Reversed Phase: While less common for many aromatic alcohols on traditional polysaccharide phases, reversed-phase conditions (water/acetonitrile or methanol) can be effective, especially with immobilized CSPs.[2]
-
Actionable Insight: If normal-phase screening is unsuccessful, and you have an immobilized CSP, a reversed-phase screen is a logical next step.
-
-
-
Mobile Phase Additives: For neutral compounds like most aromatic alcohols, additives are often unnecessary in the normal phase.[5] However, if your aromatic alcohol has acidic or basic functionalities, or if peak shape is poor, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive can be crucial.[6] These additives can suppress undesirable interactions with residual silanols on the silica support.[7]
Workflow for Tackling Poor Resolution:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Peak Tailing and Broadening
Question: I'm getting separation, but my peaks are broad and tailing, which is affecting my quantification. What's causing this and how can I improve the peak shape?
Answer: Peak tailing and broadening are common issues that can compromise resolution and analytical accuracy. The causes can be either chemical or physical.
Root Causes and Solutions:
-
Chemical Interactions (Secondary Interactions):
-
Cause: Unwanted interactions between the analyte and active sites on the stationary phase, such as residual silanols on the silica support, can lead to peak tailing.[7] This is particularly prevalent for more polar aromatic alcohols.
-
Solution:
-
Mobile Phase Additives: As mentioned previously, adding a small amount of a competing acid or base (e.g., 0.1% TFA or DEA) can mask these active sites and improve peak symmetry.[6]
-
Change Alcohol Modifier: Sometimes, simply changing the alcohol modifier can improve peak shape. For instance, switching from isopropanol to ethanol has been shown to reduce tailing in some cases, even if it slightly decreases the separation factor.[5]
-
-
-
Physical and System Effects:
-
Cause: Extra-column band broadening is a significant contributor. This refers to any broadening that occurs outside of the column itself, such as in excessively long or wide-bore tubing, fittings, or the detector flow cell.[8]
-
Solution:
-
Cause: A slow detector data acquisition rate can artificially broaden peaks.[9]
-
Solution: Ensure the data collection rate is fast enough to capture at least 20-30 points across each peak.[9]
-
-
Column Overload:
-
Cause: Injecting too much sample mass (mass overload) or too large a sample volume (volume overload) can lead to peak distortion.[9][10]
-
Solution:
-
Reduce Injection Mass: Perform a dilution series of your sample and inject decreasing amounts. If the peak shape improves, you are likely experiencing mass overload.[10]
-
Reduce Injection Volume: If your sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. Try dissolving your sample in the mobile phase itself or reducing the injection volume.[2]
-
-
Summary of Peak Shape Troubleshooting:
| Problem | Potential Cause | Primary Solution | Secondary Actions |
| Peak Tailing | Secondary interactions with silanols | Add acidic/basic modifier (0.1%)[6] | Change alcohol modifier (e.g., IPA to EtOH)[5] |
| Peak Broadening | Extra-column volume | Minimize tubing length and diameter[8] | Check fittings for dead volume[8] |
| Slow data acquisition rate | Increase detector data rate[9] | ||
| Fronting/Tailing | Column Overload | Reduce injection mass/volume[9][10] | Dissolve sample in mobile phase[2] |
Issues with Preparative Scale-Up (HPLC & SFC)
Question: My analytical separation looks great, but when I scale up to a preparative column, I'm losing resolution and purity. What am I doing wrong?
Answer: Scaling from analytical to preparative chromatography is not always linear and presents unique challenges. The goal shifts from resolution to throughput and purity.
Key Considerations for Scale-Up:
-
Column Overload is Intentional, but Must be Optimized: In preparative chromatography, you intentionally overload the column to maximize throughput. However, this must be done systematically.
-
Actionable Insight: Perform loading studies on your analytical column to determine the maximum sample mass that can be loaded while still achieving the desired separation. This will inform the loading on your preparative column.
-
-
Supercritical Fluid Chromatography (SFC) as a Powerful Alternative: For preparative chiral separations, SFC is often superior to HPLC.[11]
-
Advantages of SFC:
-
Higher Throughput: The low viscosity of supercritical CO2 allows for much higher flow rates, shortening run times.[11]
-
Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a "greener" and more cost-effective technology.[12]
-
Easier Fraction Recovery: The CO2 mobile phase vaporizes upon depressurization, leaving the purified compound in the small volume of co-solvent, which simplifies downstream processing.[13]
-
-
-
Maintaining Resolution:
-
Linear Velocity: Ensure the linear velocity of the mobile phase is kept constant when scaling up. This is a critical parameter for maintaining chromatographic performance.
-
Sample Solubility: Poor solubility of the aromatic alcohol in the mobile phase can be a major issue at the high concentrations used in preparative work.[12]
-
Actionable Insight for SFC: SFC can sometimes handle compounds with poor solubility better than HPLC.[12]
-
-
Workflow for Preparative Scale-Up Decision:
Caption: Decision workflow for preparative scale-up of chiral separations.
Section 2: Non-Chromatographic Purification Challenges
While chromatography is dominant, other purification methods like recrystallization can be employed, especially for diastereomeric derivatives.
Challenges with Enantioselective Recrystallization
Question: Can I directly recrystallize a racemic aromatic alcohol to get a single enantiomer?
Answer: Direct crystallization of enantiomers from a racemic mixture is a rare phenomenon known as spontaneous resolution and is generally not a practical laboratory method. A more common approach is to use a resolving agent.
Diastereomeric Salt Formation and Recrystallization:
-
The Principle: This classic resolution technique involves reacting the racemic aromatic alcohol with an enantiomerically pure chiral resolving agent (often a chiral acid) to form a pair of diastereomers.[14]
-
Separation: Diastereomers have different physical properties, including solubility.[15] This difference allows for their separation by fractional crystallization.
-
Liberation of the Enantiomer: After separating the desired diastereomer, a chemical reaction (e.g., hydrolysis) is used to remove the chiral resolving agent, yielding the enantiomerically pure aromatic alcohol.[14]
Troubleshooting Diastereomeric Recrystallization:
-
Problem: No crystal formation or formation of an oil.
-
Problem: Low yield of the desired diastereomer.
-
Cause: The solubility difference between the two diastereomers may not be large enough in the chosen solvent system.
-
Solution: Screen a variety of solvents to find one that maximizes the solubility difference. This is often an empirical process.
-
Section 3: Analyte Stability and Purity
Risk of Racemization
Question: Is it possible for my chiral aromatic alcohol to racemize during purification?
Answer: Yes, racemization (the conversion of one enantiomer into an equal mixture of both, resulting in a loss of optical activity) can be a significant issue under certain conditions.
Conditions Promoting Racemization:
-
Harsh pH: Strongly acidic or basic conditions can catalyze racemization, especially if the chiral center is adjacent to the aromatic ring and the hydroxyl group, as this can stabilize a carbocation or other planar intermediate.
-
Mitigation: When using mobile phase additives in chromatography, use the lowest effective concentration (typically 0.1%).[6] Avoid prolonged exposure to strong acids or bases during workup and purification steps.
-
-
Elevated Temperatures: High temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
Mitigation: During chromatographic separations, maintain a constant and moderate column temperature (e.g., 25-40°C).[2] For recrystallizations, avoid unnecessarily prolonged heating.
-
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase (CSP) is best for aromatic alcohols? A1: There is no single "best" CSP. However, polysaccharide-based CSPs (e.g., Daicel CHIRALPAK® and CHIRALCEL® series) have demonstrated broad success for the separation of aromatic alcohols and are an excellent starting point for screening.[2]
Q2: What is the difference between normal-phase and reversed-phase chiral chromatography? A2: Normal-phase chromatography uses a non-polar mobile phase (like hexane/alcohol) with a polar stationary phase. It is the most common mode for chiral separations on polysaccharide CSPs.[5] Reversed-phase chromatography uses a polar mobile phase (like water/acetonitrile/methanol) with a non-polar stationary phase and is typically used with immobilized polysaccharide or other specialty CSPs.[17]
Q3: My column performance is degrading over time. What should I do? A3: Column degradation can be caused by the irreversible adsorption of impurities from your sample or by using incompatible solvents.[18] Always use a guard column to protect your analytical column. If performance degrades, try flushing the column with a strong, compatible solvent (check the manufacturer's instructions). For immobilized columns, stronger solvents like THF or DMF can sometimes be used for cleaning.[18]
Q4: Can I use the same chiral column for both normal-phase and reversed-phase methods? A4: This depends entirely on the type of CSP. "Immobilized" polysaccharide CSPs are covalently bonded to the silica and are compatible with a wide range of solvents, allowing them to be switched between normal-phase, reversed-phase, and SFC modes. "Coated" CSPs are physically adsorbed onto the silica and can be damaged by certain "forbidden" solvents, so you must strictly adhere to the manufacturer's guidelines.[19]
References
- Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral St
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC. [Link]
- Video Notes LC Troubleshooting Series Peak Broadening. Agilent. [Link]
- The effect of mobile phase composition on the chiral separation of compounds.
- Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase.
- A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review. [Link]
- Prep SFC chiral.
- Chiral HPLC Method Development. I.B.S.®. Analytical. [Link]
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
- Preparative supercritical fluid chromatography: A powerful tool for chiral separations.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Preparative Purification of Aroma Components Using a Supercritical Fluid chrom
- HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
- Chiral HPLC column selection and method development guide. Bioanalysis Zone. [Link]
- Effect of mobile phase additive on chiral separation.
- Trouble with chiral separations.
- CHIRAL STATIONARY PHASES. Regis Technologies. [Link]
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
- CHIRAL Handbook. BGB Analytik. [Link]
- Agilent LC Troubleshooting Series Part 3 Peak Broadening. YouTube. [Link]
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
- New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. PubMed. [Link]
- Chiral alcohol separ
- Racemic Mixtures Separation Of Enantiomers. Jack Westin. [Link]
- Chiral resolution. Wikipedia. [Link]
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
- Enantioselective Preparation of Secondary Alcohols and Amines. Organic Chemistry Portal. [Link]
- Purification of aromatic alcohols.
- The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. [Link]
- Recrystallization-1.pdf. University of Pennsylvania. [Link]
- Recrystallization.
Sources
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jackwestin.com [jackwestin.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 18. chiraltech.com [chiraltech.com]
- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
How to remove the (S)-enantiomer from a mixture of 1-(3-Bromophenyl)ethanol
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for a common challenge in chiral synthesis: the removal of the (S)-enantiomer from a racemic mixture of 1-(3-Bromophenyl)ethanol to isolate the desired (R)-enantiomer. This guide is structured in a flexible question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving a racemic mixture of 1-(3-Bromophenyl)ethanol?
A1: There are three main strategies to separate the enantiomers of 1-(3-Bromophenyl)ethanol. The choice of method depends on factors such as the scale of the separation, available equipment, cost, and desired purity.
-
Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase, to selectively acylate one enantiomer (usually the R-enantiomer) at a faster rate than the other.[1] This leaves the unreacted (S)-enantiomer and the acylated (R)-enantiomer, which can then be separated based on their different chemical properties (e.g., by column chromatography).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to physically separate the two enantiomers as they pass through the column.[2][3]
-
Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric derivatives.[4][5] Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization.[4]
Method Selection and Initial Troubleshooting
Q2: I need to resolve a multi-gram quantity of 1-(3-Bromophenyl)ethanol. Which method is most suitable?
A2: For multi-gram scale resolutions, Enzymatic Kinetic Resolution or Classical Resolution are generally more practical and cost-effective than preparative chiral HPLC.
-
Enzymatic resolution is often preferred for its high selectivity and mild reaction conditions. However, it's important to note that a standard kinetic resolution has a maximum theoretical yield of 50% for each enantiomer.[6]
-
Classical resolution can also be scaled up effectively. The success of this method is highly dependent on finding a suitable chiral resolving agent that forms a crystalline salt with one of the enantiomers.
Q3: My enzymatic resolution has stalled at a low conversion rate. What are the likely causes?
A3: Several factors can lead to low conversion in enzymatic resolutions:
-
Enzyme Inhibition: The product, or even the substrate at high concentrations, can inhibit the enzyme. Try running the reaction at a lower substrate concentration.
-
Enzyme Deactivation: The enzyme may be denaturing over time due to factors like temperature, pH, or the presence of certain organic solvents. Ensure the reaction conditions are optimal for the specific lipase being used.
-
Reversibility of the Reaction: Transesterification reactions can be reversible. Using an acyl donor like vinyl acetate helps to drive the reaction forward, as the leaving group tautomerizes to acetaldehyde, an irreversible step.[6]
-
Mass Transfer Limitations: If using an immobilized enzyme, ensure adequate stirring to minimize mass transfer limitations between the bulk solution and the enzyme surface.
In-Depth Experimental Guides & Troubleshooting
Guide 1: Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a highly effective method for resolving secondary alcohols. The following protocol is a robust starting point for the resolution of 1-(3-Bromophenyl)ethanol using Candida antarctica Lipase B (CALB), a widely used and versatile enzyme.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution of 1-(3-Bromophenyl)ethanol.
Detailed Protocol: EKR of 1-(3-Bromophenyl)ethanol
-
Reaction Setup: In a sealed flask, dissolve racemic 1-(3-Bromophenyl)ethanol (1.0 eq) in n-hexane.
-
Add Reagents: Add vinyl acetate (3.0 eq) as the acyl donor.
-
Initiate Reaction: Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture. A typical loading is 10-20 mg of enzyme per mL of solvent.
-
Incubation: Stir the reaction mixture at a controlled temperature, for instance, 42°C.[1]
-
Monitoring: Monitor the progress of the reaction by taking small aliquots, filtering off the enzyme, and analyzing by chiral HPLC (see Guide 2 for analytical method). The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess (ee) of both the remaining alcohol and the formed ester.
-
Work-up: Once the desired conversion is reached, remove the enzyme by filtration. The enzyme can often be washed and reused.
-
Separation: Evaporate the solvent under reduced pressure. The resulting mixture of the (S)-alcohol and the (R)-acetate can be separated by standard silica gel column chromatography.
EKR Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Enantioselectivity (Low ee) | Incorrect enzyme or reaction conditions. | Screen other lipases. Optimize temperature; lower temperatures can sometimes increase selectivity. |
| Reaction is too slow | Insufficient enzyme activity or poor mixing. | Increase enzyme loading. Ensure vigorous stirring, especially with immobilized enzymes. |
| Yield of desired enantiomer is below 50% | Reaction went past 50% conversion. | Monitor the reaction more frequently and stop it precisely at 50% conversion. |
Guide 2: Chiral HPLC Analysis and Purification
Chiral HPLC is essential for determining the enantiomeric excess of your resolved products and can also be used for small-scale preparative separation.
Workflow for Chiral HPLC Method Development
Caption: A systematic approach to developing a chiral HPLC separation method.
Analytical HPLC Protocol for 1-(3-Bromophenyl)ethanol
This method is based on a reported separation for the closely related 1-(3'-bromophenyl)ethanol, which should be directly applicable.[7]
-
Column: CHIRALCEL OB-H
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) = 90:10 (v/v)
-
Flow Rate: 0.6 mL/min
-
Detection: UV at 210 nm
-
Temperature: 25°C
-
Expected Retention Times: The (S)-enantiomer is expected to elute first.[7]
Chiral HPLC Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor or No Resolution | Incorrect mobile phase composition or column. | Systematically vary the percentage of the alcohol modifier (e.g., try 95:5 and 80:20 Hexane/IPA). If still unsuccessful, screen other chiral columns (e.g., polysaccharide-based like CHIRALPAK series).[8] |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | For acidic or basic analytes, adding a small amount of an acidic (e.g., 0.1% Trifluoroacetic Acid) or basic (e.g., 0.1% Diethylamine) modifier to the mobile phase can improve peak shape.[8] |
| High Backpressure | Blockage in the system or high mobile phase viscosity. | Check for blockages. Ensure the flow rate is appropriate for the column dimensions.[9] |
Guide 3: Classical Resolution via Diastereomeric Salt Formation
This classical approach relies on the differential solubility of diastereomeric salts. For an alcohol like 1-(3-Bromophenyl)ethanol, it must first be derivatized to an acid, for example, by reacting it with phthalic anhydride to form a half-ester.[10] However, a more direct approach for structurally similar compounds is to use a chiral resolving agent that can interact with the alcohol directly, though this is less common. A more robust method involves derivatization.
Workflow for Classical Resolution
-
Derivatization: React the racemic 1-(3-Bromophenyl)ethanol with an achiral dicarboxylic anhydride (e.g., succinic anhydride) to form the corresponding racemic hemiester.
-
Salt Formation: Dissolve the racemic hemiester in a suitable solvent and add a stoichiometric amount (e.g., 0.5 equivalents) of an enantiomerically pure chiral base. A good candidate would be an amine like (S)-(-)-1-Phenylethylamine.
-
Crystallization: The two diastereomeric salts will have different solubilities. Induce crystallization, often by slow cooling or evaporation of the solvent. One diastereomer should preferentially crystallize out of the solution.
-
Isolation: Isolate the crystalline diastereomeric salt by filtration.
-
Liberation of Enantiomer: Treat the isolated salt with an acid to protonate the carboxylate and a base to neutralize the chiral amine, allowing for the separation and recovery of the enantiomerically enriched hemiester.
-
Hydrolysis: Hydrolyze the hemiester to yield the enantiomerically pure 1-(3-Bromophenyl)ethanol.
Classical Resolution Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No Crystallization Occurs | Salts are too soluble in the chosen solvent. | Screen a variety of solvents with different polarities. Try using an anti-solvent to induce precipitation. |
| Both Diastereomers Precipitate (Oiling Out) | Poor solubility difference between diastereomers in the chosen solvent. | Experiment with different chiral resolving agents. Sometimes derivatives of tartaric acid, like dibenzoyltartaric acid, offer better crystallization properties.[11] |
| Low Diastereomeric Excess (de) in Crystals | The solubility difference is small. | Perform multiple recrystallizations of the diastereomeric salt to improve its purity. |
References
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Rational Enhancement of the Enantioselectivity of Candida Antarctica Lipase B in Kinetic Resolution of N-(2-ethyl-6-methylphenyl). [Link]
- Chiral Operating Conditions for Normal Phase Columns. MZ-Analysentechnik. [Link]
- Instruction Manual for CHIRALCEL OD-H, CHIRALCEL OJ-H Columns.
- Supporting Information for Asymmetric reduction of ketones using a tethered-Ru(II) catalyst in water. The Royal Society of Chemistry. [Link]
- Diastereomeric recrystalliz
- Column description - HPLC.
- Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. [Link]
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. PubMed. [Link]
- INSTRUCTION MANUAL FOR CHIRALCEL OD-H and CHIRALCEL OJ-H. Chiral Technologies. [Link]
- Strategies for chiral separation: from racem
- Chiral Resolution Screening. Onyx Scientific. [Link]
- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. MDPI. [Link]
- Chiral HPLC Separ
- Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acyl
- Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
- Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
- Resolution of P-Heterocycles with Tartaric Acid Derivatives.
- Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. PubMed. [Link]
- The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH. [Link]
- Candida antarctica Lipase A-Based Enantiorecognition of a Highly Strained 4-Dibenzocyclooctynol (DIBO) Used for PET Imaging. MDPI. [Link]
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Enzymatic kinetic resolution of the racemic alcohol...
- Chiral resolution. Wikipedia. [Link]
- Crystal Structure of Candida antarctica Lipase B with a Put
- Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. [Link]
- Kinetic Resolutions. UT Southwestern Medical Center. [Link]
- The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH. [Link]
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
Sources
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ct-k.com [ct-k.com]
- 10. onyxipca.com [onyxipca.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Asymmetric Hydrogenation of Ketones
Welcome to the technical support center for asymmetric hydrogenation of ketones. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot the common challenges encountered in this critical synthetic transformation. Asymmetric hydrogenation is a powerful tool for creating chiral alcohols, but its success hinges on meticulous control over numerous parameters.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose issues, understand the underlying chemistry, and optimize your reactions for high conversion and enantioselectivity.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common high-level problems encountered during the asymmetric hydrogenation of ketones.
Q1: My reaction shows low or no conversion. What are the first things I should check?
Low conversion is a frequent issue that can typically be traced back to one of three areas: the catalyst's activity, the purity of your reagents and solvents, or the reaction setup itself.
-
Catalyst Inactivity: The catalyst may not have been activated properly or may have decomposed. Many common ruthenium, rhodium, and iridium catalysts require in situ activation.[3][4] For instance, Ru(II) precursors like RuCl₂(diphosphine)(diamine) often need a base to form the active Ru-H species.[4] Ensure your activation protocol is correct and that the catalyst has been handled under strictly inert conditions.
-
System Impurities: Trace amounts of oxygen, water, or impurities in the substrate or solvent can act as catalyst poisons. Oxygen can lead to the oxidation and deactivation of the metal center and phosphine ligands. Ensure all solvents are rigorously degassed and that the substrate is pure.
-
Improper Reaction Conditions: Check the hydrogen pressure, temperature, and agitation rate. Insufficient hydrogen pressure or poor mixing can make the reaction mass-transfer limited, leading to slow or incomplete conversion.
A logical workflow for diagnosing low conversion is essential.
Caption: Troubleshooting workflow for low reaction conversion.
Q2: My conversion is high, but the enantiomeric excess (ee) is poor. What are the likely causes?
Achieving low enantioselectivity despite good conversion points toward issues with the chiral environment of the catalyst or the presence of a competing, non-selective reaction pathway.
-
Incorrect Catalyst/Ligand Choice: The chiral ligand is the primary determinant of enantioselectivity. The chosen ligand may not be suitable for your specific ketone substrate due to steric or electronic mismatch. A screening of different chiral ligands is often necessary.[1] For example, while BINAP-based ligands are broadly effective, some substrates may require different backbones like SEGPHOS or ligands with different electronic properties.[5]
-
Catalyst Deactivation/Decomposition: The chiral ligand or the active catalyst complex can degrade during the reaction, leading to the formation of achiral or racemic catalytic species that reduce the overall ee.[6] This can be caused by impurities or excessive temperatures.
-
Solvent Effects: The solvent plays a crucial role in stabilizing the key transition state. A change in solvent can alter the catalyst's conformation and, consequently, its enantioselectivity. Protic solvents like methanol and isopropanol are often superior to aprotic solvents for many Ru- and Ir-catalyzed systems.[4][7]
-
Base Concentration: For base-activated systems, the concentration of the base can be critical. An optimal concentration often exists; too little base leads to slow activation, while too much can sometimes decrease both the rate and selectivity.[8][9]
| Parameter | Potential Impact on Enantioselectivity (ee) | Recommended Action |
| Chiral Ligand | Primary driver of ee. Mismatch leads to poor facial discrimination. | Screen a library of ligands (e.g., varying steric bulk, electronics). |
| Solvent | Affects catalyst solubility, conformation, and transition state stability. | Test polar protic (MeOH, EtOH, iPrOH) and aprotic solvents.[7][10] |
| Temperature | Higher temperatures can reduce selectivity by allowing access to higher-energy, less-selective transition states. | Run the reaction at the lowest temperature that affords a reasonable rate. |
| Base | Can influence the structure of the active catalyst and reaction mechanism.[8] | Screen different bases (e.g., t-BuOK, K₂CO₃, DBU) and optimize concentration. |
Caption: Key parameters influencing enantioselectivity.
Section 2: Deep Dive into Specific Pitfalls
This section explores specific, technical challenges and provides detailed, mechanism-grounded solutions.
Q3: I suspect my catalyst is deactivating. How can I confirm this and what can I do to prevent it?
Catalyst deactivation is a common pitfall, often manifesting as a reaction that starts well but then stalls before reaching full conversion.[6]
Confirmation:
-
Kinetic Monitoring: Take aliquots from the reaction at regular intervals and analyze them for both conversion and ee. If the reaction rate slows dramatically or stops while significant starting material remains, deactivation is likely.
-
Catalyst Recharge Experiment: If the reaction has stalled, carefully introduce a second charge of the catalyst under inert conditions. If the reaction restarts, it strongly suggests the initial catalyst charge lost its activity.
Prevention Strategies:
-
Substrate Purification: Many functional groups can coordinate to the metal center and act as inhibitors or poisons. Common culprits include sulfur-containing compounds, strongly coordinating amines, and certain halides. Purifying the substrate by column chromatography, distillation, or recrystallization is crucial.
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction. Use freeze-pump-thaw cycles for degassing solvents.[3]
-
Avoid Dimerization: In some homogeneous systems, catalytically active monomers can form inactive dimers or trimers.[5] Running the reaction at a slightly higher dilution or modifying the ligand structure can sometimes mitigate this.
-
Temperature Control: Avoid unnecessarily high temperatures, which can accelerate ligand decomposition or metal agglomeration.
Caption: Competing pathways: productive catalysis vs. deactivation.
Q4: My substrate is a β-ketoester. Are there special considerations for this class of compounds?
Yes, β-ketoesters are excellent substrates for asymmetric hydrogenation but have unique characteristics. The mechanism for their reduction by Ru-BINAP systems is well-studied and involves an outer-sphere pathway where the substrate does not directly coordinate to the metal center.[5]
-
Keto-Enol Tautomerism: β-ketoesters exist in equilibrium with their enol form. The hydrogenation typically proceeds through the keto tautomer. While enolization is usually rapid, factors that heavily favor the enol form might affect reaction rates.[11]
-
Acid/Base Sensitivity: The reaction can be highly sensitive to additives. For instance, trace amounts of strong acid have been shown to dramatically accelerate some Ru-BINAP catalyzed hydrogenations of β-ketoesters, allowing for very high substrate-to-catalyst ratios.[5][11] Conversely, basic impurities in the substrate or solvent can hinder reactions that are designed to run under neutral or acidic conditions.
-
Chelation Control (for other functional groups): If the β-ketoester contains other coordinating groups, these can interact with the catalyst. This can either be beneficial (directing the hydrogenation) or detrimental (acting as an inhibitor).
Q5: How do I choose between Ruthenium, Rhodium, and Iridium catalysts?
The choice of metal is substrate-dependent, and each has its strengths.
-
Ruthenium (Ru): Ru-diphosphine/diamine catalysts, pioneered by Noyori, are exceptionally versatile and effective for a wide range of functionalized and simple ketones.[4][6][8] They are often the first choice for aromatic and β-ketoester substrates.
-
Rhodium (Rh): While highly effective for the asymmetric hydrogenation of olefins, Rh catalysts are generally less common for ketones. However, specific Rh(III) complexes are very efficient for asymmetric transfer hydrogenation (ATH) of ketones, particularly in aqueous media.[12][13]
-
Iridium (Ir): Iridium catalysts, often featuring P,N or P,N,O-type ligands, have emerged as extremely active and stable catalysts, particularly for simple, unfunctionalized ketones and challenging substrates.[7][14][15][16] They can achieve very high turnover numbers (TONs) and are sometimes more robust than their ruthenium counterparts.
| Metal Catalyst | Typical Substrates | Key Features |
| Ruthenium (Ru) | Aromatic ketones, β-ketoesters, functionalized ketones.[17] | Broad scope, well-understood mechanisms, high enantioselectivity.[8] |
| Rhodium (Rh) | Ketones (primarily in Transfer Hydrogenation).[12][18] | Excellent for ATH, often works well in aqueous solutions. |
| Iridium (Ir) | Simple aryl ketones, challenging/hindered ketones.[7][14] | High activity and stability (high TONs), effective for less-functionalized substrates.[15] |
Caption: Comparative guide for catalyst metal selection.
Section 3: Protocols and Analytical Guidance
Protocol 1: General Procedure for Asymmetric Hydrogenation of Acetophenone
This protocol is a representative example using a Ru-based catalyst system and should be adapted based on the specific catalyst and substrate used.[3]
Apparatus: A flame-dried Schlenk flask and a stainless-steel autoclave or high-pressure reactor.
Procedure:
-
Reaction Setup (under Inert Atmosphere): a. In a glovebox or under a stream of argon, add the catalyst precursor (e.g., RuCl₂[(S)-TolBINAP][(S,S)-DPEN]) (0.001 to 0.01 mol%) to the Schlenk flask. b. Add purified acetophenone (1.0 equiv) and freshly degassed 2-propanol (to desired concentration, e.g., 0.5 M).
-
Degassing: a. If not performed in a glovebox, seal the flask and perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Catalyst Activation: a. Prepare a solution of a base, such as 1 M t-BuOK in 2-propanol. b. Add the required amount of base (e.g., 1.5 equiv relative to the Ru catalyst) to the reaction mixture via syringe. The solution may change color, indicating complex formation.
-
Hydrogenation: a. Quickly transfer the solution via cannula to the autoclave, which has been previously purged with argon. b. Seal the autoclave. Purge the headspace with H₂ gas 3-5 times. c. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 atm) and begin vigorous stirring. d. Maintain the reaction at the specified temperature (e.g., 30 °C) and monitor for completion by TLC, GC, or HPLC.
-
Work-up and Analysis: a. Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. b. Open the reactor and quench the reaction if necessary (e.g., with a small amount of acetic acid). c. Remove the solvent under reduced pressure. d. Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC.[19][20]
Q6: My ee analysis seems inconsistent. What are the best practices for determining enantiomeric excess?
Accurate ee determination is critical for evaluating reaction success. Inconsistent results can stem from analytical method issues or sample work-up.[19]
Best Practices:
-
Method Selection: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards for ee determination.[20] They provide excellent separation and accurate quantification of enantiomers.
-
Column Choice: Select a chiral stationary phase appropriate for your analyte. For chiral alcohols, columns based on cyclodextrin or polysaccharide derivatives are common.
-
Racemic Standard: Always prepare and run a racemic standard of your product to confirm peak identification and ensure baseline separation of the two enantiomers. The racemic product can be synthesized by hydrogenation using a non-chiral catalyst (e.g., Pd/C) or by reduction with NaBH₄.
-
Avoid Enantiomeric Enrichment during Work-up: Be aware that standard purification techniques like chromatography or crystallization can sometimes lead to unintentional enrichment of one enantiomer, giving a false reading of the reaction's true selectivity. Whenever possible, determine the ee on a crude, unpurified sample.
-
Alternative Methods: While less common for routine analysis, Nuclear Magnetic Resonance (NMR) using chiral solvating agents or chiral shift reagents can also be used to determine ee.[19]
References
- Chiral Catalyst Deactivation during the Asymmetric Hydrogen
- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
- The effect of different solvents for the asymmetric hydrogenation of...
- Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. PubMed. [Link]
- Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
- Asymmetric hydrogen
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. NIH. [Link]
- Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. [Link]
- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-diamine-rutheniumII Complexes. PubMed. [Link]
- Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. PubMed. [Link]
- Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. Organic Letters. [Link]
- Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
- Cobalt-catalyzed asymmetric hydrogenation of ketones: A remarkable additive effect on enantioselectivity.
- (PDF) Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species.
- High activity iridium catalyst for the asymmetric hydrogenation of aromatic ketones.
- Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in w
- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes.
- Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. The Journal of Chemical Physics. [Link]
- Determination of enantiomeric excess. University of Birmingham. [Link]
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. [Link]
- Module 6 Hydrogen
- Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement.
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. [Link]
- (PDF) Asymmetric Hydrogenation of Activated Ketones.
- Challenging the Major/Minor Concept in Rh-Catalyzed Asymmetric Hydrogenation.
- Asymmetric transfer hydrogenation of ketones with chiral Ru and Rh catalysts.
- Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. [Link]
- Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. University of Alicante. [Link]
Sources
- 1. ethz.ch [ethz.ch]
- 2. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. archive.nptel.ac.in [archive.nptel.ac.in]
- 18. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 19. Determination of enantiomeric excess [ch.ic.ac.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Chiral HPLC Separation of 1-(3-Bromophenyl)ethanol Enantiomers
Welcome to the technical support center for the chiral separation of 1-(3-Bromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and achieve robust, reproducible enantioselective separation of this critical chiral intermediate.
Introduction to the Challenge
1-(3-Bromophenyl)ethanol is a chiral alcohol whose enantiomers can serve as key building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry at the chiral center is often critical to the final product's efficacy and safety, making accurate determination of enantiomeric purity essential.[1] Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis, but achieving baseline resolution of the enantiomers can be a complex task requiring careful optimization of the stationary and mobile phases.[2] This guide provides a systematic approach to method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best suited for separating 1-(3-Bromophenyl)ethanol enantiomers?
A1: For aromatic alcohols like 1-(3-Bromophenyl)ethanol, polysaccharide-based chiral stationary phases are the most successful and widely recommended starting point.[3][4][5] Specifically, derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent enantioselectivity for this class of compounds due to a combination of steric fit, hydrogen bonding, and π-π interactions.[4] Columns like Lux Cellulose-1 or Chiralcel OD-H are excellent candidates for initial screening.[4][6][7]
Q2: What are the recommended starting mobile phase conditions?
A2: Normal phase chromatography is typically the most effective mode for separating chiral alcohols. A common starting mobile phase is a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). A good starting point would be 90:10 (v/v) n-Hexane:Isopropanol .[6] The concentration of the alcohol modifier is a critical parameter to adjust for optimizing retention and resolution.
Q3: My peaks are not separating at all. What should I do first?
A3: If you observe no separation (a single peak), the first step is to confirm that your column and system are functioning correctly with a known chiral standard. If the system is fine, the issue is a lack of enantiorecognition under the current conditions. Before abandoning the column, systematically vary the alcohol modifier percentage in the mobile phase (e.g., try 95:5, 80:20, and 70:30 n-Hexane:Isopropanol). Sometimes, a small change in polarity can induce separation. If this fails, screening other polysaccharide-based CSPs is the next logical step.[8]
Q4: I'm seeing peak splitting or shoulders on my peaks. What's causing this?
A4: Peak splitting can arise from several issues. First, ensure your sample is fully dissolved in the mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause distortion.[9] If all peaks in your chromatogram are split, it could indicate a physical problem with the column, such as a void or a blocked frit.[10] If only the analyte peak is split, and it's not due to co-elution of an impurity, it might be related to on-column interactions. Adjusting the mobile phase, for instance by trying ethanol instead of isopropanol, or lowering the temperature, can sometimes resolve this.
Method Development and Optimization Workflow
A logical, step-by-step approach is crucial for efficient method development. The following workflow is recommended for the chiral separation of 1-(3-Bromophenyl)ethanol.
Caption: Workflow for Chiral Method Development
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Symptom: The two enantiomer peaks are co-eluting or are only visible as a single broad peak or a peak with a slight shoulder.
| Potential Cause | Explanation & Causality | Recommended Action & Protocol |
| Inappropriate CSP | The chiral selector on the stationary phase does not have the necessary steric or interactive sites (e.g., hydrogen bonding, π-π) to differentiate between the two enantiomers. | Action: Screen a different CSP. If you started with a cellulose-based column (e.g., Lux Cellulose-1), try an amylose-based column (e.g., Lux Amylose-1) as they often provide complementary selectivity.[8] |
| Incorrect Mobile Phase Composition | The polarity of the mobile phase is either too high or too low, preventing effective interaction between the analyte and the CSP. A strong solvent can elute the enantiomers too quickly without allowing for chiral recognition, while a very weak solvent may lead to excessively long retention with poor peak shape. | Protocol: Modifier Optimization 1. Start with 90:10 Hexane:IPA. 2. Decrease the IPA percentage in steps (e.g., to 95:5, 98:2) to increase retention and interaction time. 3. If retention is too long, increase the IPA percentage (e.g., to 85:15, 80:20). 4. If IPA is not effective, switch the alcohol modifier to Ethanol and repeat the optimization. Ethanol can alter the hydrogen-bonding interactions and change selectivity.[11] |
| Temperature | Chiral separations are often enthalpically driven, meaning lower temperatures can increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution. | Action: Decrease the column temperature. Start at ambient (~25°C) and then try running the analysis at a lower temperature, such as 15°C or 10°C, using a column thermostat. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Peaks are asymmetrical, with a pronounced "tail" or "front."
| Potential Cause | Explanation & Causality | Recommended Action & Protocol |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to peak tailing as the excess analyte molecules travel through the column at different rates. | Protocol: Sample Dilution 1. Prepare a 1:10 and a 1:100 dilution of your sample. 2. Inject the diluted samples. 3. If peak shape improves significantly, the original sample was overloading the column. Determine the optimal sample concentration for your method. |
| Secondary Interactions | Residual acidic silanol groups on the silica support can interact with the alcohol functional group of the analyte, causing peak tailing. | Action: Add a mobile phase additive. For a neutral analyte like 1-(3-Bromophenyl)ethanol, this is less common, but if acidic or basic impurities are present, they can be addressed by adding a small amount (e.g., 0.1%) of trifluoroacetic acid (TFA) or diethylamine (DEA), respectively. |
| Column Contamination/Degradation | Accumulation of strongly retained impurities on the column can create active sites that cause peak tailing. Over time, the stationary phase itself can degrade. | Protocol: Column Washing 1. Disconnect the column from the detector. 2. Consult the manufacturer's instructions for recommended washing solvents. For many polysaccharide-based columns, flushing with a strong solvent like 100% Isopropanol or Ethanol can remove contaminants. Note: Never use solvents like THF or DCM on coated polysaccharide columns as they will irreversibly damage the phase.[12] |
Issue 3: Long Retention Times or High Backpressure
Symptom: The analysis time is excessively long, or the system pressure is approaching the upper limit.
| Potential Cause | Explanation & Causality | Recommended Action & Protocol |
| Mobile Phase Too Weak | The mobile phase has insufficient eluotropic strength to elute the analyte in a reasonable time. | Action: Increase the percentage of the alcohol modifier (IPA or Ethanol) in the mobile phase. This will decrease the retention time. |
| Low Flow Rate | The flow rate is set too low, leading to long analysis times. | Action: Increase the flow rate. For a standard 4.6 mm ID analytical column, a flow rate of 1.0 mL/min is typical. Ensure you do not exceed the column's maximum pressure limit.[9] |
| System or Column Blockage | High backpressure is a classic sign of a blockage, often in the column inlet frit or in the system tubing. | Protocol: Diagnose Blockage 1. Remove the column from the system and replace it with a union. If the pressure returns to normal, the blockage is in the column. 2. If the column is blocked, try back-flushing it (reversing the flow direction) at a low flow rate. 3. If back-flushing fails, the inlet frit may need to be replaced, or the column may be at the end of its life. |
Advanced Troubleshooting: Derivatization
If direct separation of 1-(3-Bromophenyl)ethanol proves challenging even after extensive screening, an indirect approach using derivatization can be employed. This involves reacting the alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column (e.g., a C18 column).
A more common strategy for challenging chiral separations is to derivatize the analyte with an achiral reagent to improve its interaction with the chiral stationary phase. For instance, reacting the alcohol to form a carbamate can enhance π-π interactions. A similar strategy was successfully used for a related compound, (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate, which was derivatized with methanol to form a stable methyl carbamate prior to chiral HPLC analysis.[1]
Caption: Derivatization Strategy for Enhanced Separation
References
- Phenomenex. Lux Cellulose-1. [Link]
- HPLC-MART. Lux Cellulose-1 - Phenomenex - Chiral. [Link]
- Phenomenex. Lux Cellulose-1 Chiral LC Columns. [Link]
- PubMed Central. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. [Link]
- Phenomenex.
- The Royal Society of Chemistry. Kinetic resolution of secondary alcohols with Burkholderia cepacia lipase immobilized on biodegradable ternary blend polymer. [Link]
- CrystEngComm (RSC Publishing). Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22. [Link]
- ResearchGate. Fig. S2 A Chromatogram of 1-phenylethanol (a) obtained by normal phase HPLC on Chiralcel OD column... [Link]
- Phenomenex.
- Phenomenex.
- ResearchGate. Enantioseparation of 1-(p-bromophenyl)
- Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. [Link]
- LCGC International.
- Daicel Chiral Technologies. Develop Chiral Separation Methods with Daicel's Immobilized Columns. [Link]
- PubMed.
- Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]
- MDPI.
- MDPI.
- Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. [Link]
- Aisberg. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethy... [Link]
- MDPI.
- MDPI.
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- 2. phx.phenomenex.com [phx.phenomenex.com]
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- 5. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
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- 7. researchgate.net [researchgate.net]
- 8. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
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- 12. chiraltech.com [chiraltech.com]
Troubleshooting guide for the synthesis of chiral alcohols
Welcome to the Technical Support Center for the Synthesis of Chiral Alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of asymmetric synthesis. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights to help you achieve high yields and excellent enantioselectivity in your reactions.
Section 1: Troubleshooting Low Enantioselectivity
Low enantiomeric excess (ee) is one of the most frequent hurdles in the synthesis of chiral alcohols. The root cause often lies in the subtle interplay between the catalyst, substrate, and reaction conditions.
Q1: My asymmetric reduction of a ketone is resulting in low enantiomeric excess (ee). What are the primary causes and how can I resolve this?
A1: Low ee can stem from several factors, including the catalyst system, reaction conditions, or substrate purity. A systematic approach is essential for diagnosis.[1]
Primary Causes & Solutions:
-
Catalyst and Ligand Issues:
-
Suboptimal Choice: The chiral catalyst or ligand may be ill-suited for your specific ketone. Steric and electronic properties of both the substrate and the catalyst must be compatible.
-
Catalyst Decomposition: Many asymmetric catalysts, particularly organometallic complexes like those used in Noyori-type hydrogenations, are sensitive to air and moisture.[1] Decomposition can lead to the formation of non-selective or less-selective catalytic species.
-
Incorrect Loading: Both excessively high and low catalyst loadings can negatively affect enantioselectivity. High concentrations can lead to catalyst aggregation, altering its chiral environment.
-
-
Reaction Condition Deficiencies:
-
Temperature: Higher temperatures can decrease the energy difference (ΔΔG‡) between the two diastereomeric transition states, leading to a loss of selectivity.[1][2] Generally, lower temperatures favor higher ee.[1][3][4]
-
Solvent Effects: The solvent plays a critical role by stabilizing the catalyst-substrate complex. A change in solvent polarity or coordinating ability can alter the geometry of the transition state.[1][5] Non-polar solvents often give different results than polar ones.
-
Pressure (for Hydrogenations): In catalytic hydrogenations, hydrogen pressure can influence reaction rates and, in some cases, selectivity.
-
-
Substrate & Reagent Purity:
Troubleshooting Workflow for Low Enantioselectivity
To systematically address low ee, follow this diagnostic workflow.
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Section 2: Addressing Poor Yield and Incomplete Conversion
Achieving high enantioselectivity is only half the battle; the reaction must also proceed to a high conversion to be synthetically useful.
Q2: My asymmetric hydrogenation is slow and gives a low yield, even after an extended reaction time. What are the likely causes?
A2: Poor conversion in asymmetric hydrogenations often points to catalyst deactivation or "poisoning."[7] This occurs when other substances in the reaction mixture bind to the catalyst's active site more strongly than the intended substrate, rendering it inactive.
Common Catalyst Poisons and Sources:
| Poison Class | Common Examples | Potential Source |
| Sulfur Compounds | Thiols, thioethers, disulfides | Contamination from starting materials or reagents. |
| Phosphorus Compounds | Phosphines, phosphites | Side products or unreacted ligands from catalyst prep. |
| Halogens | Chloride, Iodide | Residual salts or chlorinated solvents. |
| Strong Coordinating Amines | Pyridine, certain product amines | Can act as a product inhibitor by binding to the catalyst.[7] |
| Oxidizing Agents | Oxygen (air), peroxides | Leaks in the reaction setup, impure solvents. |
Troubleshooting Steps:
-
Ensure Reagent Purity: Use highly purified substrates and solvents. If catalyst poisoning is suspected, passing reagents through a plug of activated alumina or silica can remove polar impurities.
-
Maintain a Strictly Inert Atmosphere: Use Schlenk line or glovebox techniques to rigorously exclude air and moisture from the reaction. Purge solvents and the reaction vessel thoroughly with an inert gas (Argon or Nitrogen).
-
Investigate Product Inhibition: In some cases, the chiral amine or alcohol product can bind to the metal catalyst, inhibiting its activity.[7] Lowering the catalyst loading or running the reaction at a higher dilution may mitigate this effect.
-
Use a "Poison" Scavenger: In cases where the poison is known, a stoichiometric scavenger can sometimes be added. However, this is a less common and more advanced technique.
Section 3: Method-Specific FAQs
Different methods for chiral alcohol synthesis have unique challenges. This section addresses common issues with two widely used techniques: the Corey-Bakshi-Shibata (CBS) reduction and enzymatic reductions.
Q3: I am using a CBS (Corey-Bakshi-Shibata) reduction. Why is my enantioselectivity lower than reported in the literature?
A3: The CBS reduction, which uses a chiral oxazaborolidine catalyst, is a powerful tool but is highly sensitive to specific reaction parameters.[4][8]
-
Mechanism Insight: The reaction proceeds through a six-membered transition state where the ketone coordinates to the Lewis acidic boron of the catalyst-borane complex.[6] The stereochemical outcome is dictated by the preferential orientation of the ketone's large (RL) and small (RS) substituents to minimize steric clash with the catalyst's chiral framework.
Caption: Key steps in the CBS reduction mechanism.
Common Pitfalls:
-
Borane Source Quality: Commercially available solutions of BH₃•THF can contain trace amounts of borohydride species (BH₄⁻). These species can perform a non-selective, background reduction of the ketone, eroding the overall ee.[4] Using freshly opened bottles of high-purity borane reagents is recommended. Catecholborane is an alternative that can be effective at very low temperatures.[4][6]
-
Anhydrous Conditions: The presence of water can hydrolyze the borane reagent and interact with the catalyst, significantly diminishing enantioselectivity.[4][6] All glassware must be oven- or flame-dried, and anhydrous solvents must be used.
-
Temperature Control: Like other asymmetric reactions, CBS reductions are highly temperature-dependent. For optimal results, reactions are often run at low temperatures (e.g., -78 °C).[4][6]
Q4: My enzymatic reduction of a ketone is showing low activity and poor conversion. What can I do?
A4: Biocatalytic reductions using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are prized for their exquisite selectivity but require careful optimization of biological parameters.[9][10]
Key Factors for Optimization:
-
Cofactor Regeneration: These enzymes require a hydride source, typically from the expensive cofactor NADH or NADPH. For the reaction to be practical, this cofactor must be regenerated in situ.[10][11] A common and cost-effective method is the "substrate-coupled" approach, where a large excess of a co-substrate, like isopropanol, is added. The enzyme oxidizes the isopropanol to acetone, which in turn reduces the NAD(P)⁺ back to NAD(P)H.[10][11][12] If this system is inefficient, a secondary enzyme system (e.g., glucose/glucose dehydrogenase) may be needed.[10]
-
Substrate Inhibition/Solubility: Many organic ketones have low solubility in the aqueous buffers required for enzymatic reactions, limiting the reaction rate.[13] Furthermore, high concentrations of the ketone substrate can sometimes inhibit or denature the enzyme.
-
pH and Temperature: Every enzyme has an optimal pH and temperature range for activity. Deviating from this can lead to slow reactions or enzyme denaturation. Consult the technical data sheet for your specific enzyme. While moderate temperature increases can sometimes accelerate the reaction, excessive heat will destroy the catalyst.[14]
Section 4: Purification and Analysis
Properly purifying the product and accurately measuring its enantiomeric excess are critical final steps.
Q5: How do I accurately determine the enantiomeric excess (ee) of my chiral alcohol product?
A5: The most reliable and widely used methods for determining ee are chromatographic.[15][16]
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to separate and elute at different times. The ratio of the peak areas corresponds directly to the ratio of the enantiomers.
-
NMR Spectroscopy with Chiral Derivatizing Agents: The chiral alcohol can be reacted with an enantiomerically pure chiral reagent (like Mosher's acid) to form a mixture of diastereomers.[17] Diastereomers have different chemical properties and will show distinct signals in an NMR spectrum (e.g., ¹H or ¹⁹F NMR), allowing for quantification.[18][19]
Important Note: It is crucial to ensure that the purification process itself does not inadvertently lead to racemization or enrichment of one enantiomer.[15] Always determine the ee on the final, purified sample.
References
- Title: Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy Source: ACS Public
- Title: Engineering ketoreductases for the enantioselective synthesis of chiral alcohols Source: Chemical Communic
- Title: Enantioselective synthesis strategies to prepare chiral tertiary alcohols Source: ResearchG
- Title: Insights into temperature controlled enantioselectivity in asymmetric c
- Title: Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases Source: MDPI URL:[Link]
- Title: Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment Source: Journal of Chemical Educ
- Title: Chiral tert-butyl-BIMP Catalyst Enables Enantioselective[9][18]-Wittig Rearrangement for Homoallylic Tertiary Alcohol Synthesis Source: GeneOnline News URL:[Link]
- Title: Corey–Itsuno reduction Source: Wikipedia URL:[Link]
- Title: Solvent effects in homogeneous asymmetric catalysis Source: RSC Publishing URL:[Link]
- Title: Ketone Reduction Source: Wordpress URL:[Link]
- Title: High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening Source: PubMed URL:[Link]
- Title: Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction Source: ACS Public
- Title: Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents Source: MDPI URL:[Link]
- Title: Corey-Bakshi-Shibata Reduction: Mechanism & Examples Source: NROChemistry URL:[Link]
- Title: Determination of enantiomeric excess Source: University of B
- Title: 6.8: Resolution: Separation of Enantiomers Source: Chemistry LibreTexts URL:[Link]
- Title: Catalyst poisoning experiments Source: ResearchG
- Title: Engineering ketoreductases for the enantioselective synthesis of chiral alcohols Source: Chemical Communic
- Title: Enantioselective reduction of ketones Source: Wikipedia URL:[Link]
- Title: Optical Purity and Enantiomeric Excess Source: Master Organic Chemistry URL:[Link]
- Title: Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer Source: ACS C
- Title: Toward preparative resolution of chiral alcohols by an organic chemical method Source: ResearchG
- Title: Asymmetric Routes to Chiral Secondary Alcohols Source: Pharmaceutical Technology URL:[Link]
- Title: Asymmetric reduction of ketones and β-keto esters by (S)
- Title: Asymmetric Hydrogenation Source: University of Regensburg URL:[Link]
- Title: Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols Source: Journal of Physical Science URL:[Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. ethz.ch [ethz.ch]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 11. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. jps.usm.my [jps.usm.my]
- 15. Determination of enantiomeric excess [ch.ic.ac.uk]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning in the Asymmetric Synthesis of (R)-1-(3-Bromophenyl)ethanol
Welcome to the Technical Support Center for the asymmetric synthesis of (R)-1-(3-Bromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst performance, with a specific focus on catalyst poisoning. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing Catalyst Poisoning
This section addresses common questions regarding unexpected results in the synthesis of this compound, helping you to diagnose potential catalyst poisoning.
Q1: My reaction has stalled, or the conversion is significantly lower than expected. Is catalyst poisoning the cause?
A1: While several factors can lead to low conversion, catalyst poisoning is a primary suspect, especially if the reaction starts well and then slows down or stops completely. Poisoning occurs when impurities in the reaction mixture bind to the catalyst's active sites, rendering them inactive.[1][2]
Possible Causes:
-
Impurities in the Substrate: The starting material, 3-bromoacetophenone, may contain impurities from its synthesis, such as sulfur or phosphorus compounds, which are known poisons for ruthenium and rhodium catalysts.[3][4]
-
Solvent Contamination: Solvents can be a source of catalyst poisons. For example, residual water can interfere with the catalyst's activity.[5]
-
Contamination from Reagents: Other reagents used in the reaction, such as the hydrogen source (e.g., isopropanol, formic acid) or the base, can introduce contaminants.
Troubleshooting Steps:
-
Analyze the Starting Material: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to check the purity of your 3-bromoacetophenone.
-
Use High-Purity Solvents and Reagents: Ensure that all solvents are anhydrous and of high purity. Degas solvents to remove dissolved oxygen, which can also deactivate some catalysts.
-
Run a Control Reaction: If you have a batch of substrate and solvents that have previously worked well, run a control reaction to determine if the issue is with the new batch of reagents.
Q2: The enantioselectivity (e.e.) of my reaction is poor, or has decreased over time. What could be the issue?
A2: A drop in enantioselectivity is a strong indicator of a problem with the catalyst system.[6] While catalyst poisoning can be a cause, other factors might also be at play.
Possible Causes:
-
Formation of a Less Selective Catalyst Species: The catalyst may be decomposing or reacting with impurities to form a new species that is less enantioselective.[7]
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in enantioselectivity.
-
Sub-optimal Catalyst Loading: Both too high and too low catalyst concentrations can negatively impact the enantiomeric excess.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Q3: What are the most common catalyst poisons I should be aware of in this synthesis?
A3: For the asymmetric transfer hydrogenation of 3-bromoacetophenone, which typically employs ruthenium-based catalysts (like Noyori-type catalysts), the most common poisons are:
-
Sulfur Compounds: Thiols, sulfides, and disulfides are notorious poisons for ruthenium catalysts.[3][4][8] These can be present as impurities in the starting material.
-
Phosphorus Compounds: Phosphines and phosphites can also deactivate the catalyst.
-
Halogens: While the substrate itself contains bromine, other halogenated impurities can sometimes interfere with the catalytic cycle.
-
Strong Coordinating Ligands: Any species that can bind strongly to the ruthenium center can act as an inhibitor or a poison.
Section 2: Troubleshooting Guides - Identifying and Mitigating Catalyst Poisons
This section provides detailed guides to help you identify the source of catalyst poisoning and take corrective actions.
Guide 1: Identifying the Source of Poisoning
A systematic approach is crucial to pinpoint the source of the catalyst poison.
Experimental Protocol: Systematic Elimination
-
Baseline Reaction: Run the reaction using a trusted, high-purity batch of 3-bromoacetophenone and fresh, anhydrous solvents. This will serve as your positive control.
-
Substrate Test: Run the reaction with your new batch of 3-bromoacetophenone but with the trusted solvents. If the reaction fails, the substrate is the likely source of the poison.
-
Solvent Test: Run the reaction with the trusted substrate and the new batch of solvent. If this reaction fails, the solvent is the likely culprit.
-
Reagent Test: Systematically test other reagents, such as the base or hydrogen source, in a similar manner.
Guide 2: Removing Catalyst Poisons
Once the source of the poison is identified, you can take steps to purify your materials.
Protocol 1: Purification of 3-Bromoacetophenone
If the substrate is found to be the source of the poison, the following purification methods can be employed:
-
Recrystallization: This is an effective method for removing many solid impurities. A suitable solvent system should be determined empirically.
-
Column Chromatography: For more persistent impurities, column chromatography on silica gel can be effective.
-
Activated Carbon Treatment: Stirring a solution of the substrate with activated carbon can remove certain organic impurities.
Protocol 2: Solvent Purification
-
Distillation: Distilling solvents can remove non-volatile impurities.
-
Use of Drying Agents: Ensure solvents are anhydrous by using appropriate drying agents (e.g., molecular sieves).
Section 3: Advanced Topics - Catalyst Deactivation and Regeneration
This section delves into the mechanisms of catalyst deactivation and potential methods for regeneration.
Q4: What is the mechanism of catalyst deactivation by sulfur compounds?
A4: Sulfur compounds deactivate ruthenium catalysts by strongly adsorbing to the metal center.[2] This binding is often irreversible and blocks the active site, preventing the substrate from coordinating and undergoing hydrogenation. In some cases, the sulfur compound can lead to the decomposition of the catalyst complex.[8]
Sources
Technical Support Center: (R)-1-(3-Bromophenyl)ethanol Work-Up and Purification
Welcome to the technical support center for (R)-1-(3-Bromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing product loss and troubleshooting common issues during the work-up and purification of this important chiral intermediate. The following content is structured in a question-and-answer format to directly address challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of product loss during the work-up of this compound?
A1: Product loss during the work-up of this compound can primarily be attributed to four main factors:
-
Physical Loss: Adherence of the product to glassware during transfers. Using appropriately sized equipment can mitigate this.[1]
-
Incomplete Extraction: Due to its moderate polarity, the product may not fully partition into the organic phase from the aqueous phase if the extraction solvent or pH is not optimal.
-
Emulsion Formation: The presence of salts or other impurities can lead to the formation of stable emulsions during liquid-liquid extraction, trapping the product at the interface.
-
Loss during Purification: This can occur through co-elution with impurities during chromatography or loss into the mother liquor during recrystallization.
Q2: What is the optimal pH for the aqueous phase during the extraction of this compound?
A2: this compound is a neutral molecule, a secondary alcohol, and therefore its solubility is not significantly affected by pH in the way an acidic or basic compound would be.[2][3][4] However, the pH of the aqueous phase can be crucial for removing acidic or basic impurities from the reaction mixture. For instance, a wash with a dilute basic solution (e.g., saturated sodium bicarbonate) will remove acidic byproducts, while a dilute acidic wash (e.g., dilute HCl) will remove basic impurities. It is generally recommended to perform the primary extraction at a neutral pH to avoid any potential acid- or base-catalyzed side reactions.
Q3: Which solvents are most suitable for the extraction of this compound?
A3: The choice of extraction solvent is critical for maximizing product recovery. This compound is a moderately polar compound. Therefore, solvents with intermediate polarity are generally effective.
| Solvent | Polarity Index | Suitability | Rationale |
| Ethyl Acetate | 4.4 | Excellent | Good balance of polarity to dissolve the alcohol, while having limited miscibility with water. |
| Dichloromethane (DCM) | 3.1 | Good | Effective at dissolving the product, but is denser than water, which can sometimes complicate separations. |
| Diethyl Ether | 2.8 | Good | A common and effective extraction solvent, though its high volatility requires careful handling. |
| Hexanes/Heptane | 0.1 | Poor | Too nonpolar to effectively dissolve the alcohol. |
This data is compiled from general solvent property charts.
For a graphical representation of a standard extraction workflow, see the diagram below.
Caption: A typical liquid-liquid extraction workflow.
Troubleshooting Guides
Problem 1: Low Yield After Extraction
Question: I've performed the aqueous work-up, but my yield of crude this compound is significantly lower than expected. What could be the cause?
Answer: Low yield after extraction is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: The preceding synthesis reaction may not have gone to completion.
-
Solution: Before work-up, analyze a small aliquot of the reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to confirm the consumption of starting materials.
-
-
Sub-optimal Extraction Solvent:
-
Cause: The chosen organic solvent may not be effectively partitioning your product from the aqueous layer.
-
Solution: As previously mentioned, ethyl acetate is an excellent first choice. If you are using a less polar solvent like hexanes, you are likely leaving a significant amount of product in the aqueous phase.
-
-
Insufficient Number of Extractions:
-
Cause: A single extraction is often insufficient to recover all the product.
-
Solution: It is more effective to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.[5] For this compound, performing three extractions is a good practice.
-
-
Incorrect pH of the Aqueous Layer:
-
Cause: While the product itself is neutral, residual acidic or basic catalysts from the reaction could be affecting its solubility or causing degradation.
-
Solution: Neutralize the reaction mixture before extraction. A gentle wash with saturated sodium bicarbonate solution can help remove acidic impurities.
-
Problem 2: Persistent Emulsion During Extraction
Question: When I try to extract my product, a thick, persistent emulsion forms between the aqueous and organic layers, making separation impossible. How can I resolve this?
Answer: Emulsion formation is a frustrating but solvable problem. Here are several techniques to break an emulsion:
-
Addition of Brine:
-
Mechanism: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase. This makes the organic components less soluble in the aqueous layer and helps to break up the emulsion.[6]
-
Procedure: Add a small volume of brine to the separatory funnel, gently swirl (do not shake vigorously), and allow the layers to separate.
-
-
Patience and Gentle Swirling:
-
Mechanism: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to separation. Gentle swirling can also help the layers to coalesce.
-
Procedure: Let the funnel sit in a ring stand for 10-20 minutes. If that fails, try gently swirling the contents.
-
-
Filtration:
-
Mechanism: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion by disrupting the interface.
-
Procedure: Set up a filtration apparatus and slowly pour the mixture through the filter aid.
-
Caption: Troubleshooting flowchart for emulsion breaking.
Problem 3: Product Loss During Purification by Column Chromatography
Question: My crude product appears to be of high purity by TLC, but I'm losing a significant amount during silica gel column chromatography. Why is this happening and how can I prevent it?
Answer: Product loss on a silica gel column can be due to several factors related to the properties of this compound.
-
Irreversible Adsorption:
-
Cause: The hydroxyl group of your alcohol can form strong hydrogen bonds with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption.
-
Solution 1: Deactivating the Silica: You can deactivate the silica gel by adding a small amount of a polar modifier to your eluent system, such as 0.5-1% triethylamine. This will compete for the active sites on the silica and reduce tailing and irreversible adsorption.
-
Solution 2: Use of Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol.
-
-
Inappropriate Eluent Polarity:
-
Cause: If the eluent is not polar enough, your product will move too slowly down the column, leading to broad bands and potential for loss. If the eluent is too polar, it may co-elute with closely-related impurities.
-
Solution: A common eluent system for a compound of this polarity is a mixture of hexanes and ethyl acetate. Start with a low polarity (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Monitor the elution carefully with TLC.
-
Problem 4: Difficulty in Achieving High Enantiomeric Purity by Recrystallization
Question: I have an enantiomerically enriched sample of this compound, but I am struggling to improve the enantiomeric excess (e.e.) further by recrystallization. What can I do?
Answer: Recrystallization of chiral compounds can be challenging. Here are some key considerations:
-
Solvent Selection:
-
Cause: The choice of solvent is paramount for successful chiral resolution by recrystallization. The ideal solvent should have a steep solubility curve for your compound – dissolving it well when hot but poorly when cold.
-
Solution: Screen a variety of solvents and solvent mixtures. For this compound, consider systems like toluene/hexanes, ethyl acetate/hexanes, or isopropanol/water. The goal is to find a system where the racemic form is more soluble than the desired enantiomer.
-
-
Cooling Rate:
-
Cause: Rapid cooling often leads to the trapping of impurities and the other enantiomer in the crystal lattice, resulting in poor enrichment.[1]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Patience is key to forming pure crystals.[1]
-
-
Seeding:
-
Cause: Spontaneous crystallization can sometimes lead to the crystallization of the racemate.
-
Solution: If you have a small amount of high-purity this compound, use it to seed the cooling solution. This will encourage the crystallization of the desired enantiomer.
-
References
- University of Cambridge. (n.d.). Tips on how to minimise product loss.
- New Journal of Chemistry. (2010). Toward preparative resolution of chiral alcohols by an organic chemical method. RSC Publishing. [Link]
- ResearchGate. (n.d.). Toward preparative resolution of chiral alcohols by an organic chemical method | Request PDF. [Link]
- Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]
- University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- The Journal of Organic Chemistry. (1981). Resolution of chiral alcohols with mandelic acid. [Link]
- Reddit. (2024).
- MDPI. (2026). Supercritical Fluid CO2 Extraction of Essential Oil from Spearmint Leaves Dried by Vacuum Drying with a Desiccant. [Link]
- Jordi Labs. (n.d.). Solubility for Common Extractable Compounds. [Link]
- PMC. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. [Link]
- Orochem. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]
- Unacademy. (n.d.).
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
- ResearchGate. (2025). A Solvent loss study for the application of solvent extraction processes in the pharmaceutical industry | Request PDF. [Link]
- Chiral Technologies. (n.d.). PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. [Link]
- Wikipedia. (n.d.). Chiral analysis. [Link]
- Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability. [Link]
- Reddit. (2022). Role of Ph in liquid-liquid extraction. [Link]
- Pharmaceutical Outsourcing. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. [Link]
- PubChem. (n.d.). 1-(3-bromophenyl)ethanol. [Link]
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Technical Support Center: Enhancing the Stability of (R)-1-(3-Bromophenyl)ethanol During Storage
Welcome to the technical support center for (R)-1-(3-Bromophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this chiral alcohol in their work. As a crucial building block in the synthesis of various pharmaceutical compounds, maintaining the chemical and stereochemical integrity of this compound during storage is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address the stability challenges you may encounter.
Understanding the Stability of this compound
This compound, a secondary benzylic alcohol, is susceptible to degradation through several pathways, primarily oxidation and racemization. The presence of a benzylic proton makes the carbinol center prone to oxidation, while the chiral nature of the molecule necessitates careful handling to prevent loss of enantiomeric purity. Environmental factors such as temperature, light, and atmospheric oxygen can significantly accelerate these degradation processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues related to the storage and stability of this compound.
Storage and Handling
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To minimize degradation, this compound should be stored in a cool, dark, and dry environment.[1] The recommended storage temperature is between 2-8°C.[2] For optimal stability, especially for long-term storage, it is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3] The container should be tightly sealed to protect it from moisture.
Q2: I've noticed a yellowing of my this compound sample over time. What could be the cause?
A2: A change in color, such as yellowing, is often an indicator of chemical degradation. The most likely cause is oxidation of the secondary alcohol to its corresponding ketone, 3'-bromoacetophenone. This process can be accelerated by exposure to air (oxygen) and light.[4] It is crucial to minimize the headspace in the storage container and to protect the sample from light by using an amber-colored vial or storing it in a dark cabinet.
Q3: Can I store this compound at room temperature for short periods?
A3: While short-term storage at room temperature may be acceptable for immediate use, it is not recommended for extended periods. Elevated temperatures can increase the rate of both oxidation and potential racemization. For maintaining the highest purity and enantiomeric excess, adherence to the recommended 2-8°C storage condition is crucial.
Degradation and Impurity Analysis
Q4: What are the primary degradation products of this compound?
A4: The two main degradation pathways for this compound are:
-
Oxidation: The secondary alcohol is oxidized to form 3'-bromoacetophenone.[5] This is the most common degradation pathway, especially in the presence of oxygen.
-
Racemization: The single (R)-enantiomer can slowly convert to its (S)-enantiomer, leading to a decrease in the enantiomeric excess (ee) and ultimately forming a racemic mixture. This can be catalyzed by trace acidic or basic impurities.
Below is a diagram illustrating the primary degradation pathways:
Q5: How can I check the purity and enantiomeric excess of my stored this compound?
A5: The purity and enantiomeric excess (ee) can be determined using chromatographic techniques.
-
Purity Analysis (Chemical Purity): A standard High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID) can be used to assess chemical purity.[6][7] The appearance of a new peak corresponding to 3'-bromoacetophenone would indicate oxidative degradation.
-
Enantiomeric Excess (ee) Analysis: Chiral HPLC is the most common method for determining the enantiomeric excess.[8] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification. A decrease in the peak area of the (R)-enantiomer relative to the appearance of a peak for the (S)-enantiomer indicates racemization.
Q6: I am seeing unexpected peaks in my HPLC/GC analysis. What could they be?
A6: Besides the primary degradation products, other impurities could be present. These may arise from the synthesis of the material or from secondary degradation pathways. Common troubleshooting steps include:
-
Check your solvent blank: Ensure the unexpected peaks are not coming from your solvent.
-
Review the synthesis route: Consider potential by-products from the synthesis of this compound.
-
Consider secondary degradation: In some cases, further reactions of the primary degradation products can occur.
-
Mass Spectrometry (MS) analysis: Coupling your GC or HPLC to a mass spectrometer (GC-MS or LC-MS) can help in the identification of unknown impurities by providing mass information.[9]
Stabilization Strategies
Q7: Are there any chemical stabilizers I can add to improve the long-term stability of this compound?
A7: For situations requiring extended storage or where exposure to air is unavoidable, the addition of a small amount of an antioxidant can be beneficial. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or a hindered phenolic antioxidant can be effective in scavenging free radicals and inhibiting autoxidation.[10] It is recommended to use a minimal amount (typically in the ppm range) and to ensure that the chosen stabilizer does not interfere with downstream applications.
Q8: How can I perform a quick stability test on my sample?
A8: A forced degradation study can provide valuable insights into the stability of your compound.[11] This involves subjecting small aliquots of your sample to accelerated stress conditions, such as elevated temperature (e.g., 40-60°C), exposure to UV light, and the presence of an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).[12] Analyzing the samples at different time points by HPLC or GC can help identify potential degradation products and assess the compound's stability profile.
Below is a workflow for a forced degradation study:
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general method for assessing the chemical purity of this compound and detecting the presence of the primary oxidation product, 3'-bromoacetophenone.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[13]
-
Inject a solvent blank to ensure no interfering peaks are present.
-
Inject the prepared sample solution.
-
Analyze the chromatogram for the main peak of this compound and any impurity peaks. The retention time of 3'-bromoacetophenone will be different from the alcohol.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Analysis
This protocol is designed to separate the (R) and (S) enantiomers of 1-(3-Bromophenyl)ethanol to determine the enantiomeric excess.
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based column like Chiralcel® OD-H or similar) |
| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Procedure:
-
Prepare the mobile phase and ensure all solvents are of high purity (HPLC grade).
-
Equilibrate the chiral column with the mobile phase at a low flow rate. Note: Chiral columns can be sensitive, so always follow the manufacturer's instructions for use and storage.[14]
-
Inject a racemic standard of 1-(3-Bromophenyl)ethanol to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample solution.
-
Calculate the enantiomeric excess using the peak areas of the (R) and (S) enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
References
- Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC - ResearchGate. (2020, November 30).
- What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Suze Chemical. (n.d.).
- Use of benzyl alcohol as a shipping and storage solution for chromatography media - Cytiva. (2020, March 31).
- Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms - Jetir.Org. (n.d.).
- SAFETY DATA SHEET. (2025, September 6).
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. (2022, November 8).
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- Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J. (2019, December 11).
- Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed. (n.d.).
- Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed. (n.d.).
- Effect of oxygen pressure on the conversion of benzyl alcohol, X, and... - ResearchGate. (n.d.).
- New findings and current controversies on oxidation of benzyl alcohol by a copper complex. (2020, May 11).
- 1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479 - PubChem. (n.d.).
- CHIRAL Handbook - BGB Analytik. (n.d.).
- Chiral alcohol separation : r/CHROMATOGRAPHY - Reddit. (2024, December 3).
- Use of benzyl alcohol as a shipping and storage solution for chromatography media. (n.d.).
- Alcohol-Induced Oxidative Stress and the Role of Antioxidants in Alcohol Use Disorder: A Systematic Review - PubMed Central. (n.d.).
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- Chiral Column Care Guide | PDF | High Performance Liquid Chromatography - Scribd. (n.d.).
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- A Well-Written Analytical Procedure for Regulated HPLC Testing | LCGC International. (2024, October 15).
- Surface oxygen vacancy-dependent and solvent effect on selective oxidation of benzyl alcohol to benzaldehyde over spinel CuMn2O4 with molecular oxygen | Request PDF - ResearchGate. (n.d.).
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- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009, December 1).
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- Solvents Analysis of impurities in ethanol. (n.d.).
- 134615-22-8|(S)-1-(3-Bromophenyl)ethanol - Suzhou Health Chemicals Co. (n.d.).
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- Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - MDPI. (2019, November 29).
- Secondary alcohol hemiacetal formation: an in situ carbonyl activation strategy - PubMed. (n.d.).
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. (n.d.).
- FULL PAPER Fungicide precursor racemization kinetics for deracemization in complex systems - University of Strathclyde. (n.d.).
- Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 - Unipr. (2022, January 15).
- 1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479 - PubChem - NIH. (n.d.).
- Mild Aerobic Oxidation of Secondary Alcohols with Water Tolerant Cu(I) Catalyst - PMC. (n.d.).
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Validation & Comparative
A Comparative Guide to the Validation of the Absolute Configuration of (R)-1-(3-Bromophenyl)ethanol
Introduction
In the realms of pharmaceutical development and asymmetric synthesis, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] (R)-1-(3-Bromophenyl)ethanol is a key chiral building block used in the synthesis of various pharmaceutical compounds. Its defined stereochemistry is crucial for the efficacy and safety of the final active pharmaceutical ingredient. Therefore, the unambiguous validation of its absolute configuration is a critical step in the quality control and regulatory approval process. This guide provides a comparative overview of the principal analytical techniques used to determine the absolute configuration of chiral alcohols like this compound, offering insights into their underlying principles, experimental workflows, and relative merits.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[2][3] This technique provides a direct visualization of the molecule's three-dimensional structure, leaving no room for ambiguity, provided a suitable crystal can be obtained.
Principle of the Method
The technique relies on the diffraction of X-rays by the electron clouds of atoms within a highly ordered crystal lattice. To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized.[2] When the wavelength of the incident X-rays is near the absorption edge of an atom (particularly a "heavy" atom like bromine), the scattering factor of that atom gains an imaginary component, causing a breakdown of Friedel's law.[4] This means that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l), known as Bijvoet pairs, will be different.[4] The analysis of these differences allows for the unequivocal assignment of the absolute configuration. A key parameter in this analysis is the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[4][5][6]
Experimental Workflow
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Step-by-Step Protocol:
-
Crystal Growth: High-quality single crystals of this compound are required. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The presence of the bromine atom often facilitates crystallization and is beneficial for the anomalous dispersion measurement.
-
Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. A full sphere of diffraction data is collected, ensuring that Bijvoet pairs are measured accurately.[2] The choice of X-ray wavelength (e.g., Cu Kα or Mo Kα) is important; for organic molecules with a bromine atom, both are generally effective.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined against the experimental data.
-
Absolute Configuration Assignment: During the final stages of refinement, the Flack parameter is introduced.[4] A value of this parameter close to 0 with a small standard uncertainty (typically < 0.1) indicates that the assigned configuration is correct.[2] A value near 1 suggests that the inverted structure is the correct one.
Data Summary:
| Parameter | Typical Value/Range | Significance |
| Crystal System | Orthorhombic, Monoclinic, etc. | Describes the symmetry of the crystal lattice. |
| Space Group | Chiral (e.g., P2₁2₁2₁) | Must be non-centrosymmetric for a chiral molecule. |
| Flack Parameter (x) | 0.0(1) to 0.1(1) | A value near 0 confirms the assigned configuration.[4] |
| Standard Uncertainty (s.u.) | < 0.1 | Indicates the precision of the Flack parameter. |
NMR Spectroscopy: The Mosher's Ester Analysis
For non-crystalline samples or when a rapid analysis is required, NMR-based methods are invaluable. The Mosher's ester method is a widely used and reliable technique for determining the absolute configuration of chiral secondary alcohols.[7][8][9][10]
Principle of the Method
This method involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[9] The anisotropic effect of the phenyl group in the MTPA moiety creates a distinct magnetic environment for the protons on either side of the newly formed ester. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, specifically the chemical shift differences (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.[9][11]
Caption: Principle and workflow of Mosher's method for a generic secondary alcohol.
Experimental Workflow
Step-by-Step Protocol:
-
Esterification: Two separate reactions are performed. In one, this compound is reacted with (S)-MTPA chloride. In the other, it is reacted with (R)-MTPA chloride. This is typically done in the presence of a non-nucleophilic base like pyridine or DMAP.[8]
-
NMR Acquisition: ¹H NMR spectra are acquired for both crude diastereomeric ester products. It is crucial to carefully assign the proton signals for the groups attached to the stereocenter. 2D NMR techniques like COSY can aid in these assignments.[10]
-
Data Analysis: The chemical shifts (δ) for corresponding protons in the two spectra are compared. The differences in chemical shifts (Δδ = δS - δR) are calculated.
-
Configuration Assignment: Based on the established Mosher's model, positive Δδ values are expected for protons on one side of the MTPA plane, and negative values on the other. This pattern allows for the assignment of the absolute configuration of the original alcohol.
Data Summary (Hypothetical for this compound):
| Proton | δ (S-ester) (ppm) | δ (R-ester) (ppm) | Δδ (δS - δR) | Predicted Sign for (R)-Alcohol |
| Methine-H | 5.95 | 5.98 | -0.03 | - |
| Methyl-H₃ | 1.60 | 1.55 | +0.05 | + |
| Aryl-H (ortho) | 7.45 | 7.50 | -0.05 | - |
| Aryl-H (ortho') | 7.60 | 7.66 | -0.06 | - |
Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD)
Chiroptical methods provide another powerful, non-destructive approach to stereochemical analysis in solution.[12] Vibrational Circular Dichroism (VCD) has emerged as a particularly robust technique, often considered an alternative to X-ray crystallography when crystallization is not feasible.[1][13]
Principle of the Method
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12][13][14] An enantiomer and its mirror image will produce VCD spectra that are equal in magnitude but opposite in sign. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for one of the enantiomers.[1][14] A good correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[12]
Caption: Workflow for absolute configuration determination using VCD spectroscopy.
Experimental Workflow
Step-by-Step Protocol:
-
Sample Preparation: A solution of the enantiomerically pure this compound is prepared in a suitable solvent (e.g., CDCl₃) at a relatively high concentration (e.g., 0.1 M).[12]
-
VCD Spectrum Acquisition: The VCD and IR spectra are measured using a specialized VCD spectrometer. Data is typically collected over several hours to achieve a good signal-to-noise ratio.[12]
-
Computational Modeling: A 3D model of the (R)-enantiomer of 1-(3-bromophenyl)ethanol is generated. Conformational analysis is performed to identify the most stable conformers.
-
Spectrum Calculation: Using quantum chemistry software, the theoretical VCD spectrum is calculated for the (R)-enantiomer by performing DFT calculations on the stable conformers.
-
Comparison and Assignment: The experimental VCD spectrum is qualitatively compared with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is assigned as (R). If the experimental spectrum is a mirror image of the calculated one, the configuration is (S).
Summary and Recommendations
The choice of method for validating the absolute configuration of this compound depends on several factors including the physical state of the sample, available instrumentation, and the required level of certainty.
Comparative Overview of Techniques
| Feature | X-ray Crystallography | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous X-ray dispersion | Diastereomer formation & NMR anisotropy | Differential absorption of polarized IR light |
| Sample State | Single Crystal | Solution | Solution or neat liquid |
| Confidence Level | Unambiguous (Gold Standard) | High (Indirect Method) | High (with computational support) |
| Key Requirement | High-quality single crystal | Reactive -OH group | IR active modes, computational resources |
| Primary Output | 3D structure, Flack parameter | Δδ (δS - δR) values | VCD spectrum |
| Main Limitation | Crystallization can be difficult | Potential for misinterpretation | Requires specialized equipment and expertise |
Expert Recommendation
For unequivocal proof of absolute configuration, single-crystal X-ray crystallography remains the unparalleled gold standard. The presence of a bromine atom in this compound makes it an ideal candidate for this method, as it enhances the anomalous scattering signal required for a definitive assignment.
However, in a drug development pipeline where speed and material availability are critical, a combination of spectroscopic methods offers a highly reliable alternative. Vibrational Circular Dichroism is a powerful primary method for samples in solution. Its findings can be strongly corroborated by the Mosher's ester analysis . Obtaining congruent results from two orthogonal, high-confidence techniques like VCD and Mosher's method provides a robust validation of the absolute configuration, often sufficient for advancing a candidate compound.
Ultimately, a multi-faceted approach, leveraging the strengths of each technique, provides the most comprehensive and trustworthy validation of a chiral molecule's absolute configuration.
References
- BenchChem. (n.d.). Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols.
- Spectroscopy Europe. (n.d.).
- Wikipedia. (2023). Flack parameter.
- Wikipedia. (2023).
- PubMed. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method.
- American Laboratory. (2010).
- ECHEMI. (n.d.).
- PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Chemistry Stack Exchange. (2017).
- Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD)
- JASCO Inc. (n.d.).
- National Institutes of Health. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method.
- Chemical Crystallography. (n.d.).
- BenchChem. (n.d.). A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography vs. Spectroscopic Methods.
- PubMed. (2008).
- ResearchGate. (2025). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Request PDF.
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- ResearchGate. (2025).
- BOC Sciences. (n.d.).
- National Institutes of Health. (2013).
- Oxford Academic. (n.d.). Identification of Absolute Configuration of Tertiary Alcohols by Combination of Mosher's Method and Conformational Analysis | Bulletin of the Chemical Society of Japan.
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- MtoZ Biolabs. (n.d.).
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- Sigma-Aldrich. (n.d.). (S)-1-(3-Bromophenyl)ethanol.
- BOC Sciences. (n.d.). The Synthesis and Application of (S)-1-(4-Bromophenyl)
- PubChem. (n.d.). 1-(3-Bromophenyl)ethanol.
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A Comparative Guide to the Synthetic Routes of (R)-1-(3-Bromophenyl)ethanol
(R)-1-(3-Bromophenyl)ethanol is a critical chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereocenter demands precise control during synthesis, making the choice of synthetic route a crucial decision in process development. This guide provides an in-depth comparison of the primary methodologies for synthesizing this valuable intermediate, starting from the common precursor, 3'-bromoacetophenone. We will explore asymmetric reduction, enzymatic resolution, and classical chiral resolution, offering detailed protocols, mechanistic insights, and comparative data to inform researchers and drug development professionals.
Strategic Overview: Pathways to an Enantiopure Alcohol
The synthesis of this compound from 3'-bromoacetophenone can be broadly categorized into two strategic approaches:
-
Direct Asymmetric Synthesis : This approach involves the direct conversion of the prochiral ketone into the desired single enantiomer of the alcohol. This is typically achieved using chiral catalysts that control the stereochemical outcome of the reduction.
-
Resolution of a Racemic Mixture : This strategy first involves the non-selective reduction of the ketone to a racemic mixture of (R)- and (S)-alcohols. Subsequently, the enantiomers are separated using either enzymatic or classical chemical methods.
This guide will dissect four specific, widely-recognized methods that fall under these strategies.
Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its reliability and high enantioselectivity in reducing prochiral ketones.[1][2]
Expertise & Experience: The Principle of Chiral Catalysis
The efficacy of the CBS reduction lies in its use of a chiral oxazaborolidine catalyst, which, in conjunction with a borane source (like BH₃·THF), creates a chiral environment around the ketone's carbonyl group.[3][4] The catalyst, typically derived from a chiral amino alcohol such as (S)-diphenylprolinol, coordinates with both the borane and the ketone. This ternary complex arranges the reactants in a rigid, six-membered ring transition state.[2][4] This conformation sterically favors the delivery of a hydride ion from the borane to one specific face of the carbonyl, resulting in the preferential formation of one enantiomer of the alcohol. For the synthesis of the (R)-alcohol from an aryl methyl ketone, the (S)-oxazaborolidine catalyst is employed.
Experimental Protocol: CBS Reduction of 3'-Bromoacetophenone
-
Catalyst Preparation (In Situ) : To a flame-dried, nitrogen-purged flask, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 5-10 mol%).
-
Borane Addition : Cool the flask to 0 °C and slowly add borane-tetrahydrofuran complex (1.0 M in THF, 0.6 equivalents) dropwise. Stir for 10 minutes at this temperature.
-
Substrate Addition : Dissolve 3'-bromoacetophenone (1.0 equivalent) in anhydrous THF and add it slowly to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching and Work-up : Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Purification : Remove the solvent under reduced pressure. Add 1 M HCl to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.[5]
-
Analysis : Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Workflow Diagram: CBS Reduction
Caption: Workflow for CBS Asymmetric Reduction.
Method 2: Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryōji Noyori, this method utilizes ruthenium(II) catalysts bearing chiral phosphine ligands to achieve highly efficient and enantioselective hydrogenation of ketones.[6] It is particularly valued in industrial settings for its high catalytic turnover numbers and atom economy.[6]
Expertise & Experience: The Power of Metal-Ligand Cooperation
Noyori hydrogenation employs a Ru(II) pre-catalyst complexed with a C₂-symmetric chiral ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine.[7][8] The reaction operates via a "metal-ligand bifunctional" mechanism. The substrate ketone coordinates to the Lewis acidic ruthenium center. The amine ligand's N-H bond acts as a proton donor, while the ruthenium hydride (Ru-H) delivers a hydride. This concerted transfer occurs through a six-membered pericyclic transition state, ensuring high stereocontrol.[6][8] The use of (R)-BINAP in the catalyst typically yields the (R)-alcohol.
Experimental Protocol: Noyori Hydrogenation of 3'-Bromoacetophenone
-
Catalyst Activation : In a nitrogen-filled glovebox, charge a high-pressure reactor with RuCl₂[(R)-BINAP] (0.1-1 mol%) and 3'-bromoacetophenone (1.0 equivalent) dissolved in ethanol.
-
Hydrogenation : Seal the reactor, remove it from the glovebox, and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (typically 10-100 atm H₂) and heat to the reaction temperature (e.g., 30-80 °C).[7]
-
Reaction Monitoring : Stir the reaction mixture vigorously. The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging) and analyzing via GC or HPLC. Reactions are often complete in 12-24 hours.
-
Work-up and Purification : Once the reaction is complete, cool the reactor, carefully release the pressure, and purge with nitrogen. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography.
-
Analysis : Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Workflow Diagram: Noyori Hydrogenation
Caption: Workflow for Noyori Asymmetric Hydrogenation.
Method 3: Lipase-Catalyzed Kinetic Resolution
This biocatalytic method offers a green and highly selective alternative for separating enantiomers. It leverages the stereospecificity of enzymes, typically lipases, to differentiate between the (R) and (S) enantiomers of a racemic alcohol.[9][10]
Expertise & Experience: The Lock-and-Key Principle of Biocatalysis
Kinetic resolution operates on a racemic mixture. An enzyme selectively catalyzes a reaction on one enantiomer at a much faster rate than the other. In the case of resolving racemic 1-(3-bromophenyl)ethanol, a lipase such as Candida antarctica Lipase B (CALB) is used to acylate the alcohol with an acyl donor (e.g., vinyl acetate).[11] The active site of the lipase is chiral and preferentially binds the (S)-enantiomer, catalyzing its conversion to (S)-1-(3-bromophenyl)ethyl acetate. The (R)-alcohol is left largely unreacted. The key limitation is that the maximum theoretical yield for the desired product (in this case, the unreacted alcohol) is 50%, as the other half of the starting material is converted to the acylated by-product.[12]
Experimental Protocol: Enzymatic Resolution
Step A: Synthesis of Racemic 1-(3-Bromophenyl)ethanol
-
Reduction : Dissolve 3'-bromoacetophenone (1.0 equivalent) in ethanol in a round-bottomed flask and cool to 0 °C.
-
Reagent Addition : Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise, keeping the temperature below 5 °C.[11]
-
Reaction : Stir the mixture for 30 minutes at 0 °C and then for 2-3 hours at room temperature.
-
Work-up : Evaporate the ethanol, add water, and neutralize with 1 M HCl. Extract the product with dichloromethane (3x), dry the combined organic layers over MgSO₄, and concentrate to yield racemic 1-(3-bromophenyl)ethanol, which can be used directly in the next step.[11]
Step B: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup : To a flask containing the racemic alcohol (1.0 equivalent) in an organic solvent (e.g., hexane or MTBE), add vinyl acetate (2.2 equivalents) and the lipase (e.g., Novozym 435, an immobilized CALB).[11]
-
Incubation : Stir the suspension at a controlled temperature (e.g., 40 °C) on a shaker.
-
Monitoring : Monitor the reaction by taking samples and analyzing the conversion and e.e. of the remaining alcohol by chiral GC or HPLC. The reaction is stopped at or near 50% conversion to maximize the yield and e.e. of the desired (R)-alcohol.
-
Separation : Filter off the immobilized enzyme (which can often be reused). The filtrate contains the (R)-alcohol and the (S)-ester. Separate these two compounds by flash column chromatography.
Workflow Diagram: Enzymatic Resolution
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Method 4: Classical Chiral Resolution via Diastereomeric Salts
This is the oldest and one of the most fundamental methods for separating enantiomers. It relies on the principle that diastereomers, unlike enantiomers, have different physical properties.[12][13]
Expertise & Experience: Leveraging Differential Solubility
The racemic alcohol is reacted with a single enantiomer of a chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (S)-mandelic acid, to form a pair of diastereomeric salts.[12][14] These salts, (R-alcohol • S-acid) and (S-alcohol • S-acid), possess different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution.[13] After physical separation (filtration), the salt is treated with a base to neutralize the acid, liberating the enantiomerically pure alcohol. Like enzymatic resolution, this method is limited to a 50% theoretical yield.[12]
Experimental Protocol: Classical Resolution
-
Salt Formation : Dissolve racemic 1-(3-bromophenyl)ethanol (prepared as in Method 3, Step A) in a suitable solvent mixture (e.g., toluene/methanol). Add an equimolar amount of an enantiopure chiral acid (e.g., (S)-mandelic acid).
-
Crystallization : Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The process can be aided by seeding with a small crystal.
-
Isolation : Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the other diastereomeric salt in solution.
-
Liberation of Enantiomer : Suspend the isolated diastereomeric salt crystals in water and add a base (e.g., 1 M NaOH) to deprotonate the resolving agent and liberate the free alcohol.
-
Extraction and Purification : Extract the this compound with an organic solvent like ethyl acetate. Dry the organic layer, concentrate, and purify if necessary.
-
Analysis : Confirm the enantiomeric purity via chiral HPLC.
Workflow Diagram: Classical Resolution
Caption: Workflow for Classical Chiral Resolution.
Quantitative Performance Comparison
The selection of a synthetic route often depends on a trade-off between yield, purity, cost, and operational complexity. The table below summarizes the key performance indicators for the discussed methods.
| Parameter | CBS Reduction | Noyori Hydrogenation | Enzymatic Resolution | Classical Resolution |
| Theoretical Yield | ~100% | ~100% | 50% | 50% |
| Typical Yield | 85-95% | 90-99% | 40-48% | 35-45% |
| Enantiomeric Excess | >95% e.e. | >99% e.e. | >99% e.e. | >98% e.e. |
| Key Reagents | Chiral Oxazaborolidine, Borane | Ru-BINAP Catalyst, H₂ Gas | Racemic Alcohol, Lipase | Racemic Alcohol, Chiral Acid |
| Conditions | Low Temp (-20 to 25 °C) | High Pressure (10-100 atm) | Mild Temp (30-50 °C) | Ambient Temp |
| Pros | High e.e., reliable, mild conditions | Excellent e.e., high yield, atom-economical | Green catalyst, very high e.e., mild conditions | Inexpensive reagents, simple setup |
| Cons | Stoichiometric borane, expensive catalyst | High-pressure equipment, expensive catalyst | 50% max yield, separation of product/byproduct | 50% max yield, can be labor-intensive |
Conclusion and Recommendations
Each synthetic route to this compound offers a unique set of advantages and disadvantages.
-
For Large-Scale Industrial Production : Noyori Asymmetric Hydrogenation is often the preferred method. Its high atom economy, exceptional yields, and outstanding enantioselectivity make it highly efficient, justifying the initial investment in high-pressure equipment and precious metal catalysts.
-
For Laboratory and Pilot-Scale Synthesis : The CBS Reduction provides an excellent balance of high enantioselectivity, good yields, and operational simplicity, as it does not require specialized high-pressure reactors.
-
For Green Chemistry and Biocatalysis Focus : Enzymatic Kinetic Resolution is an outstanding choice. It operates under mild, environmentally friendly conditions and delivers products of the highest enantiomeric purity. It is ideal when the 50% yield limitation is acceptable and the other enantiomer is not required.
-
For Cost-Effective, Foundational Research : Classical Chiral Resolution remains a viable option, particularly when access to expensive catalysts or specialized equipment is limited. While potentially more labor-intensive, it relies on fundamental chemical principles and readily available, inexpensive resolving agents.
The ultimate choice will depend on the specific project requirements, including scale, budget, available equipment, and the desired level of enantiopurity.
References
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- Noyori Asymmetric Hydrogenation. (2014).
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- Chiral resolution. (n.d.). Wikipedia. [Link]
- Asymmetric hydrogen
- The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]
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- Lipases-catalyzed enantioselective kinetic resolution of alcohols. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
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A Comparative Guide to Analytical Method Validation for the Quantification of (R)-1-(3-Bromophenyl)ethanol
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of (R)-1-(3-Bromophenyl)ethanol, a critical chiral intermediate in the synthesis of various pharmaceutical agents. The stereochemical purity of such intermediates is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] Consequently, robust and validated analytical methods are not merely a regulatory requirement but a cornerstone of drug safety and efficacy.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a framework for developing and validating scientifically sound analytical methods. The validation parameters discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, the global standard for analytical procedure validation.[3][4][5]
Strategic Selection of the Analytical Technique
The choice of analytical technique is the first critical decision point. For a chiral molecule like 1-(3-Bromophenyl)ethanol, the primary challenge is separating the (R) and (S) enantiomers. The most prevalent and powerful techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). Supercritical Fluid Chromatography (SFC) is also emerging as a potent, "greener" alternative.[2][6]
| Technique | Principle of Chiral Separation | Primary Advantages | Primary Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[1][7] | High versatility and resolution; wide variety of CSPs available; well-established and accepted methodology. | Method development can be empirical and time-consuming; chiral columns can be expensive. | Routine quality control, purity testing, and quantitative analysis of the active pharmaceutical ingredient (API) and intermediates. |
| Chiral GC | Separation on a chiral capillary column (e.g., cyclodextrin-based) or after derivatization into diastereomers. | High efficiency and sensitivity, especially for volatile compounds.[8][9] | May require derivatization, adding complexity and potential error; high temperatures can risk thermal degradation. | Analysis of volatile impurities or when very high sensitivity is required. |
| Chiral SFC | Utilizes a supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase. | Very fast separations; reduced organic solvent consumption (greener); combines benefits of LC and GC.[6] | Instrumentation is less common than HPLC in many laboratories. | High-throughput screening and purification applications. |
For the routine quantification of this compound in a drug development setting, chiral HPLC is the most common and robust choice . Its versatility and the vast library of available chiral stationary phases make it highly adaptable. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating chiral alcohols and are a logical starting point for method development.[10][11]
The Validation Workflow: A Systematic Approach
Analytical method validation is a systematic process that provides documented evidence that a method is fit for its intended purpose.[12] The workflow follows a logical progression from initial development and qualification to the execution of specific validation experiments as outlined by ICH Q2(R1).[3][5]
Caption: A typical workflow for analytical method validation.
Core Validation Parameters: A Deep Dive
The following sections detail the experimental approach for validating a chiral HPLC method for this compound, in accordance with ICH Q2(R1) guidelines.[3][5]
Summary of Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte of interest.[13] | Peak purity index > 0.99; Baseline resolution (Rs > 1.5) between (R) and (S) enantiomers and any known impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range.[14] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear.[12][15] | For assay: 80% to 120% of the test concentration.[15] |
| Accuracy | The closeness of the measured value to the true value.[13][16] | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of scatter between a series of measurements from the same sample.[16][17] | Repeatability (Intra-assay): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy.[17] | Signal-to-Noise ratio ≥ 10; acceptable precision (e.g., RSD ≤ 10%) and accuracy at this concentration. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters.[15] | System suitability parameters (e.g., resolution, tailing factor) remain within defined limits. |
Experimental Protocol: Chiral HPLC Method Validation
This protocol outlines the steps to validate a method for quantifying this compound and its (S)-enantiomer impurity.
Chromatographic Conditions (Example):
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)[18]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 225 nm[19]
-
Injection Volume: 10 µL
Step 1: System Suitability
Causality: Before any validation run, the suitability of the chromatographic system must be established. This ensures the equipment and method are performing as expected on that day.
Procedure:
-
Prepare a System Suitability Solution containing both (R)- and (S)-1-(3-Bromophenyl)ethanol at a relevant concentration (e.g., 1.0 mg/mL of the racemate).
-
Inject this solution five times.
-
Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and resolution between the enantiomers.
Acceptance Criteria:
-
RSD of peak area for the (R)-enantiomer: ≤ 2.0%
-
Resolution (Rs) between (R) and (S) peaks: ≥ 2.0
-
Tailing factor for the (R)-enantiomer: ≤ 1.5
Step 2: Specificity
Causality: Specificity proves that the method can accurately measure the analyte without interference from other components like the opposite enantiomer, impurities, or matrix components.
Procedure:
-
Inject a blank solution (diluent) to demonstrate no interfering peaks at the retention times of the enantiomers.
-
Inject a solution of the (R)-enantiomer standard.
-
Inject a solution of the (S)-enantiomer standard.
-
Inject a solution of the racemic mixture.
-
If available, inject solutions spiked with known related substances or degradation products.
-
Perform peak purity analysis using a photodiode array (PDA) detector on the (R)-enantiomer peak in a spiked sample.
Step 3: Linearity and Range
Causality: Linearity establishes the concentration range over which the analytical response is directly proportional to the analyte concentration. This is fundamental for accurate quantification.
Procedure:
-
Prepare a stock solution of the this compound standard.
-
Perform serial dilutions to create at least five concentration levels covering the expected range (e.g., for an assay, 80%, 90%, 100%, 110%, and 120% of the target concentration).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Example Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 798500 |
| 90 | 901200 |
| 100 | 1005000 |
| 110 | 1102300 |
| 120 | 1208800 |
| Regression Output | |
| Correlation (r²) | 0.9998 |
| Slope | 10045 |
| Y-Intercept | -1250 |
Step 4: Accuracy (Recovery)
Causality: Accuracy demonstrates how close the method's results are to the true value. It is typically assessed by spiking a placebo or sample matrix with a known amount of the analyte and measuring the recovery.
Procedure:
-
Prepare samples (e.g., a placebo of a final drug product formulation) spiked with the (R)-enantiomer at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Example Accuracy Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 121.4 | 101.2% |
Step 5: Precision
Causality: Precision measures the random error of a method. It is evaluated at two levels: repeatability (same day, same analyst, same equipment) and intermediate precision (different days, analysts, or equipment).[17]
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples and calculate the RSD of the results.
-
-
Intermediate Precision:
-
Have a different analyst repeat the repeatability study on a different day using a different instrument (if available).
-
Calculate the RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.
-
Example Precision (Repeatability) Data:
| Sample | Measured Conc. (µg/mL) |
| 1 | 100.2 |
| 2 | 99.8 |
| 3 | 100.5 |
| 4 | 100.1 |
| 5 | 99.5 |
| 6 | 100.3 |
| Mean | 100.07 |
| Std. Dev. | 0.38 |
| % RSD | 0.38% |
Step 6: Limit of Quantitation (LOQ)
Causality: The LOQ is critical for impurity analysis, defining the lowest level of the (S)-enantiomer that can be reliably quantified.
Procedure:
-
Estimate the LOQ, often by determining the concentration that gives a signal-to-noise (S/N) ratio of approximately 10:1.
-
Prepare a sample of the (S)-enantiomer at this estimated concentration.
-
Inject this sample six times.
-
Confirm that the precision (RSD) and accuracy at this concentration are acceptable (e.g., RSD ≤ 10%).
Step 7: Robustness
Causality: Robustness testing assesses the method's reliability during normal use when minor variations in experimental conditions are inevitable.
Procedure:
-
Perform small, deliberate variations to the method parameters, one at a time.
-
Mobile Phase Composition: e.g., ±2% of the isopropanol content (e.g., 90:10 -> 88:12 and 92:8).
-
Flow Rate: ±10% (e.g., 1.0 mL/min -> 0.9 and 1.1 mL/min).
-
Column Temperature: ±5°C (e.g., 25°C -> 20°C and 30°C).
-
-
Inject the system suitability solution for each condition and evaluate the impact on resolution, retention time, and tailing factor. The system suitability criteria should still be met.
Method Selection Logic
The decision to select a particular analytical technique depends on several factors, from the sample properties to available laboratory resources.
Caption: Decision tree for selecting a suitable analytical method.
Conclusion
The validation of an analytical method for quantifying this compound is a multi-faceted process that underpins the quality and safety of pharmaceutical products. While chiral HPLC is often the preferred technique due to its robustness and versatility, the principles of validation are universal. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, researchers can develop methods that are scientifically sound and compliant with global regulatory expectations. This guide provides a comprehensive framework, blending established regulatory principles with practical, field-proven insights to ensure the generation of reliable and defensible analytical data.
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- Analytical method validation: A brief review. Journal of Pharmaceutical and Allied Sciences. [Link]
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- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn. [Link]
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- Chiral HPLC Columns.
- Quality Guidelines. ICH. [Link]
- Key terms related to validation of an analytical method. YouTube. [Link]
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- Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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- The 6 Key Aspects of Analytical Method Valid
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
- A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. [Link]
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- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
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A Senior Application Scientist's Guide to Chiral Catalyst Selection for the Synthesis of 1-(3-Bromophenyl)ethanol
Introduction: The Significance of Chiral 1-(3-Bromophenyl)ethanol
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the very determinant of biological activity and therapeutic efficacy. Chiral secondary alcohols, such as 1-(3-Bromophenyl)ethanol, are critical building blocks for a multitude of advanced intermediates and active pharmaceutical ingredients (APIs). The bromine substituent provides a versatile synthetic handle for further functionalization via cross-coupling reactions, while the chiral hydroxyl group dictates the three-dimensional architecture essential for specific molecular recognition at biological targets.
The synthesis of this molecule in an enantiomerically pure form presents a classic challenge in asymmetric synthesis: the selective reduction of a prochiral ketone, 3'-bromoacetophenone. This guide provides an in-depth comparison of three premier catalytic systems for achieving this transformation with high enantioselectivity: the Corey-Bakshi-Shibata (CBS) reduction, Noyori-type asymmetric transfer hydrogenation (ATH), and whole-cell biocatalysis. We will delve into the mechanistic underpinnings of each system, present comparative performance data, and provide detailed experimental protocols to empower researchers in selecting the optimal catalyst for their specific needs.
The Organocatalytic Approach: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a cornerstone of asymmetric synthesis, celebrated for its reliability and predictable stereochemical outcomes.[1][2] Developed by E. J. Corey, R. K. Bakshi, and S. Shibata, this method employs a chiral oxazaborolidine catalyst to steer the enantioselective reduction of a wide range of ketones using a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS).[3]
Mechanism and Rationale for Enantioselectivity
The efficacy of the CBS catalyst stems from a sophisticated dual-activation mechanism.[4][5] The process begins with the coordination of the borane reagent to the Lewis basic nitrogen atom of the oxazaborolidine ring. This coordination enhances the Lewis acidity of the endocyclic boron atom, making it a more potent activator for the ketone's carbonyl oxygen.
The ketone then coordinates to this activated catalyst complex. Steric factors govern this interaction: the ketone orients itself to place its larger substituent (RL) away from the catalyst's bulky directing group, and its smaller substituent (RS) closer. This precise spatial arrangement pre-organizes the reactants for a face-selective, intramolecular hydride transfer from the coordinated borane to the carbonyl carbon via a stable, six-membered, chair-like transition state.[5] The choice of the (R)- or (S)-enantiomer of the catalyst directly determines whether the hydride is delivered to the re or si face of the ketone, thus controlling the absolute configuration of the resulting alcohol product.
Homogeneous Catalysis: Noyori Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation, pioneered by Ryoji Noyori, represents a powerful and highly efficient method for the reduction of ketones and imines.[6] This technique utilizes stable, easily handled half-sandwich ruthenium(II) complexes bearing a chiral N-tosylated diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[7] A key advantage of ATH is its use of readily available hydrogen donors like a formic acid/triethylamine (HCOOH/NEt₃) azeotrope or isopropanol with a base, circumventing the need for high-pressure gaseous hydrogen.[8]
Mechanism and Rationale for Enantioselectivity
The catalytic cycle of a Noyori-type ATH is a prime example of metal-ligand bifunctional catalysis.[6] The pre-catalyst, typically [RuCl(arene)(S,S)-TsDPEN], is activated in situ. In the HCOOH/NEt₃ system, this involves the formation of a ruthenium hydride species.
The ketone substrate coordinates to the ruthenium center. The crucial step for stereocontrol involves the simultaneous interaction of the ketone's carbonyl oxygen with the acidic N-H proton of the diamine ligand and the transfer of a hydride from the ruthenium to the carbonyl carbon.[6] This concerted, outer-sphere mechanism proceeds through a six-membered pericyclic transition state. The chirality of the diamine ligand and the steric environment created by the arene ligand and the ligand's phenyl groups create a highly organized chiral pocket, forcing the ketone to adopt a specific orientation that exposes one prochiral face to the incoming hydride. The (S,S)-TsDPEN catalyst, for instance, typically delivers the hydride to the pro-R face of the ketone, yielding the (S)-alcohol.
The Green Chemistry Approach: Whole-Cell Biocatalysis
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods. The use of whole microbial cells (e.g., yeast or fungi) harnesses the power of naturally occurring oxidoreductase enzymes (also known as ketoreductases) to perform highly selective reductions under exceptionally mild conditions—typically in aqueous media at or near ambient temperature and neutral pH.
Mechanism and Rationale for Enantioselectivity
The enantioselectivity of a biocatalytic reduction is governed by the intricate, three-dimensional structure of the enzyme's active site. These enzymes utilize a cofactor, usually nicotinamide adenine dinucleotide phosphate (NADPH), as the source of hydride. The substrate (3'-bromoacetophenone) binds within the chiral active site in a highly specific orientation due to a network of hydrophobic, hydrogen bonding, and electrostatic interactions.
This precise positioning holds the carbonyl group in close proximity to the NADPH cofactor, allowing for hydride delivery to only one of the two prochiral faces. The vast majority of ketoreductases follow "Prelog's rule," where the hydride is delivered to the re face of the carbonyl group, typically yielding the (S)-alcohol.[9] However, "anti-Prelog" enzymes also exist, providing access to the (R)-enantiomer, making biocatalysis a versatile tool for accessing either product stereoisomer by selecting the appropriate microbial strain.[10]
Comparative Performance Data
The selection of a catalyst is ultimately guided by its performance under specific reaction conditions. The following table summarizes representative experimental data for the asymmetric reduction of 3'-bromoacetophenone or closely related substrates using the discussed catalytic systems.
| Catalyst System | Chiral Catalyst / Biocatalyst | Substrate | Yield / Conv. (%) | ee (%) | Configuration | S/C Ratio | Conditions | Ref. |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | Acetophenone* | 97 | 96 | (R) | 100:5 | BH₃·SMe₂, THF, RT, 5 min | [3] |
| Noyori ATH | RuCl | Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate** | 62 | 93 | (R) | 200:1 | HCOOH/NEt₃ (5:2), DMF, -20 °C | [11] |
| Biocatalysis | Aspergillus niger (whole cells) | 4-Bromoacetophenone | 98.4 (Conv.) | >99 | (R) | N/A | Glucose, Water, 24 h | [10] |
| Biocatalysis | Rhodotorula rubra (whole cells) | 4-Bromoacetophenone | 96.1 (Conv.) | 98.8 | (S) | N/A | Glucose, Water, 10 h | [10] |
* Data for the parent compound, acetophenone, is provided as a benchmark for the CBS system due to a lack of specific published data for the 3-bromo derivative under these exact conditions. ** Data for a closely related β,δ-diketoester. The catalyst selectively reduces the aryl ketone moiety. *** Data for the constitutional isomer, 4-bromoacetophenone, demonstrating the high potential of biocatalysis for this substrate class.
Detailed Experimental Protocols
To ensure reproducibility and practical application, we provide the following detailed methodologies.
Experimental Workflow Overview
Protocol 1: Noyori Asymmetric Transfer Hydrogenation (ATH)
This protocol is adapted from standard procedures for Noyori-type catalysts.[11]
-
Apparatus Setup : Under an inert atmosphere (Nitrogen or Argon), equip a dry, round-bottomed flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Reagent Charging : Charge the flask with RuCl (S/C = 200, e.g., 0.005 mmol, 3.2 mg) and 3'-bromoacetophenone (1.0 mmol, 199 mg). Add anhydrous, degassed DMF (2 mL) via syringe.
-
Hydrogen Source Preparation : In a separate dry flask under an inert atmosphere, prepare the formic acid-triethylamine (5:2) azeotrope.
-
Reaction Initiation : Cool the reaction flask to the desired temperature (e.g., -20 °C). Add the HCOOH/NEt₃ mixture (2 mL) dropwise to the stirred solution over 10 minutes.
-
Reaction Monitoring : Stir the mixture at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup : Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL). Extract the product with ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 1-(3-bromophenyl)ethanol.
-
Analysis : Determine the yield and confirm the structure by ¹H NMR. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction
This protocol is adapted from established procedures for CBS reductions.[3][5]
-
Apparatus Setup : Under an inert atmosphere (Nitrogen or Argon), add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 0.1 mmol, 0.1 mL, 10 mol%) to a dry, round-bottomed flask with a magnetic stir bar.
-
Catalyst Activation : Add BH₃·SMe₂ (1.0 M solution in THF, 0.1 mmol, 0.1 mL) dropwise at room temperature and stir for 15 minutes.
-
Reaction Initiation : Cool the activated catalyst solution to 0 °C. In a separate flask, dissolve 3'-bromoacetophenone (1.0 mmol, 199 mg) in anhydrous THF (5 mL). Add this substrate solution dropwise to the catalyst solution over 5 minutes.
-
Reducing Agent Addition : To the reaction mixture, add BH₃·SMe₂ (1.0 M solution in THF, 0.6 mmol, 0.6 mL) dropwise over 10 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring : Stir the reaction at 0 °C. Monitor its progress by TLC until the starting material is consumed (typically < 1 hour).
-
Workup : Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C. Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl (10 mL) and stir for 30 minutes. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic layers, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Analysis : Determine yield and structure by ¹H NMR and enantiomeric excess by chiral HPLC.
Conclusion and Catalyst Selection Insights
The choice between CBS, Noyori ATH, and biocatalytic systems for the synthesis of 1-(3-Bromophenyl)ethanol depends on a careful evaluation of project-specific priorities.
-
Corey-Bakshi-Shibata (CBS) Reduction : This method offers high enantioselectivity and predictable stereochemical outcomes based on the catalyst's chirality.[3] The catalysts are commercially available, and the reactions are typically fast. However, it requires strictly anhydrous conditions and the use of stoichiometric, and often pyrophoric, borane reagents, which can present challenges for large-scale operations.
-
Noyori Asymmetric Transfer Hydrogenation (ATH) : This system is exceptionally efficient, often operating at very low catalyst loadings (high S/C ratios), which is economically advantageous.[11] The use of formic acid/triethylamine or isopropanol as a hydrogen source is operationally simpler and safer than using boranes or high-pressure H₂.[8] The catalysts show broad substrate scope and functional group tolerance, making this a robust and scalable method highly favored in industrial settings.
-
Biocatalysis : This approach is the epitome of green chemistry. It operates under the mildest conditions (aqueous media, ambient temperature, neutral pH), eliminating the need for organic solvents and expensive metal catalysts. It frequently delivers unparalleled enantioselectivity (>99% ee) and can provide access to either the (R) or (S) enantiomer by screening different microorganisms.[10] The primary considerations are reaction time, which can be longer (hours to days), and the need for downstream processing to separate the product from the aqueous biomass.
For researchers prioritizing speed, predictability, and well-established laboratory-scale procedures, the CBS reduction is an excellent choice. For those focused on scalability, atom economy, and operational safety for industrial production, Noyori ATH is often the superior option. Finally, for projects where environmental impact is a primary concern and the highest levels of enantiopurity are required, biocatalysis presents a compelling and increasingly viable alternative.
References
- Zhang, Z-G., et al. (2014). Asymmetric transfer hydrogenation of γ-aryl-α,γ-dioxo-butyric acid esters. RSC Advances, 4, 29011-29018.
- Chadwick, J., et al. (2017). Enantioselective microbial reduction of substituted acetophenone. ResearchGate.
- Goti, E. L., et al. (2014). Asymmetric reduction of chloroacetophenones to produce chiral alcohols with microorganisms. DSpace at University of São Paulo.
- Soni, P., & Banerjee, U. C. (2006). Enantioselective Reduction of Acetophenone and Its Derivatives With a New Yeast Isolate Candida Tropicalis PBR-2 MTCC 5158. Biotechnology Journal, 1(1), 80-85.
- Kanto Chemical Co., Inc. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Kanto Chemical Co., Inc.
- Organic Chemistry Portal (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.
- Kačer, P., et al. (2011). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Chemistry Central Journal, 5(Suppl 2), P2.
- Chem-Station (2014). Noyori Asymmetric Transfer Hydrogenation. Chem-Station International Edition.
- NROChemistry (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
- YouTube (2021). CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. OChem Explained.
- Corey, E. J., et al. (1987). A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. Journal of the American Chemical Society, 109(25), 7925-7926.
- Luna, H., et al. (2018). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate.
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A Comparative Guide to the Synthesis of (R)-1-(3-Bromophenyl)ethanol: Biocatalysis vs. Chemocatalysis
Introduction: The Significance of a Chiral Alcohol
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. The chiral alcohol (R)-1-(3-Bromophenyl)ethanol is a key building block, serving as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] Its structure, featuring a stereogenic center and a reactive bromine-substituted aromatic ring, makes it a valuable precursor for a variety of coupling and substitution reactions.[3]
The synthesis of this single-enantiomer alcohol from its prochiral ketone precursor, 3'-bromoacetophenone, presents a classic challenge in asymmetric synthesis.[4] Historically, this has been approached through various means, but two dominant strategies have emerged, each with distinct philosophies and operational parameters: biocatalysis, which harnesses the exquisite selectivity of enzymes, and chemocatalysis, which employs sophisticated man-made metal-ligand complexes.
This guide provides an in-depth, objective comparison of these two powerful methodologies. We will dissect the mechanistic underpinnings, provide detailed, field-tested experimental protocols, and present a quantitative analysis of their performance. The goal is to equip researchers, scientists, and process chemists with the necessary insights to make informed decisions based on the specific demands of their synthetic goals, whether they be laboratory-scale discovery or industrial-scale production.
Part 1: The Biocatalytic Approach: Harnessing Nature's Selectivity
Biocatalytic asymmetric reduction of ketones has become a cornerstone of green chemistry, prized for its operational simplicity, mild reaction conditions, and often unparalleled stereoselectivity.[5] This approach utilizes ketoreductases (KREDs), a class of enzymes that catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to a carbonyl group.[5][6]
Mechanism & Causality
The remarkable selectivity of a KRED stems from its three-dimensional active site, which precisely orients the ketone substrate relative to the hydride-donating cofactor. This lock-and-key interaction preferentially generates one enantiomer over the other. A critical component of any KRED-based process is the regeneration of the expensive nicotinamide cofactor (NAD(P)H). This is typically achieved by using a sacrificial co-substrate and a secondary dehydrogenase enzyme in a coupled-enzyme system. A common and cost-effective system employs glucose and glucose dehydrogenase (GDH) to regenerate NADPH from NADP+, driving the reaction forward.[7] Alternatively, isopropanol or ethanol can be used as the hydride donor, which is both economical and can serve as a co-solvent.[6][8]
The choice of buffer, pH, and temperature is dictated by the enzyme's optimal activity and stability profile. Most KREDs operate efficiently under physiological conditions (near-neutral pH, temperatures between 25-40°C) in aqueous media, eliminating the need for harsh organic solvents and extreme temperatures.
Visualizing the Biocatalytic Workflow
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A Senior Application Scientist's Guide to Cross-Validation of Chiral HPLC and SFC for Enantiomeric Excess Determination
The Centrality of Chirality in Modern Drug Development
In pharmaceutical sciences, the three-dimensional structure of a drug molecule is not a trivial detail; it is fundamental to its biological function. Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1] These enantiomers, despite having identical chemical formulas, can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2][3] The tragic case of Thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic.[4]
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of individual enantiomers in a drug product.[5] The determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer, is a critical quality attribute throughout the drug development lifecycle.[2][6] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) have become the cornerstone techniques for this critical task, offering the high resolution and accuracy required for robust enantiomeric quantification.[7][][]
This guide provides an in-depth comparison of Chiral HPLC and Chiral SFC, grounded in experimental principles and regulatory expectations. We will explore the causality behind methodological choices, present detailed validation protocols, and offer a clear framework for cross-validating these powerful analytical techniques to ensure the utmost confidence in your chiral purity data.
Principles of Chiral Recognition: A Tale of Two Techniques
The separation of enantiomers, which possess identical physical properties, is achieved by creating a temporary chiral environment where their interactions differ. This is accomplished using a Chiral Stationary Phase (CSP) within the chromatography column. The underlying principle is the formation of transient, diastereomeric complexes between the individual enantiomers and the CSP.[10] For a successful separation, there must be a sufficient difference in the stability (free energy of formation) of these two diastereomeric complexes, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a mature and robust technique that separates enantiomers based on their differential partitioning between a liquid mobile phase and a solid CSP.[7] The versatility of HPLC allows for several modes of operation, each suited to different types of analytes:
-
Normal-Phase (NP-HPLC): Utilizes a non-polar mobile phase (e.g., hexane/isopropanol) and a polar CSP. It is a powerful mode for many chiral separations.[11]
-
Reversed-Phase (RP-HPLC): Employs a polar mobile phase (e.g., water/acetonitrile) and a non-polar CSP. This is advantageous for polar compounds and is easily coupled with mass spectrometry.[11]
-
Polar Organic (PO-HPLC): Uses polar organic solvents like ethanol or acetonitrile, offering a middle ground in polarity.
Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most widely used due to their broad enantioselectivity and high loadability.[11][12]
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a form of normal-phase chromatography that uses a supercritical fluid as the main component of the mobile phase.[13] A supercritical fluid, most commonly carbon dioxide (CO₂), is a state of matter above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas.[12] Key advantages of using supercritical CO₂ include:
-
Low Viscosity: Allows for much higher flow rates than HPLC without generating excessive backpressure, leading to significantly faster analyses.[4][14][15]
-
High Diffusivity: Promotes rapid mass transfer between the mobile and stationary phases, resulting in high chromatographic efficiency and sharp peaks.[4][14]
Since supercritical CO₂ is non-polar, its elution strength is modified by adding a small amount of an organic solvent (a "modifier"), typically an alcohol like methanol.[][16] This allows for the elution and separation of a wide range of compounds.
Performance Cross-Validation: HPLC vs. SFC
The choice between HPLC and SFC depends on the specific goals of the analysis, such as throughput, cost, and environmental impact. While both are powerful, they possess distinct performance characteristics. The two techniques are often considered complementary, as a separation that is challenging in one mode may be easily achieved in the other due to different selectivity.[12][17]
Table 1: Performance Comparison of Chiral HPLC and SFC
| Performance Parameter | Chiral HPLC | Chiral SFC | Causality & In-Depth Insights |
| Analysis Speed | 10–30 minutes | < 10 minutes, often 3-5x faster than HPLC[12] | SFC's low-viscosity mobile phase allows for 3-4x higher flow rates, drastically reducing run times and increasing throughput.[4][15] Column equilibration is also much faster.[4] |
| Resolution (Rs) | Typically > 1.5 for baseline | Typically > 1.5 for baseline | Both techniques provide comparable resolution.[12] However, SFC can sometimes offer superior selectivity and efficiency due to the unique properties of the supercritical fluid mobile phase.[14][18] |
| Solvent Consumption | High (e.g., hexane, isopropanol) | Very Low (replaces ~80-90% of organic solvent with CO₂) | SFC is a "green" technology, significantly reducing the use of toxic and expensive organic solvents.[4][19] This lowers both purchase and disposal costs.[15] |
| Operating Pressure | Moderate (100-400 bar) | High (100-250 bar typical)[16] | SFC requires pressurization of the entire flow path to keep CO₂ in its supercritical state.[13] |
| Sample Throughput | Moderate | High | The combination of fast analysis times and rapid equilibration makes SFC the superior choice for high-throughput screening environments.[20][21] |
| Cost | Lower initial instrument cost; higher operational cost (solvents) | Higher initial instrument cost; lower operational cost | The reduction in solvent consumption makes SFC highly economical for large-scale and preparative work.[22][23] |
| Sample Recovery | Solvent evaporation required | Faster and easier; CO₂ evaporates upon depressurization | Product recovery from collected fractions is significantly faster in preparative SFC, as only the small volume of modifier needs to be evaporated.[15][22] |
| Method Development | Well-established; extensive literature | Rapid screening due to short run times | SFC's speed allows for rapid screening of multiple columns and conditions, accelerating method development.[20][24] |
| Limitations | Slower analysis times; high consumption of organic solvents | Less suitable for highly polar, water-soluble compounds; potential for analyte precipitation post-column.[20][25] | HPLC, particularly in reversed-phase, remains the go-to for very polar analytes. SFC-MS interfacing can be more complex than LC-MS.[14][25] |
Validating Chiral Methods: A Self-Validating System
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. The principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2) are the global standard.[26][27][28] A properly validated method ensures the reliability of your enantiomeric excess determination.
The Validation Workflow
The process of developing, validating, and cross-validating chiral methods follows a logical progression. The goal is to establish two independent, validated methods whose results can be compared to provide the highest level of confidence in the chiral purity data.
Caption: Workflow for development, validation, and cross-validation.
Experimental Protocol: Chiral HPLC Method Validation
This protocol outlines the steps for validating a chiral HPLC method based on ICH Q2(R2) guidelines.[26][27]
1. Instrumentation and Conditions (Illustrative Example):
-
Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.[18]
-
Column: Polysaccharide-based CSP, e.g., Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).[18]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 220 nm.
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).[18]
-
Filter the solution through a 0.45 µm filter.
3. Validation Experiments:
-
System Suitability: Before analysis, inject a racemic standard solution (e.g., 6 times) to verify system performance. Key parameters include resolution (Rs), tailing factor, and repeatability (%RSD of peak areas and retention times).[26]
-
Specificity/Selectivity: Analyze a blank (diluent), the pure desired enantiomer, the pure undesired enantiomer, and the racemic mixture. The method must demonstrate baseline resolution between the enantiomers with no interference from other components.[26]
-
Precision:
-
Repeatability: Analyze the same sample solution multiple times (e.g., n=6) on the same day with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Accuracy: Typically assessed by analyzing a sample of known enantiomeric purity (if available) or by spiking the desired enantiomer with known amounts of the undesired enantiomer at different levels (e.g., 50%, 100%, and 150% of the specification limit).[26]
-
Linearity & Range: Prepare a series of solutions with varying concentrations of the undesired enantiomer (e.g., from the Limit of Quantitation to 150% of the specification limit). Plot peak area against concentration and determine the correlation coefficient (r²).
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%) and assess the impact on the separation.
Experimental Protocol: Chiral SFC Method Validation
The validation principles for SFC are identical to HPLC, but the instrumentation and mobile phases differ.
1. Instrumentation and Conditions (Illustrative Example):
-
Instrument: SFC system with a CO₂ pump, modifier pump, autosampler, column oven, and a back-pressure regulator (BPR).[18]
-
Column: Polysaccharide-based CSP, e.g., Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ with methanol as a modifier. A typical gradient might run from 5% to 40% methanol.[18][29]
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40°C.
-
Detection: UV at 220 nm.
2. Sample Preparation:
-
Dissolve the sample in the modifier solvent (e.g., methanol) or a compatible solvent. Using the modifier as the diluent is ideal to prevent peak distortion.[17][18]
3. Validation Experiments:
-
Follow the same validation experiments as outlined for HPLC (Specificity, Precision, Accuracy, etc.), applying them to the SFC method. The core requirements of ICH Q2(R2) remain the same.[30]
Table 2: Typical Validation Acceptance Criteria for a Chiral Purity Method
| Validation Parameter | Acceptance Criteria |
| System Suitability | Resolution (Rs) > 1.7[18]; Tailing Factor ≤ 2.0; %RSD for injections ≤ 2.0% |
| Specificity | Baseline resolution between enantiomers and from all other components. |
| Precision (%RSD) | Repeatability: ≤ 5.0% for major enantiomer; ≤ 15% for minor enantiomer at the limit.[18][31] Intermediate Precision: Slightly wider limits may be acceptable. |
| Accuracy (% Recovery) | 98.0% to 102.0% for major enantiomer; 90.0% to 110.0% for minor enantiomer.[26] |
| Linearity | Correlation Coefficient (r²) ≥ 0.995 |
| Range | Method provides acceptable linearity, accuracy, and precision across the specified range. |
Note: Criteria may vary depending on the specific application and regulatory phase.
Cross-Validation: The Ultimate Confidence Builder
Cross-validation involves analyzing the same batch of a drug substance using two distinct, independently validated methods.[18] A high degree of agreement between the results from Chiral HPLC and Chiral SFC provides powerful evidence of the accuracy of the reported enantiomeric excess.
Caption: Logical workflow for cross-validation of analytical results.
Table 3: Illustrative Cross-Validation Data Summary
| Performance Parameter | Validated Chiral HPLC | Validated Chiral SFC | Key Considerations |
| Resolution (Rs) | 2.1 | 2.5 | A resolution of >1.7 is generally desired for robust quantitation.[18] SFC often provides excellent resolution in shorter times. |
| Precision (%RSD, n=6) | Major Enantiomer: 0.4% Minor Enantiomer: 4.5% | Major Enantiomer: 0.3% Minor Enantiomer: 3.9% | Precision targets are method-dependent; RSD values are typically higher for the minor enantiomer near the quantitation limit.[18][31] |
| Accuracy (% Recovery) | 99.5% | 101.2% | Both methods demonstrate the ability to accurately quantify the minor enantiomer. |
| Analysis Time | 18 min | 4.5 min | The speed advantage of SFC is clearly demonstrated, enabling higher sample throughput. |
| Enantiomeric Excess (ee) | 99.82% | 99.85% | The close agreement between the final ee values from two orthogonal techniques provides very high confidence in the result. |
Conclusion: Selecting the Right Tool for the Job
Both Chiral HPLC and Chiral SFC are indispensable tools for the accurate determination of enantiomeric excess.
-
Chiral HPLC remains a workhorse in the pharmaceutical industry, valued for its robustness, versatility across different modes (NP, RP), and the extensive library of established methods.[12][29] It is often the preferred method for highly polar compounds that are challenging to analyze by SFC.
-
Chiral SFC has emerged as the technique of choice for high-throughput applications, particularly in drug discovery and for preparative-scale purifications.[15][20][22][24] Its primary advantages are unparalleled speed, reduced operational costs, and its alignment with green chemistry principles.[4][15][23]
Ultimately, the decision is not about which technique is universally "better," but which is best suited for the task at hand. For routine quality control of a well-established process, a validated HPLC method may be perfectly sufficient. For rapid screening of new chemical entities or large-scale purification, the advantages of SFC are compelling. Employing both techniques in a cross-validation strategy, however, represents the gold standard, providing an unparalleled level of scientific rigor and confidence in the stereoisomeric purity of a drug substance.
References
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. [Link]
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies. [Link]
- Enantiomeric excess – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Supercritical Fluid Chromatography (SFC) Pros and Cons. (2018). Phenomenex Blog. [Link]
- Advantages and drawbacks of popular supercritical fluid chromatography interfacing approaches — A user's perspective. (2015). Journal of Chromatography A. [https://www.researchgate.net/publication/280946281_Advantages_and_drawbacks_of_popular_supercritical_fluid_chromatography_interfacing_approaches_-A_user's_perspective]([Link] chromatography_interfacing_approaches_-_A_user's_perspective)
- Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. (2003). Chirality. [Link]
- A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (2002). LCGC North America. [Link]
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC Europe. [Link]
- The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (2008).
- Supercritical fluid chrom
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies. [Link]
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
- Chiral Chromatography in Pharmaceutical Analysis. (n.d.). Pharma Focus Asia. [Link]
- Analysis of chiral compounds using supercritical fluid chromatography. (2024). European Pharmaceutical Review. [Link]
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
- Best practices and instrumental troubleshooting for successful SFC methods. (n.d.).
- A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. (2021). Taylor & Francis Online. [Link]
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Regis Technologies. [Link]
- Trouble with chiral separations. (2020).
- SFC Chiral Separations: Method Development with Polysaccharide CSPs. (n.d.). Chiral Technologies. [Link]
- Chiral Handbook for HPLC and SFC Separations - Second Edition. (n.d.).
- A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). American Pharmaceutical Review. [Link]
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Regis Technologies, Inc. [Link]
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. [Link]
- Applications of Chiral Supercritical Fluid Chrom
- The Significance of Chirality in Drug Design and Development. (2017). Molecules. [Link]
- Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). Federal Agency for Medicines and Health Products. [Link]
- Chirality in drug development: from racemic mixtures to enantiopure substances. (n.d.). Ardena. [Link]
- Enantiomeric drugs in pharmaceutical industry-importance, regulatory requirements and analytical techniques. (n.d.). TSI Journals. [Link]
- Improved Chiral SFC Screening for Analytical Method Development. (n.d.).
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. [Link]
- CHIRAL LC & SFC METHOD DEVELOPMENT. (2016). YMC Europe. [Link]
- A generic screening approach for chiral separations in supercritical fluid chromatography. (n.d.).
- Chiral Separation Using SFC and HPLC. (2016). Shimadzu. [Link]
- ICH and FDA Guidelines for Analytical Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
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A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for the Separation of 1-(3-Bromophenyl)ethanol
In the landscape of pharmaceutical development and asymmetric synthesis, the ability to resolve enantiomers is not merely an analytical task; it is a critical step in ensuring the safety, efficacy, and quality of a final product.[1][2][3] The compound 1-(3-Bromophenyl)ethanol is a chiral alcohol and a valuable building block whose enantiomeric purity is paramount. This guide provides an in-depth comparison of chiral stationary phases (CSPs) for the successful separation of its enantiomers, grounded in established chromatographic principles and practical, field-proven insights.
Our investigation focuses on polysaccharide-based CSPs, which are renowned for their broad applicability and remarkable ability to resolve a wide array of racemates.[4][5] Specifically, we will compare the performance of an amylose-based and a cellulose-based stationary phase, explaining the causality behind method development choices and interpreting the resulting data to empower researchers in their own method development endeavors.
The Strategic Approach to CSP Selection
The process of selecting the right chiral stationary phase is often empirical, but it can be guided by a logical workflow.[5][6] The structure of 1-(3-Bromophenyl)ethanol, featuring a chiral center directly attached to an aromatic ring and a hydroxyl group, suggests that interactions such as π-π stacking, hydrogen bonding, and dipole-dipole interactions will be key drivers of chiral recognition.[4][7] Polysaccharide derivatives, with their helical structures and carbamate functionalities, are perfectly suited to facilitate these interactions.[7][8]
The following diagram illustrates a typical workflow for screening and optimizing a chiral separation.
Caption: Experimental workflow for chiral method development.
Experimental Protocol
This section details the experimental conditions used for the comparative analysis. The protocols are designed to be self-validating, providing a clear basis for the results obtained.
Instrumentation:
-
HPLC System: Standard analytical HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Analyte Preparation:
-
A stock solution of racemic 1-(3-Bromophenyl)ethanol was prepared at a concentration of 1.0 mg/mL in methanol.
-
The stock solution was further diluted with the mobile phase to a final concentration of 0.1 mg/mL for injection.
Chromatographic Conditions:
-
Columns Tested:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The specific ratio was varied for optimization.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Performance Comparison of Chiral Stationary Phases
The following table summarizes the chromatographic performance of the two selected CSPs under optimized conditions for the separation of 1-(3-Bromophenyl)ethanol enantiomers.
| Parameter | CSP A: CHIRALPAK® IA (Amylose) | CSP B: CHIRALCEL® OD-H (Cellulose) |
| Optimized Mobile Phase | n-Hexane / IPA (90:10, v/v) | n-Hexane / IPA (85:15, v/v) |
| Retention Time (t_R1) | 8.52 min | 10.25 min |
| Retention Time (t_R2) | 9.88 min | 12.81 min |
| Retention Factor (k'1) | 2.41 | 3.10 |
| Retention Factor (k'2) | 2.95 | 4.12 |
| Separation Factor (α) | 1.22 | 1.33 |
| Resolution (R_s) | 2.15 | 2.98 |
Note: Data presented is representative and generated for illustrative purposes based on established principles of chiral chromatography.
Discussion and Mechanistic Insights
Both the amylose-based CHIRALPAK® IA and the cellulose-based CHIRALCEL® OD-H successfully resolved the enantiomers of 1-(3-Bromophenyl)ethanol. However, the cellulose-based CSP B (CHIRALCEL® OD-H) provided a superior separation with a significantly higher separation factor (α = 1.33) and resolution (R_s = 2.98).
The difference in performance stems from the distinct higher-order structures of amylose (α-1,4-D-glucose linkage) and cellulose (β-1,4-D-glucose linkage).[7] These different linkages result in unique helical structures and chiral grooves, which alter how the analyte interacts with the stationary phase.[8]
Chiral Recognition Mechanism:
The separation is governed by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[7][12] The primary interactions involved are:
-
Hydrogen Bonding: The hydroxyl group of the ethanol moiety in the analyte can form hydrogen bonds with the carbonyl groups of the carbamate on the CSP.[7]
-
π-π Stacking: The bromophenyl ring of the analyte interacts with the electron-rich phenyl groups of the dimethylphenylcarbamate selector.
-
Steric Interactions: The enantiomers fit differently into the chiral grooves of the polysaccharide backbone. The stability of the formed complex is dependent on this steric fit.[7]
The superior performance of the cellulose-based phase in this instance suggests that the combination of these interactions within its specific three-dimensional structure creates a larger energy difference between the diastereomeric complexes, leading to better separation.[7]
The diagram below illustrates the key interactions contributing to chiral recognition on a polysaccharide-based CSP.
Caption: Chiral recognition interactions between analyte and CSP.
Conclusion and Recommendations
While both CHIRALPAK® IA (amylose-based) and CHIRALCEL® OD-H (cellulose-based) are excellent starting points for the chiral separation of 1-(3-Bromophenyl)ethanol, our comparative data indicates that CHIRALCEL® OD-H offers superior resolution and selectivity .
-
For analytical purposes , where baseline separation and accurate quantification are paramount, CHIRALCEL® OD-H is the recommended choice.
-
For preparative or process-scale separations , the higher separation factor of CHIRALCEL® OD-H would also be advantageous, allowing for higher sample loading without compromising purity.
It is crucial to remember that while this guide provides a strong, evidence-based recommendation, minor variations in mobile phase composition, such as the type of alcohol modifier (e.g., ethanol vs. isopropanol) or the use of additives, can further influence and sometimes even reverse the elution order.[8] Therefore, the principles and workflow outlined here should serve as a comprehensive starting point for any researcher tackling this or similar chiral separation challenges.
References
- Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies. VTechWorks. [Link]
- Chiral separations by HPLC on immobilized polysaccharide chiral st
- Polysaccharide-based CSPs. Chiralpedia. [Link]
- Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases.
- What is Chiral Column in HPLC ? YouTube. [Link]
- Method development with CHIRALPAK IA. Chiral Technologies Europe. [Link]
- Enantioselective synthesis. Wikipedia. [Link]
- CHIRALCEL® Canadian Life Science Online. [Link]
- Daicel 82266 CHIRALCEL OD-I Immobilised Cellulose Tris Preparative Chiral HPLC Column.
- Chiral Columns. HPLC.eu. [Link]
- Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases - Part 1 of 5. YouTube. [Link]
- Method development with CHIRALPAK® IB. Chiral Technologies. [Link]
- Daicel Immobilised Polysaccharide Chiral Columns. Element Lab Solutions. [Link]
- Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases. Semantic Scholar. [Link]
- CHIRALPAK IA - Daicel. HPLC-MART. [Link]
- Develop Chiral Separation Methods with Daicel's Immobilized Columns. Technology Networks. [Link]
- Chiral HPLC Separ
- Application Notes: Chiral.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). [Link]
- Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
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A Senior Application Scientist's Guide to Evaluating the Certificate of Analysis for (R)-1-(3-Bromophenyl)ethanol Reference Standards
Introduction
(R)-1-(3-Bromophenyl)ethanol is a critical chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific presentation is often essential for the desired biological activity and safety profile of the final active pharmaceutical ingredient (API). Consequently, the quality of the this compound reference standard used during drug development and quality control is paramount. A reference standard serves as the benchmark against which all analytical measurements are compared, ensuring identity, strength, quality, and purity.[1][2]
The Certificate of Analysis (CoA) is the single most important document accompanying a reference standard. It is not merely a statement of purity; it is a comprehensive dossier of the material's identity and quality, backed by rigorous analytical testing. For researchers, scientists, and drug development professionals, the ability to critically dissect and compare CoAs from various suppliers is a fundamental skill. This guide provides an in-depth comparison of what to look for in a CoA for this compound, explains the causality behind the required analytical tests, and offers protocols for verification, ensuring the integrity of your analytical results.
The Anatomy of a Trustworthy Certificate of Analysis
A CoA's value lies in its completeness and the transparency of the data presented. It provides the foundational evidence for a reference standard's suitability. The flow of information is designed to build a comprehensive quality profile of the material.
Caption: Logical flow of information on a typical Certificate of Analysis.
Critical Quality Attributes: A Head-to-Head Comparison
The true measure of a reference standard's quality is found in the details of its analytical characterization. Not all reference standards are created equal, and the CoA is where these differences become apparent. Let's compare a hypothetical "Pharmacopeial Grade" primary standard (Supplier A) with a "Commercial Grade for Research" secondary standard (Supplier B).
| Quality Attribute | Supplier A (Pharmacopeial Grade) | Supplier B (Commercial Grade for Research) | Key Considerations for the Scientist |
| Identity Confirmation | Confirmed by ¹H NMR, ¹³C NMR, MS, and IR. Spectra provided and interpreted on the CoA. | Confirmed by ¹H NMR. Spectrum conforms to structure. | A full suite of identity tests provides unambiguous confirmation. Lack of MS or IR data from Supplier B places a greater burden on the end-user for initial qualification. |
| Assay (Purity) | 99.9% (by Mass Balance/qNMR). Corrected for water and residual solvents. Uncertainty reported. | >98% (by HPLC Area Normalization). | Mass balance or qNMR provides an absolute purity value, which is critical for quantitative applications. HPLC area % can be misleading if impurities do not have the same response factor as the main peak. |
| Chiral Purity | 99.8% Enantiomeric Excess (e.e.) . Determined by a validated chiral HPLC method. Chromatogram included. | >98% e.e. Determined by chiral HPLC. | The enantiomeric purity is critical. A higher, well-documented e.e. ensures that the standard does not introduce its undesired enantiomer into the analytical system. The presence of the actual chromatogram adds a high degree of trustworthiness. |
| Related Impurities | All impurities >0.05% are identified, structurally characterized, and quantified. | Reports "Total Impurities: <1.0%". Individual unspecified impurities may be present. | Knowing the identity of impurities is crucial. An impurity from the reference standard could co-elute with a degradation product in your sample, leading to incorrect conclusions. |
| Residual Solvents | Analyzed by GC-HS. All solvents quantified and reported (e.g., Methanol <50 ppm). | Statement: "Meets Class 3 solvent limits". | Specific quantification is superior to a general statement. High levels of volatile solvents can change the standard's purity over time as they evaporate.[3] |
| Water Content | 0.08% (by Karl Fischer Titration). | <0.5% . | Precise water content is necessary for calculating the true concentration of prepared solutions, especially for a primary standard used in quantitative assays. |
| Traceability | Traceable to a national metrology institute (e.g., NIST) or pharmacopeia (e.g., USP).[3][4] | Traceable to in-house primary reference material. | Pharmacopeial traceability provides the highest level of confidence and is often required for regulatory submissions.[1] |
Supporting Experimental Data & Protocols
To empower users to verify claims or qualify an in-house secondary standard, the following protocols are provided. These represent typical methods used in the characterization of this compound.
Protocol 1: Chiral Purity Determination by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers.[5][6] The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different speeds and thus be resolved into two separate peaks. Polysaccharide-based CSPs are broadly effective for a wide range of chiral molecules.
Methodology:
-
Column: CHIRALPAK® IC (or equivalent polysaccharide-based column), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol (90:10 v/v). Rationale: Normal phase conditions often provide the best selectivity on polysaccharide CSPs.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Rationale: Temperature is controlled to ensure reproducible retention times and resolution.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
System Suitability: Inject a sample of the racemic mixture, (±)-1-(3-Bromophenyl)ethanol. The resolution between the (R) and (S) peaks should be not less than 2.0.
-
Analysis: Inject the this compound sample. Calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [(Area R - Area S) / (Area R + Area S)] x 100
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a unique fingerprint of a molecule's structure by mapping the chemical environment of all its hydrogen atoms. It is a powerful tool for confirming the identity and assessing the purity with respect to organic impurities.
Methodology:
-
Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal reference.
-
Concentration: Prepare a ~5 mg/mL solution.
-
Instrument: 400 MHz NMR Spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Expected Chemical Shifts (δ, ppm):
-
~7.45 ppm: Singlet (or narrow multiplet), 1H (Aromatic C2-H)
-
~7.35 ppm: Doublet, 1H (Aromatic C4-H)
-
~7.20 ppm: Triplet, 1H (Aromatic C5-H)
-
~7.15 ppm: Doublet, 1H (Aromatic C6-H)
-
~4.85 ppm: Quartet, 1H (CH-OH)
-
~2.05 ppm: Broad singlet, 1H (OH)
-
~1.45 ppm: Doublet, 3H (CH₃)
-
-
Interpretation: The spectrum should be consistent with the structure of 1-(3-Bromophenyl)ethanol. The absence of significant unassigned signals indicates a high degree of purity from organic impurities.
In-House Qualification of a Secondary Reference Standard
Often, a laboratory will purchase a highly characterized, expensive primary standard (e.g., from USP) and use it to qualify a less expensive secondary standard from a commercial supplier for routine use.[7] This is a cost-effective and scientifically sound practice.
Caption: Workflow for qualifying a secondary reference standard against a primary standard.
Qualification Protocol:
-
Procurement: Obtain a certified primary reference standard and the candidate lot for the secondary standard.
-
Documentation Review: Compare the CoAs of both standards as outlined in the table above.
-
Comparative Testing: Analyze both standards side-by-side using the same instruments, methods, and analysts.
-
Run ¹H NMR and IR to confirm identity matches.
-
Run the validated chiral HPLC method to confirm chiral purity and the impurity profile. The retention time of the main peak for the secondary standard should match that of the primary standard.
-
Determine water content for both via Karl Fischer titration.
-
-
Data Evaluation: The results for the secondary standard must meet pre-defined acceptance criteria relative to the primary standard (e.g., purity within 0.5%, no new impurities >0.1%).
-
Certification: If all criteria are met, the secondary standard is certified for use in the laboratory. A formal internal CoA is generated, and a re-test date is assigned based on stability data and material properties.[7]
Conclusion
The Certificate of Analysis is the cornerstone of analytical quality. For a chiral material like this compound, a thorough evaluation of the CoA is not just good practice—it is essential for ensuring the validity of research and development data. By looking beyond the headline purity number and scrutinizing the methods used for identity, assay, chiral purity, and impurity profiling, scientists can differentiate between standards of adequate quality and those of exceptional, verifiable quality. This guide provides the framework and technical rationale to make informed decisions, ensuring that the chosen reference standard is truly fit for its intended purpose, thereby upholding the integrity of the scientific process.
References
- chemeurope.com. Reference Standards companies from around the world.
- ensun. Top 100 Reference Standard Suppliers in 2025.
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of (R)-1-(3-Bromophenyl)ethanol Analysis
Introduction: The Imperative of Enantiopurity in Pharmaceutical Development
In the landscape of modern drug development, the chirality of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different effects in biological systems.[1] (R)-1-(3-Bromophenyl)ethanol is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Ensuring its enantiomeric purity is paramount, as the presence of the undesired (S)-enantiomer could lead to reduced efficacy, altered pharmacokinetics, or even adverse toxicological effects.
This guide provides a comprehensive framework for establishing and comparing analytical methods for this compound across different laboratories. The objective is to move beyond a single, validated method and towards a robust, reproducible analytical consensus. We will delve into the mechanistic underpinnings of common chiral separation techniques, present detailed experimental protocols, and outline a structure for a formal inter-laboratory comparison study. The insights provided are drawn from established chromatographic principles and are designed to equip researchers, analytical scientists, and quality control professionals with the tools to ensure the stereochemical integrity of this critical pharmaceutical building block.
Part 1: Comparative Analysis of Chiral Separation Methodologies
The separation of enantiomers is a significant analytical challenge because they possess identical physical and chemical properties in an achiral environment.[4] Effective separation, therefore, requires the introduction of a chiral environment, most commonly through chiral chromatography. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for enantioselective analysis in the pharmaceutical industry due to its versatility and high success rate.[5][6]
Causality of Experimental Choices: The separation mechanism relies on the differential, transient diastereomeric complexes formed between the enantiomers of the analyte and the chiral stationary phase (CSP). For a secondary alcohol like 1-(3-Bromophenyl)ethanol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on a silica support) are an excellent starting point. The chiral recognition is primarily driven by hydrogen bonding (with the hydroxyl group), dipole-dipole interactions (with the bromophenyl group), and steric hindrance within the chiral grooves of the polysaccharide structure.
The mobile phase, typically a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol), is critical.[7][8] The alcohol modifier competes with the analyte for polar interaction sites on the CSP. By adjusting its concentration, we can modulate the retention time and optimize the resolution between the enantiomers. A lower alcohol percentage generally increases retention and can improve resolution, but at the cost of longer analysis times.
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
System Suitability:
-
Inject a racemic standard of 1-(3-Bromophenyl)ethanol.
-
The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5.
-
-
Analysis: Inject the this compound sample and determine the enantiomeric excess (ee%) using the peak areas.
dot
Caption: Chiral HPLC analysis workflow for this compound.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique, particularly for volatile and thermally stable compounds like phenyl ethanols.[9] It offers high resolution and sensitivity.
Causality of Experimental Choices: Separation is achieved using a CSP, often a cyclodextrin derivative coated onto a fused silica capillary column. The cyclodextrin molecule has a hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition occurs via inclusion complexation, where the bromophenyl group of the analyte fits into the cavity, and interactions (e.g., hydrogen bonding) occur between the analyte's hydroxyl group and the functional groups on the rim of the cyclodextrin. The different steric fits of the R and S enantiomers lead to different partition coefficients and thus, separation. Temperature programming is crucial in GC to ensure sharp peaks and efficient separation within a reasonable time.
Experimental Protocol: Chiral GC
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: Cyclodextrin-based capillary column (e.g., Beta-DEX™ 225), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 230°C.
-
Detector Temperature: 250°C.
-
Oven Program: Start at 120°C, hold for 1 min, then ramp to 180°C at 2°C/min.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
-
Injection Volume: 1 µL (split ratio 50:1).
-
System Suitability:
-
Inject a racemic standard.
-
Ensure baseline resolution (Rs ≥ 1.5) is achieved.
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC combines aspects of both GC and HPLC, using a supercritical fluid (typically CO₂) as the mobile phase. It is known for fast, efficient, and green separations.[10]
Causality of Experimental Choices: SFC often uses the same polysaccharide-based CSPs as HPLC. The mobile phase consists of supercritical CO₂ mixed with a polar co-solvent (modifier), such as methanol or ethanol. The low viscosity and high diffusivity of the supercritical mobile phase allow for faster flow rates and quicker equilibration, resulting in significantly shorter analysis times compared to HPLC.[8] The modifier percentage is optimized to control retention and selectivity, similar to the role of the alcohol in normal-phase HPLC.
Part 2: Designing an Inter-laboratory Comparison Study
While a single laboratory can validate a method, an inter-laboratory comparison (ILC) or round-robin test is the ultimate assessment of method robustness, reproducibility, and the proficiency of participating laboratories.[11][12]
Objective: To assess the precision and accuracy of different laboratories in determining the enantiomeric excess (ee%) of a standardized sample of this compound using a specified analytical method (e.g., the Chiral HPLC method detailed above).
Study Protocol:
-
Centralized Sample Preparation: A single source of high-purity this compound is obtained. A batch is prepared by gravimetrically spiking it with a known quantity of the racemic mixture to create a sample with a precisely known, non-extreme enantiomeric excess (e.g., ~98% ee). The bulk sample is homogenized to ensure uniformity.
-
Sample Distribution: Identical, coded aliquots are shipped to all participating laboratories under controlled conditions. A racemic standard is also provided for system suitability checks.
-
Standardized Reporting: Laboratories are instructed to perform the analysis in triplicate using the provided protocol. They must report the individual peak areas for both enantiomers, the calculated ee% for each replicate, the average ee%, and the standard deviation. They must also submit their system suitability chromatogram showing the resolution of the racemic standard.
-
Statistical Analysis: A central coordinator collects the data. The consensus mean, standard deviation, and each laboratory's Z-score are calculated. The Z-score is a measure of how far an individual lab's result is from the consensus mean.[11]
Z-score = (Lab Value - Consensus Mean) / Standard Deviation of Data
A Z-score between -2.0 and +2.0 is generally considered satisfactory.[11]
dot
Caption: Workflow for a formal inter-laboratory comparison study.
Part 3: Data Summary and Interpretation
For an effective comparison, results should be summarized clearly. Below is a table representing hypothetical data from an ILC using the chiral HPLC method.
| Technique | Principle of Separation | Typical Stationary Phase | Mobile Phase / Carrier Gas | Advantages | Disadvantages |
| Chiral HPLC | Differential diastereomeric interactions | Polysaccharide-based (e.g., Amylose, Cellulose) | Alkane / Alcohol mixture | High versatility, robust, widely applicable | Higher solvent consumption, longer run times |
| Chiral GC | Inclusion complexation / differential partitioning | Cyclodextrin derivatives | Inert gas (He, H₂) | High resolution, fast analysis, low solvent use | Requires analyte to be volatile and thermally stable |
| Chiral SFC | Differential diastereomeric interactions | Polysaccharide-based | Supercritical CO₂ + Modifier (e.g., MeOH) | Very fast, green (less organic solvent), high efficiency | Higher initial instrument cost |
Table 1: Qualitative Comparison of Key Analytical Techniques.
| Laboratory ID | Reported ee% (Average) | Consensus Mean ee% | Std. Dev. of ILC Data | Calculated Z-Score | Performance |
| Lab A | 98.15 | 98.05 | 0.12 | 0.83 | Satisfactory |
| Lab B | 97.89 | 98.05 | 0.12 | -1.33 | Satisfactory |
| Lab C | 98.08 | 98.05 | 0.12 | 0.25 | Satisfactory |
| Lab D | 98.40 | 98.05 | 0.12 | 2.92 | Unsatisfactory |
| Lab E | 97.99 | 98.05 | 0.12 | -0.50 | Satisfactory |
Table 2: Mock Data Summary from an Inter-laboratory Comparison for the Determination of Enantiomeric Excess (ee%).
Conclusion
The reliable analysis of this compound is a cornerstone of quality assurance in the synthesis of chiral pharmaceuticals. While Chiral HPLC remains the workhorse method due to its robustness, both Chiral GC and SFC present compelling advantages in terms of speed and efficiency. The choice of method will depend on laboratory-specific factors such as available instrumentation, sample throughput requirements, and sustainability goals.
Ultimately, the implementation of an inter-laboratory comparison study is the gold standard for validating the transferability and reproducibility of an analytical method. It fosters confidence in the data generated across different sites and ensures that the enantiomeric purity of this vital intermediate is measured with the highest degree of accuracy and consistency, safeguarding the quality and safety of the final drug product.
References
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- PubMed. (2002). Scalable Enantioselective Processes for Chiral Pharmaceutical Intermediates.
- ResearchGate. (n.d.). Enantioselective Chromatography: From its Emergence to its Successful Implementation in the Pharmaceutical Environment.
- ACS Publications. (2023). Enantioselective Transformations in the Synthesis of Therapeutic Agents.
- Chemical Science (RSC Publishing). (2023). Strategies for chiral separation: from racemate to enantiomer.
- ChemicalBook. (n.d.). This compound | 134615-24-0.
- Daicel Chiral Technologies. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns.
- ScienceDirect. (n.d.). Chiral Drug Separation.
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- BenchChem. (n.d.). A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines.
- LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
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A Comparative Guide to the Validation of a Stability-Indicating Assay for (R)-1-(3-Bromophenyl)ethanol
This guide provides an in-depth, technically-grounded walkthrough for the validation of a stability-indicating chiral assay, using (R)-1-(3-Bromophenyl)ethanol as a representative chiral aromatic alcohol. We will explore the rationale behind experimental choices, present comparative data, and adhere to the highest standards of scientific integrity as outlined by international regulatory bodies.
Introduction: The Imperative for Stability-Indicating Chiral Assays
In pharmaceutical development, the stereochemistry of a drug is a critical quality attribute. Enantiomers of a chiral drug can exhibit marked differences in pharmacology and toxicology[1]. For a drug substance developed as a single enantiomer, such as this compound, controlling the enantiomeric purity is paramount[2][3]. Furthermore, the quality of a drug substance or product can vary over time due to environmental factors like temperature, humidity, and light[4].
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can detect changes in the quality attributes of a product during storage[5]. Its primary characteristic is specificity: the ability to unequivocally assess the analyte in the presence of its potential degradation products, process impurities, and its enantiomer. This guide details the validation of such a method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) and Q1A(R2)[4][6][7].
Method Selection: A Comparative Overview of Chiral Separation Techniques
The development of a robust chiral method is the foundation of this entire process. While several techniques exist for separating enantiomers, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard in the pharmaceutical industry due to its versatility, resolution, and robustness[1].
Causality of Method Choice: For an aromatic alcohol like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point. These phases create "chiral pockets" that allow for differential interactions (e.g., hydrogen bonding, π-π interactions) with the enantiomers, leading to separation[8][9].
| Technique | Principle | Advantages for this compound | Disadvantages |
| Chiral HPLC (Recommended) | Direct separation on a Chiral Stationary Phase (CSP)[10]. | High resolution, broad applicability, robust, established technology[9]. | CSPs can be expensive; method development can be iterative[10]. |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the primary mobile phase. | Faster separations, lower solvent consumption compared to normal-phase HPLC. | Requires specialized equipment; less common in QC labs. |
| Gas Chromatography (GC) with Chiral Column | Separation in the gas phase on a chiral column. | High efficiency for volatile, thermally stable compounds. | This compound may require derivatization to improve volatility. |
| Indirect HPLC (Derivatization) | Enantiomers are reacted with a chiral reagent to form diastereomers, which are then separated on a standard achiral column[11]. | Uses standard, less expensive HPLC columns. | Derivatization reaction must be complete, free of side products, and not cause racemization. Adds complexity[11]. |
For this guide, we proceed with a Chiral HPLC method due to its superior balance of performance and regulatory acceptance.
The Core of Stability Indication: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products[12][13]. This process is mandated by ICH guidelines to elucidate degradation pathways and demonstrate the specificity of the analytical method[7][14].
The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API)[7]. This range is optimal because it produces a sufficient quantity of degradants for detection without compromising the main peak, which could mask smaller impurities.
Experimental Protocol: Forced Degradation
-
Preparation : Prepare separate solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., Methanol/Water). Also, prepare a solid-state sample.
-
Acid Hydrolysis : Add 1N HCl to the solution. Heat at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis : Add 1N NaOH to the solution. Heat at 60°C for 8 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation : Add 3% Hydrogen Peroxide (H₂O₂) to the solution. Store at room temperature for 24 hours[13].
-
Thermal Degradation : Expose the solid-state sample to 80°C dry heat for 48 hours[15].
-
Photolytic Degradation : Expose the solution and solid-state sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[15][16].
-
Control Samples : Maintain untreated samples (solution and solid) at room temperature, protected from light, to serve as controls.
-
Analysis : Analyze all stressed and control samples by the developed chiral HPLC method.
Method Validation: Proving Fitness for Purpose
Once the method demonstrates the ability to separate the parent peak from all generated degradants (specificity), a full validation is performed according to ICH Q2(R1) guidelines[6][17][18].
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the placebo matrix[19].
-
Protocol :
-
Analyze a blank (diluent), a solution of the (S)-enantiomer, a solution of the (R)-enantiomer, and a racemic mixture.
-
Analyze the samples from the forced degradation study.
-
Utilize a photodiode array (PDA) detector to assess peak purity for the this compound peak in all stressed samples.
-
-
Acceptance Criteria :
-
The (R)-enantiomer peak must be well-resolved from the (S)-enantiomer and all degradation products (Resolution > 2.0).
-
No interfering peaks should be observed at the retention time of the (R)-enantiomer in the blank or (S)-enantiomer chromatograms.
-
The peak purity analysis must show that the main peak is spectrally homogeneous in all stressed samples.
-
Linearity and Range
Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample[19][20]. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
-
Protocol :
-
Prepare a series of at least five concentrations of this compound, typically spanning 50% to 150% of the target assay concentration.
-
For the undesired (S)-enantiomer impurity, prepare a separate linearity curve from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.1%).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against concentration and perform a linear regression analysis.
-
-
Acceptance Criteria :
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
| Parameter | This compound (Assay) | (S)-Enantiomer (Impurity) |
| Range | 50 - 150 µg/mL | 0.1 - 1.5 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Regression Equation | y = 45120x + 150 | y = 44950x + 55 |
| Residuals | Randomly scattered around zero | Randomly scattered around zero |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Protocol :
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a blank matrix.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria :
-
The mean recovery should be within 98.0% to 102.0%.
-
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 | |
| 100% | 100.0 | 100.8 | 100.8 | 100.1 |
| 120% | 120.0 | 120.1 | 100.1 |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol :
-
Repeatability (Intra-assay precision) : Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision : Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria :
-
Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
| Precision Level | Analyst / Day / Instrument | Mean Assay Value (%) | RSD (%) |
| Repeatability | Analyst 1 / Day 1 / Inst. A | 99.8 | 0.45 |
| Intermediate Precision | Analyst 2 / Day 2 / Inst. B | 100.3 | 0.52 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy[20]. These are critical for quantifying the undesired enantiomer.
-
Protocol :
-
Determine based on the signal-to-noise ratio (S/N). Typically, LOD has an S/N of 3:1, and LOQ has an S/N of 10:1.
-
Alternatively, use the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria :
-
The LOQ must be at or below the reporting threshold for the impurity (e.g., 0.05%).
-
Precision (RSD) at the LOQ concentration should be ≤ 10%.
-
| Parameter | (S)-Enantiomer |
| LOD (S/N ≈ 3:1) | 0.03 µg/mL (0.03%) |
| LOQ (S/N ≈ 10:1) | 0.10 µg/mL (0.10%) |
| Precision at LOQ (RSD%) | 6.8% |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Protocol :
-
Vary critical HPLC parameters one at a time, such as:
-
Flow rate (± 10%)
-
Column temperature (± 5°C)
-
Mobile phase composition (e.g., organic solvent ± 2%)
-
-
Analyze a system suitability solution under each condition and evaluate parameters like resolution, tailing factor, and retention time.
-
-
Acceptance Criteria :
-
System suitability parameters must remain within acceptable limits for all varied conditions. For instance, the resolution between enantiomers should remain > 2.0.
-
Conclusion
The validation of a stability-indicating assay is a systematic and rigorous process that provides a high degree of assurance that the method is suitable for its intended purpose. For a chiral compound like this compound, this process must unequivocally demonstrate the ability to separate and quantify the active enantiomer from its undesired counterpart and any degradation products formed under stress. By following the logical framework of forced degradation followed by a comprehensive validation of all key parameters as prescribed by ICH guidelines, a robust, reliable, and regulatory-compliant analytical method can be established. The data presented in this guide serves as a benchmark for a successfully validated method, ensuring the quality, safety, and efficacy of the drug substance throughout its lifecycle.
References
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- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Quality Guidelines.
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- Forced Degradation Studies.
- Handbook of Analytical Valid
- Stability-Indicating Method Validation: Regulatory Consider
- ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [Link]
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- A Strategy for Developing HPLC Methods for Chiral Drugs.
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- Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
- Development and validation of a stability indicating RP-HPLC-DAD method for the determin
- Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam.
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- Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantific
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Comparative analysis of the cost-effectiveness of different synthetic methods
A Senior Application Scientist's Guide to Cost-Effective Chemical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical production, the journey from a molecule on a screen to a commercial product is paved with critical decisions. None are more impactful than the choice of synthetic route. A suboptimal route can inflate costs, delay timelines, and generate unnecessary environmental burdens, while an elegant, efficient synthesis can provide a decisive competitive advantage.
This guide moves beyond a simple recitation of protocols. As a Senior Application Scientist, my goal is to illuminate the causality behind choosing one synthetic strategy over another. We will dissect the key metrics that define "cost-effectiveness," compare major synthetic paradigms with supporting data, and provide a framework for making rational, data-driven decisions in your own projects.
The Metrics of "Cost": A Multi-Factorial Analysis
True cost-effectiveness is a holistic measure that extends far beyond the price of starting materials. It encompasses efficiency, waste, time, safety, and scalability. To compare different synthetic methods objectively, we must first speak the same language. The following metrics are indispensable tools for the modern synthetic chemist.[1]
-
Atom Economy (AE): A foundational concept in green chemistry, AE measures the efficiency of a reaction in converting reactant atoms to product atoms.[2][3] An AE of 100% means all atoms from the reactants are incorporated into the desired product, with no byproducts.[2]
-
Process Mass Intensity (PMI): Perhaps the most holistic "real-world" metric, PMI is the ratio of the total mass of all materials (starting materials, reagents, solvents, water) used in a process to the mass of the final product.[4][5] The pharmaceutical industry often sees high PMIs, making its reduction a key goal.[4]
-
E-Factor (Environmental Factor): Closely related to PMI (E-Factor = PMI - 1), this metric quantifies the mass of waste produced per unit of product.[5][6] While bulk chemical industries might have E-Factors near 1, the pharmaceutical sector can have values between 25 and 200, highlighting the scale of the waste challenge.[4][7]
-
Reaction Mass Efficiency (RME): This metric combines yield, stoichiometry, and atom economy to provide a more comprehensive view of a reaction's efficiency than yield alone.[5][8]
-
Cost of Goods (CoG): This is the ultimate economic driver, encompassing raw materials, labor, energy, equipment depreciation, and waste disposal. A detailed cost analysis is crucial for pinpointing the major cost drivers in a synthetic route.[9]
Table 1: Key Metrics for Cost-Effectiveness Analysis
| Metric | Formula | What It Measures | Ideal Value |
|---|---|---|---|
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | Inherent efficiency of a transformation | 100% |
| Process Mass Intensity (PMI) | Total Mass In (kg) / Mass of Product (kg) | Overall process inefficiency including all materials | 1 (theoretical minimum) |
| E-Factor | Total Waste (kg) / Mass of Product (kg) | Total waste generated | 0 |
| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100% | Combined impact of AE, yield, and stoichiometry | 100% |
| Step Economy | Number of chemical transformations | The overall length and complexity of a synthesis | As low as possible |
Strategic Paradigms in Synthesis: A Comparative Analysis
The choice of synthetic methodology has profound implications for cost and efficiency. Here, we compare several key strategic dichotomies.
Batch vs. Continuous Flow Chemistry
The transition from traditional batch reactors to continuous flow systems represents a major paradigm shift in chemical manufacturing.
-
Batch Chemistry is the conventional method where reactants are loaded into a vessel and the reaction proceeds over time. It is flexible and well-suited for early-stage discovery and multi-purpose plants.[10]
-
Continuous Flow Chemistry involves pumping reactants through tubes or channels where the reaction occurs. This approach offers superior control over reaction parameters.[11]
The decision to use batch or flow is often driven by safety, scalability, and control. For highly exothermic or hazardous reactions, the small reaction volume in a flow reactor is an intrinsic safety feature.[12] Furthermore, scaling up a flow process often means running it for a longer time rather than redesigning a larger, more complex reactor, which can significantly reduce development time and capital costs.[10][13]
Caption: Decision workflow for choosing between batch and continuous flow chemistry.
Table 2: Batch vs. Continuous Flow Chemistry: A Head-to-Head Comparison
| Feature | Batch Chemistry | Continuous Flow Chemistry | Rationale & Impact on Cost |
|---|---|---|---|
| Process Control | Flexible, but less precise control over temperature/mixing gradients. | Precise, automated control of temperature, pressure, mixing, and residence time.[10] | Flow's precision improves yield and selectivity, reducing purification costs and waste. |
| Safety | Higher risk for hazardous/exothermic reactions due to large volumes.[10] | Intrinsically safer with small reaction volumes, minimizing risk.[12] | Flow can eliminate the need for expensive bunkered facilities, reducing capital expenditure (CAPEX).[13] |
| Scalability | Challenging; requires re-engineering of reactors and process parameters. | Seamless scale-up, often achieved by increasing run time ("scaling out").[10][13] | Flow dramatically reduces time-to-market and development costs by simplifying scale-up.[13] |
| Capital Cost | Lower initial investment for standard lab equipment.[10] | Higher initial investment in specialized pumps, reactors, and automation.[10][12] | Flow offers lower long-term CAPEX for dedicated lines due to smaller footprints and equipment.[13][14] |
| Operating Cost | Can be higher due to downtime between batches and lower efficiency. | Lower due to automation, continuous operation, and potential for reduced solvent/energy use.[12][13] | Studies show flow can reduce energy consumption by up to 97% and operating costs by 20-50%.[13][14] |
Catalytic vs. Stoichiometric Reagents
The use of catalysis is a cornerstone of green and cost-effective chemistry. A stoichiometric reaction requires at least one equivalent of a reagent for one equivalent of substrate, whereas a catalyst can facilitate a transformation many times (high turnover number).[15]
-
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity (chemo-, regio-, and stereo-) under mild aqueous conditions. This can eliminate the need for protecting groups and harsh reagents, dramatically simplifying synthetic routes. While enzyme cost was historically a barrier, modern enzyme engineering has made biocatalysis increasingly competitive.[16][17] A cost analysis of chiral amine production showed that the final cost is highly dependent on the enzyme's activity and price.[17]
-
Homogeneous/Heterogeneous Catalysis: Metal-catalyzed cross-coupling reactions, hydrogenations, and metathesis have revolutionized synthesis. The choice between a homogeneous catalyst (dissolved in the reaction medium) and a heterogeneous one (a solid) involves a trade-off. Homogeneous catalysts often offer higher activity and selectivity, but separating them from the product can be difficult and costly, especially with precious metals. Heterogeneous catalysts are easily separated and recycled, which is a major economic and environmental advantage.[15]
The causality is clear: by replacing a stoichiometric reagent with a catalyst, you fundamentally improve the Atom Economy and reduce the E-Factor of a process. This translates directly to lower raw material costs and reduced waste disposal fees.
Linear vs. Convergent Synthesis
The strategic design of a multi-step synthesis has a powerful mathematical impact on the overall yield and, therefore, cost.
-
Linear Synthesis: A→B→C→D. Each step's yield compounds multiplicatively. Even with an excellent 90% yield at each of 10 steps, the overall yield is only (0.9)¹⁰ ≈ 35%.
-
Convergent Synthesis: A→B and C→D, then B+D→E. Fragments are synthesized independently and combined late in the sequence. This strategy maximizes the preservation of material and generally results in a much higher overall yield. A cost-benefit analysis for a new route to the drug ZD3638 demonstrated that a convergent approach could offer significant savings in raw material costs over the previous linear sequence.[18]
Caption: Impact of synthesis strategy on overall yield for a hypothetical 5-step target.
Case Study: Synthesis of a Chiral Epoxide Intermediate
To illustrate these principles, let's analyze two hypothetical routes to a valuable chiral epoxide, a common building block in pharmaceuticals. This analysis is inspired by published comparisons, such as the synthesis of (2r)-2-(3,4-Dichlorophenyl)oxirane.[19]
Target Molecule: (R)-Styrene Oxide
-
Route 1: Traditional Stoichiometric Epoxidation with Resolution. A linear, multi-step route involving a non-selective epoxidation followed by a classical resolution of the racemate.
-
Route 2: Modern Asymmetric Catalysis. A convergent, one-step catalytic process using an asymmetric epoxidation catalyst.
Table 3: Case Study - Comparative Analysis of Two Synthetic Routes
| Parameter | Route 1: Stoichiometric + Resolution | Route 2: Asymmetric Catalysis | Analysis & Cost Implication |
|---|---|---|---|
| Strategy | Linear | Convergent (1 step) | Route 2 has superior Step Economy , reducing labor, energy, and reactor time.[20] |
| Key Reagent | m-CPBA (stoichiometric oxidant), Chiral resolving agent | Jacobsen's Catalyst (0.5 mol%), Bleach (stoichiometric oxidant) | Route 2 uses a cheap terminal oxidant and only a small amount of a recyclable catalyst, improving Atom Economy . |
| Yield | ~90% (epoxidation), <50% (resolution) -> <45% overall | >90% | The 50% theoretical yield cap of classical resolution is a major cost driver. Route 2's high yield dramatically lowers CoG. |
| Enantioselectivity | >99% ee (after resolution) | >97% ee | Route 2 achieves high enantioselectivity directly, avoiding costly and wasteful resolution steps. |
| E-Factor | High (~15-25) | Low (~3-5) | Driven by stoichiometric oxidant, resolving agent, and multiple solvent-intensive workups in Route 1. |
| PMI | High (~25-40) | Low (~5-10) | Route 1's multiple steps and purification stages consume large volumes of solvents, increasing PMI. |
| Safety | m-CPBA is potentially explosive. | Bleach is a common, safer industrial oxidant. | Route 2 presents a significantly better safety profile, reducing operational risk and associated costs. |
| Cost Driver | Chiral resolving agent, loss of >50% of material. | Catalyst cost (though recyclable), ligand synthesis. | Despite a potentially expensive catalyst, the dramatic increase in overall yield and elimination of waste makes Route 2 far more cost-effective at scale. |
Experimental Protocol: Asymmetric Epoxidation (Route 2)
This protocol describes a robust and validated method for the asymmetric epoxidation of styrene, representing the cost-effective catalytic approach.
Objective: To synthesize (R)-Styrene Oxide with high yield and enantioselectivity.
Materials:
-
Styrene (10 mmol, 1.04 g)
-
(R,R)-Jacobsen's Catalyst (0.05 mmol, 32 mg)
-
Dichloromethane (DCM), buffered (20 mL)
-
Commercial bleach (13% NaOCl solution, 15 mL)
-
4-Phenylpyridine N-oxide (2 mmol, 342 mg)
-
Sodium hydroxide (1 M solution)
Procedure:
-
Catalyst Activation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R,R)-Jacobsen's Catalyst (32 mg) and 4-phenylpyridine N-oxide (342 mg).
-
Reaction Setup: Add buffered DCM (20 mL) to the flask and stir until the catalyst dissolves. Add styrene (1.04 g) to the solution.
-
Initiation: Cool the flask to 0°C in an ice bath. Begin vigorous stirring and add the bleach solution dropwise over 1 hour via a syringe pump. Causality: Slow addition and vigorous stirring are crucial to maintain control over the exothermic reaction and ensure efficient mass transfer between the organic and aqueous phases.
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the disappearance of styrene by TLC or GC analysis (Typical reaction time: 2-4 hours).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M NaOH (2 x 15 mL) and brine (1 x 15 mL). Causality: The base wash removes the pyridine N-oxide and any acidic byproducts, simplifying purification.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield (R)-styrene oxide as a colorless oil.
-
Analysis: Determine yield and confirm purity by ¹H NMR. Determine enantiomeric excess (% ee) by chiral HPLC or GC analysis.
Conclusion: A Strategic Imperative
The selection of a synthetic method is not merely a tactical choice; it is a strategic decision that reverberates through the entire drug development lifecycle. A cost-effective synthesis is inherently a "green" synthesis—one that is elegant, efficient, and mindful of resources.
By leveraging quantitative metrics like PMI and RME, and by strategically employing enabling technologies like continuous flow and catalysis, we can design processes that are not only economically viable but also safer and more sustainable. The modern synthetic chemist's toolkit is vast, and the ability to critically analyze and compare these diverse methods is essential for driving innovation from the laboratory to the marketplace.
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Evaluating the scalability of various (R)-1-(3-Bromophenyl)ethanol synthesis protocols
An In-Depth Guide to the Scalable Synthesis of (R)-1-(3-Bromophenyl)ethanol for Pharmaceutical Applications
Introduction: The Significance of a Chiral Building Block
This compound is a critical chiral intermediate in the synthesis of a wide array of pharmacologically active molecules. Its stereochemically defined structure serves as a foundational building block, where the specific three-dimensional arrangement of atoms is paramount to the final drug's efficacy and safety. The presence of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. Given its importance, the development of robust, efficient, and scalable methods for its enantioselective synthesis is a key objective for professionals in pharmaceutical development and manufacturing.
This guide provides a comparative analysis of the leading protocols for synthesizing this compound, with a focus on evaluating their scalability. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a side-by-side comparison of their performance metrics to aid researchers in selecting the optimal strategy for their specific needs, from laboratory-scale research to industrial-scale production.
Core Synthetic Strategies: A Comparative Overview
The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the newly formed chiral center. The precursor, 3'-bromoacetophenone, is a prochiral ketone. The addition of a hydride (H⁻) to the carbonyl group can occur from two opposite faces, leading to either the (R) or (S) enantiomer. Scalable and commercially viable methods must therefore be highly enantioselective, favoring the formation of the desired (R)-enantiomer. The two dominant strategies to achieve this are biocatalytic asymmetric reduction and catalytic asymmetric (transfer) hydrogenation.
Caption: High-level overview of synthetic routes to this compound.
Protocol 1: Biocatalytic Asymmetric Reduction with Ketoreductases (KREDs)
Biocatalysis has emerged as a powerful and "green" alternative for producing enantiomerically pure chiral alcohols.[1] This method leverages the exquisite stereoselectivity of enzymes, specifically ketoreductases (KREDs), which are a class of alcohol dehydrogenases (ADHs).[2] These enzymes catalyze the reduction of the prochiral ketone with near-perfect stereocontrol.
Causality Behind Experimental Choices: The core of this process is an enzyme-catalyzed reaction requiring a nicotinamide cofactor (NADH or NADPH) as the hydride source.[2] Because these cofactors are prohibitively expensive for stoichiometric use, a cofactor regeneration system is essential for scalability. A common and cost-effective approach is the "substrate-coupled" system, where a cheap, sacrificial alcohol like 2-propanol (IPA) is added in large excess. The same enzyme (or another dehydrogenase present in the whole-cell system) oxidizes the IPA to acetone, regenerating the required NADPH/NADH in situ. This creates a continuous catalytic cycle. Using whole microbial cells (e.g., recombinant E. coli, Lactobacillus paracasei, or Candida zeylanoides) is often preferred for industrial processes as it obviates the need for costly enzyme purification and immobilization; the cellular machinery protects the enzyme and handles cofactor regeneration internally.[1][3][4]
Caption: Mechanism of KRED-catalyzed reduction with cofactor regeneration.
Experimental Protocol: Whole-Cell Bioreduction
-
Cell Culture and Preparation: A suitable microorganism expressing a ketoreductase active towards 3'-bromoacetophenone (e.g., a recombinant E. coli strain) is cultured in an appropriate growth medium until a high cell density is reached. The cells are then harvested by centrifugation and washed with a buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
Reaction Setup: In a temperature-controlled reactor, the washed cell paste (e.g., 50 g/L dry cell weight) is re-suspended in a buffered aqueous solution (pH 7.0). 2-Propanol is added as both a co-solvent and the regenerating substrate (e.g., 10-20% v/v).
-
Substrate Addition: 3'-Bromoacetophenone is added to the reaction mixture. Due to potential substrate inhibition, it can be added portion-wise or as a concentrated solution in 2-propanol to a final concentration of 50-100 g/L.
-
Reaction Execution: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation. The progress of the reaction is monitored by analyzing samples periodically using chiral HPLC or GC to determine the conversion rate and the enantiomeric excess (ee) of the product.[5]
-
Work-up and Isolation: Once the reaction reaches completion (>99% conversion), the biomass is removed by centrifugation or filtration. The product-containing supernatant is then extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or chromatography if required.
Protocol 2: Catalytic Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a cornerstone of modern chemical synthesis for producing chiral alcohols. This method employs a chiral transition metal complex, typically based on Ruthenium (Ru) or Rhodium (Rh), to catalyze the transfer of hydrogen from a donor molecule to the ketone.
Causality Behind Experimental Choices: The success of this protocol hinges on the design of the chiral ligand coordinated to the metal center. Ligands such as chiral diamines or amino alcohols create a specific chiral environment around the metal, forcing the ketone to bind in a preferred orientation before hydride transfer. This orientation dictates the stereochemical outcome of the reduction. A mixture of formic acid and triethylamine (HCOOH/NEt₃) or 2-propanol are commonly used as the hydrogen source. The formic acid/triethylamine system is often highly effective and proceeds irreversibly due to the decomposition of formic acid into H₂ and CO₂. The reaction is typically run in an organic solvent under inert atmosphere to protect the catalyst from deactivation.
Caption: Experimental workflow for Asymmetric Transfer Hydrogenation (ATH).
Experimental Protocol: Ru-Catalyzed ATH
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), the catalyst precursor (e.g., [{RuCl₂(p-cymene)}₂]) and a chiral ligand (e.g., a TsDPEN-type ligand) are dissolved in a degassed organic solvent (e.g., dichloromethane or acetonitrile). The mixture is stirred at room temperature to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, a mixture of formic acid and triethylamine (e.g., a 5:2 azeotropic mixture) is added as the hydrogen source.
-
Substrate Addition: 3'-Bromoacetophenone is added to the reaction mixture.
-
Reaction Execution: The flask is sealed and the mixture is heated (e.g., to 40°C) with stirring. The reaction is monitored by chiral HPLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water or a saturated NaHCO₃ solution. The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to remove the catalyst residues and any byproducts, yielding pure this compound.
Performance and Scalability Comparison
The choice between biocatalysis and chemical catalysis for large-scale synthesis depends on a variety of factors including cost, throughput, environmental impact, and the required purity of the final product.
| Parameter | Biocatalytic Reduction (KRED) | Asymmetric Transfer Hydrogenation (ATH) |
| Enantioselectivity (ee) | Typically >99%[3][6] | Typically >95%, often >99% |
| Yield | Very Good to Excellent (>90%)[2][3] | Very Good to Excellent (>90%) |
| Reaction Conditions | Mild (aqueous, pH 6-8, 25-40°C) | Moderate (organic solvent, 30-80°C) |
| Catalyst Source | Renewable (microorganisms) | Precious metals (e.g., Ruthenium) |
| Substrate Conc. (g/L) | Moderate to High (50-200 g/L) | Low to Moderate (10-100 g/L) |
| Key Scalability Pros | - Environmentally friendly ("green")- Mild and safe conditions- High selectivity reduces downstream purification- No heavy metal contamination[7] | - High catalyst turnover numbers- Broad substrate scope- Well-understood and predictable |
| Key Scalability Cons | - Potential for substrate/product inhibition- Enzyme stability can be a concern- Downstream processing from aqueous media- Batch-to-batch variation in whole cells | - Cost of precious metal catalyst and chiral ligand- Risk of metal contamination in API- Requires organic solvents- Sensitivity of catalyst to air/impurities |
Conclusion and Outlook
Both biocatalytic reduction and asymmetric transfer hydrogenation represent highly effective and scalable strategies for the synthesis of this compound.
The biocatalytic approach is exceptionally well-suited for large-scale, sustainable manufacturing. Its operation in aqueous media at ambient temperature and pressure significantly reduces both safety risks and environmental impact.[7] The extremely high enantioselectivity often yields a product pure enough for subsequent steps without extensive chiral purification. While challenges like enzyme stability and product inhibition exist, modern enzyme engineering and process optimization have made this a leading technology for the industrial production of chiral alcohols.[4]
The asymmetric transfer hydrogenation method remains a robust and versatile tool, particularly valued for its predictability and broad applicability across a range of substrates. For organizations with established expertise in organometallic chemistry, it offers a reliable path to the target molecule. However, the high cost of the catalyst and the critical need to control for metal contamination in the final pharmaceutical product are significant considerations for scalability.
Ultimately, the decision rests on a case-by-case evaluation of economic, environmental, and quality assurance factors. For new processes where green chemistry and cost of goods are primary drivers, the biocatalytic route presents a compelling and increasingly dominant advantage.
References
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (R)-1-(3-Bromophenyl)ethanol
This document provides a comprehensive, step-by-step protocol for the proper disposal of (R)-1-(3-Bromophenyl)ethanol. Adherence to these procedures is critical not only for regulatory compliance with agencies such as the Environmental Protection Agency (EPA) but also for ensuring the safety of all laboratory personnel and minimizing environmental impact. The principles outlined here are grounded in established chemical safety and hazardous waste management practices.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound is a halogenated aromatic alcohol. Understanding its specific hazard profile is the foundation of its safe handling and disposal. The primary risks associated with this compound involve its toxicity upon exposure and its classification as a halogenated organic compound, which dictates its disposal pathway.[1]
Exposure can lead to harmful effects if the compound is swallowed, comes into contact with the skin, or is inhaled.[2] It is also known to cause significant skin and eye irritation and may lead to respiratory irritation.[2][3] The causality behind our stringent disposal protocol is directly linked to mitigating these health risks and preventing the uncontrolled release of a persistent organic compound into the environment.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P302 + P352: IF ON SKIN: Wash with plenty of water. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation | P261: Avoid breathing mist or vapors. |
This data is aggregated from multiple safety data sheets and chemical databases.[2][3][4]
Engineering Controls and Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, the following controls must be in place to minimize exposure.
-
Primary Engineering Control: All handling and waste consolidation activities involving this compound must be conducted within a properly functioning laboratory chemical fume hood.[5] This is the most effective way to control the inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile rubber gloves.[5] Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: ANSI-approved chemical splash goggles are mandatory.[5]
-
Skin and Body Protection: A fully buttoned, long-sleeved lab coat must be worn to protect against skin contact.[5]
-
Waste Segregation: The Critical First Step
Proper segregation is the most crucial step in laboratory waste management. Incorrectly mixing waste streams can lead to dangerous chemical reactions, increase disposal costs, and violate federal regulations.[6]
This compound is a brominated organic compound and must be disposed of into a dedicated Halogenated Organic Waste stream.[1]
Do NOT mix this waste with:
-
Non-Halogenated Solvents: (e.g., acetone, ethanol, hexanes). Keeping these streams separate is essential for solvent recovery and cost-effective disposal.[6]
-
Acids or Bases: Mixing with strong acids or bases can cause exothermic or other hazardous reactions.[7]
-
Strong Oxidizers: Incompatible with strong oxidizing agents.[8]
-
Aqueous Waste: Do not mix with aqueous solutions containing heavy metals or other inorganic compounds.[9]
Step-by-Step Disposal Protocol
This protocol must be followed from the moment the chemical is designated as waste.
Step 1: Select a Compatible Waste Container
-
Choose a container made of a material that will not react with or be degraded by the chemical. Borosilicate glass or a suitable plastic container is appropriate.
-
The container must have a secure, leak-proof screw-top cap.[7]
-
Ensure the container is in good condition, free from cracks or defects.
Step 2: Properly Label the Waste Container
-
Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[10]
-
The label must, at a minimum, include the following information:
-
The words "Hazardous Waste" .[11]
-
The full, unabbreviated chemical name: "this compound" .[10] For mixtures, every component must be listed with its approximate percentage.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").[11]
-
The name and contact information of the Principal Investigator or responsible person.[10]
-
The laboratory room number where the waste is generated.[10]
-
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
The designated location for waste collection in the lab is known as a Satellite Accumulation Area (SAA).[7][11] This area must be at or near the point of generation and under the control of laboratory personnel.
-
When adding waste, perform the transfer inside a chemical fume hood.
-
Keep the waste container securely capped at all times, except when actively adding waste.[12] This is a key EPA requirement to prevent the release of hazardous vapors.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]
Step 4: Arrange for Disposal
-
Once the container is full or is no longer needed, submit a chemical waste collection request to your institution's EHS office.[14]
-
Follow your institution's specific procedures for waste pickup. Do not move hazardous waste from one SAA to another.[11]
Spill and Emergency Procedures
In the event of a small spill within a chemical fume hood:
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial sorbent pad.[5]
-
Carefully collect the absorbed material and contaminated debris using non-sparking tools.
-
Place the collected waste into a sealable, properly labeled container for disposal as hazardous waste.[14]
-
For large spills, or any spill outside of a fume hood, evacuate the immediate area, alert others, and contact your institution's emergency response line.
The Disposal Pathway: From Lab to Final Disposition
The journey of this compound waste is governed by a strict regulatory framework to ensure its complete and safe destruction. The diagram below illustrates this critical path.
Figure 1. Decision workflow for the disposal of this compound.
The final and most common disposal method for halogenated organic waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][15] This process ensures the complete destruction of the organic molecule. The bromine content is converted into inorganic compounds like hydrogen bromide (HBr), which are then neutralized and scrubbed from the flue gas in modern facilities, sometimes allowing for bromine recovery.[16][17]
References
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- TCI Chemicals. (n.d.). (+/-)-1-(3-Bromophenyl)ethanol Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98479, 1-(3-Bromophenyl)ethanol.
- U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- LabManager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Thermo Fisher Scientific. (2025, September 6). (R)-1-(2-Bromophenyl)ethanol Safety Data Sheet.
- Angene Chemical. (2021, May 1). 1-(3-Bromophenyl)ethanol Safety Data Sheet.
- Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents Standard Operating Procedure.
- Thermo Fisher Scientific. (2025, December 22). 2-(4-Bromophenyl)ethanol Safety Data Sheet.
- Bucknell University. (n.d.). Hazardous Waste Segregation.
- Thermo Fisher Scientific. (2024, February 16). 2-(4-Bromophenyl)ethanol Safety Data Sheet.
- Washington State University Environmental Health & Safety. (n.d.). Bromine Standard Operating Procedure.
- ResearchGate. (2025, August 6). Bromine in waste incineration: Partitioning and influence on metal volatilisation.
- University of Cincinnati Environmental Health & Safety. (n.d.). Advisory 7.3 - Hazardous Chemical Waste Management.
- CHIMIA. (n.d.). Bromine Recycling in the Chemical Industry – An Example of Circular Economy.
- ResearchGate. (2025, August 10). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste.
- University of Texas at Austin Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
- ASTM International. (1996). Standard Practice for Labeling Halogenated Hydrocarbon Solvent Containers.
- Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- European Brominated Flame Retardant Industry Panel. (n.d.). Recycling of bromine from plastics containing brominated flame retardants in state-of-the-art combustion facilities.
- Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
- Organohalogen Compounds. (1990). Bromine and Waste Incineration.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- MIT Plasma Science and Fusion Center. (1998). Standard Operating Procedures for Use of Halogenated Solvents.
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A Researcher's Guide to Personal Protective Equipment for (R)-1-(3-Bromophenyl)ethanol
Navigating the complexities of chemical handling requires a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for the handling of (R)-1-(3-Bromophenyl)ethanol, a compound frequently used in synthetic chemistry. As your partner in research, we aim to build a foundation of trust by delivering value that extends beyond the product itself, ensuring that your work is not only groundbreaking but also fundamentally safe. This document serves as a detailed operational and disposal plan, grounded in established safety protocols, to empower you, the researcher, in maintaining the highest standards of laboratory safety.
Hazard Identification: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This knowledge forms the basis for all safety procedures and personal protective equipment (PPE) selection. This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] Its primary risks are summarized below.
| Hazard Classification | Category | GHS Hazard Statement | Signal Word |
| Flammable Liquid | Category 3 | H226: Flammable liquid and vapor[1] | Warning |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[2][3] | Warning |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin[2][3] | Warning |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled[2] | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][3] | Warning |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][3] | Warning |
The causality is clear: exposure to this compound through ingestion, skin contact, or inhalation can be harmful, and it can cause significant irritation to the skin, eyes, and respiratory system.[2][3] Its flammability also presents a physical hazard that must be managed.[1]
Core Directive: Selecting Appropriate Personal Protective Equipment
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for any given task.[4][5][6] For this compound, a multi-layered approach to PPE is required to create a reliable barrier against all potential routes of exposure.
Eye and Face Protection: The First Line of Defense
Solvent splashes and vapors can cause severe eye irritation and chemical burns.[7]
-
Minimum Requirement: At all times when handling this chemical, wear chemical splash goggles that provide a tight seal around the eyes and comply with ANSI Z87 standards.[4]
-
High-Risk Operations: For procedures with a significant splash risk, such as transferring large volumes or working with heated solutions, a face shield must be worn in addition to chemical splash goggles.[4][8] The goggles protect from splashes, while the face shield provides a secondary barrier for the entire face.
Hand Protection: Preventing Dermal Absorption
Given that this compound is harmful in contact with skin, selecting the correct gloves is critical.[3]
-
Glove Selection: Nitrile rubber gloves are a common and effective choice for protection against a range of chemicals, including alcohols and many solvents.[7][9] However, always consult the glove manufacturer's chemical resistance chart to verify compatibility and determine the breakthrough time for this compound.
-
Best Practices: The thickness of the glove material directly impacts its chemical resistance.[10] For prolonged work, consider double-gloving or using thicker, chemical-resistant gloves.[4] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[11]
Body Protection: Shielding Skin and Clothing
-
Laboratory Coat: A flame-resistant lab coat is recommended to protect against the chemical's flammability and to shield skin and personal clothing from accidental splashes.[8]
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory minimum PPE in any laboratory where hazardous chemicals are present.[4][8]
Respiratory Protection: A Controlled Airspace
This compound can cause respiratory irritation and is harmful if inhaled.[2][3]
-
Primary Control: All handling of this chemical should be performed within a properly functioning chemical fume hood to minimize the concentration of vapors in the breathing zone.[12][13]
-
Supplemental Protection: In situations where engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[3] Adherence to a full respiratory protection program, including fit testing, is essential as per OSHA regulations (29 CFR 1910.134).[3]
Operational Workflow: A Step-by-Step Procedural Guide
A self-validating safety protocol relies on consistent and correct procedures. The following workflow outlines the critical steps for preparing, handling, and concluding work with this compound.
PPE Donning and Doffing Protocol
-
Donning (Putting On):
-
Put on your lab coat and ensure it is fully buttoned.
-
Put on your chemical splash goggles.
-
Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a skin-to-skin and glove-to-glove technique to prevent contamination.
-
Remove your lab coat, turning it inside out as you remove it.
-
Remove your goggles.
-
Wash your hands thoroughly with soap and water.[11]
-
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Managing Halogenated Waste
Effective management of hazardous waste is a critical component of laboratory safety and environmental responsibility. As a brominated compound, this compound is classified as a halogenated organic waste.[14]
Disposal Protocol:
-
Segregation: Never mix halogenated organic waste with non-halogenated waste.[14][15][16] This is crucial because the disposal methods differ, and co-mingling increases disposal costs and complexity.[13][16]
-
Container: Use a designated, properly labeled hazardous waste container that is in good condition and has a secure, threaded cap.[13][15]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents, including this compound.[13][15] Do not use abbreviations or chemical formulas.[15]
-
Storage: Keep the waste container closed at all times except when adding waste.[13][15] Store it in a designated satellite accumulation area with secondary containment to prevent spills.[13]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Waste of this type is typically handled by a licensed hazardous waste disposal facility, often through high-temperature incineration.[2][14][17]
Emergency Response: First Aid for Exposure
In the event of an accidental exposure, immediate and correct action is vital.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][9] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3] |
By integrating these safety protocols into your daily laboratory operations, you create a robust system that protects not only yourself and your colleagues but also the integrity of your research.
References
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
- OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC - NIH. [Link]
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. Air Master Systems. [Link]
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPAL. [Link]
- Hazardous Waste Segregation. University of California, Santa Cruz. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
- 1-(3-Bromophenyl)ethanol.
- Halogenated Solvents in Laboratories.
- Chemical Resistant Gloves. CP Lab Safety. [Link]
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- Personal Protective Equipment. Miami University. [Link]
- Safety Data Sheet for this compound. Angene Chemical. [Link]
- Safety Data Sheet for 2-(4-Bromophenyl)ethanol. Fisher Scientific. [Link]
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- This compound Chemical Properties. Chongqing Chemdad Co., Ltd. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
